4-Ethyl-3-heptene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33933-74-3 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-4-ethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-4-7-9(6-3)8-5-2/h7H,4-6,8H2,1-3H3/b9-7+ |
InChI Key |
UEXWGMADXSUAIL-VQHVLOKHSA-N |
Isomeric SMILES |
CCC/C(=C/CC)/CC |
Canonical SMILES |
CCCC(=CCC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Ethyl-3-heptene, a trisubstituted alkene. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in organic synthesis and drug development. This document details a viable synthetic pathway, experimental protocols, and a summary of analytical data for the structural elucidation of the target compound.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of a ketone with a phosphorus ylide to form an alkene. For the synthesis of this compound, the strategic disconnection points to 3-pentanone as the ketone and the ylide derived from propyltriphenylphosphonium bromide. The non-stabilized nature of this ylide typically favors the formation of the (Z)-isomer.
Signaling Pathway for the Wittig Reaction
The following diagram illustrates the key steps involved in the Wittig reaction for the synthesis of this compound.
Experimental Protocols
Synthesis of Propyltriphenylphosphonium bromide
Materials:
-
Triphenylphosphine
-
1-Bromopropane
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromopropane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.
Synthesis of this compound via Wittig Reaction
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Pentanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| Boiling Point | ~142-144 °C |
| Density | ~0.73 g/cm³ |
| IUPAC Name | (E)-4-ethylhept-3-ene / (Z)-4-ethylhept-3-ene |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the characterization of this compound. Note that specific NMR chemical shifts can vary slightly based on the solvent and instrument used. The data presented here is predictive based on typical values for similar structures.
| Technique | Data |
| ¹H NMR | (E)-isomer: ~5.1-5.3 ppm (t, 1H, vinylic proton)~1.9-2.1 ppm (m, 4H, allylic protons)~0.9-1.1 ppm (m, 9H, methyl protons)~1.3-1.5 ppm (m, 4H, methylene protons)** (Z)-isomer:~5.1-5.3 ppm (t, 1H, vinylic proton)~2.0-2.2 ppm (m, 4H, allylic protons)~0.9-1.1 ppm (m, 9H, methyl protons)~1.3-1.5 ppm (m, 4H, methylene protons) |
| ¹³C NMR | (E)-isomer: ~140-142 ppm (alkene C)~120-122 ppm (alkene CH)~20-35 ppm (aliphatic CH₂)~13-15 ppm (aliphatic CH₃) (Z)-isomer:**~139-141 ppm (alkene C)~119-121 ppm (alkene CH)~20-35 ppm (aliphatic CH₂)~13-15 ppm (aliphatic CH₃) |
| IR | ~3020 cm⁻¹ (=C-H stretch)~2960, 2870 cm⁻¹ (C-H stretch)~1670 cm⁻¹ (C=C stretch, trisubstituted)[1][2]~820 cm⁻¹ (=C-H bend, trisubstituted)[1] |
| MS | m/z 126 (M⁺)m/z 97 (M⁺ - C₂H₅)m/z 83 (M⁺ - C₃H₇)m/z 69m/z 55m/z 41 |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and adapt the described protocols to their specific laboratory conditions.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C9H18. As a nine-carbon alkene, it exists as two geometric isomers, (E)-4-ethyl-3-heptene and (Z)-4-ethyl-3-heptene. This guide provides a comprehensive overview of its core physical and chemical properties, supported by experimental methodologies and spectroscopic data. The information presented is intended to be a valuable resource for professionals in research and development.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C9H18 | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| Boiling Point | 144.8 °C at 760 mmHg | |
| Density | 0.74 g/cm³ | |
| Refractive Index | 1.425 | |
| Flash Point | 22.5 °C | |
| CAS Number | 33933-74-3 | [1] |
| IUPAC Name | (E)-4-ethylhept-3-ene | [1] |
Chemical Properties and Reactivity
As an alkene, this compound undergoes the characteristic reactions of a carbon-carbon double bond. These reactions primarily involve the addition of reagents across the double bond, leading to the formation of saturated compounds.
Synthesis of this compound
A common and effective method for the synthesis of alkenes like this compound is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 3-pentanone would be reacted with the ylide generated from butyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either the (E) or (Z) isomer.[2][3]
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Key Chemical Reactions
The double bond in this compound is susceptible to attack by various electrophiles, leading to a range of addition products.
-
Ozonolysis: This reaction involves the cleavage of the double bond by ozone (O₃). A reductive work-up (e.g., with zinc and water) of the resulting ozonide will yield two molecules of 3-pentanone. This reaction is a powerful tool for determining the position of the double bond in an unknown alkene.
-
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution will yield 4-ethyl-3-heptanol.
-
Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This compound will react with m-CPBA to form 3,4-epoxy-4-ethylheptane. Epoxides are versatile intermediates in organic synthesis.
Caption: Key addition reactions of this compound.
Experimental Protocols
Detailed methodologies for the determination of the physical properties and the execution of the chemical reactions are outlined below.
Determination of Physical Properties
-
Boiling Point: The boiling point can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.
-
Density: The density of liquid this compound can be measured using a pycnometer or a hydrometer at a specified temperature.
-
Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a controlled temperature.
-
Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.
General Protocol for Wittig Reaction
-
Ylide Preparation: The phosphonium salt (e.g., butyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Reaction with Carbonyl: The carbonyl compound (3-pentanone) is dissolved in the same anhydrous solvent and added to the ylide solution. The reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to isolate this compound.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern provides information about the structure of the molecule. The NIST WebBook provides mass spectral data for 3-Heptene, 4-ethyl-.[4]
-
Infrared Spectroscopy (IR): The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the C=C stretching vibration of the alkene functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, with chemical shifts and coupling patterns that can be used to assign the structure. The protons attached to the double bond will appear in the characteristic downfield region for vinylic protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bond will have characteristic chemical shifts in the downfield region.
-
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated physical data, descriptions of its chemical reactivity, and outlines of experimental protocols offer a solid foundation for researchers and scientists. The inclusion of spectroscopic information and logical diagrams for synthetic and reactive pathways further enhances the utility of this document as a comprehensive resource for professionals in the field of chemistry and drug development.
References
In-Depth Technical Guide: 4-Ethyl-3-heptene (CAS: 33933-74-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethyl-3-heptene, a nine-carbon branched alkene. The information presented herein is intended to support research and development activities by providing key physicochemical data, a plausible synthetic route, and safety and handling considerations. Due to the limited availability of published data on this specific compound, some sections are based on general principles of organic chemistry and data for structurally related molecules.
Physicochemical Properties
This compound is a non-polar organic compound. Its properties are summarized in the table below. The data is compiled from various chemical databases and calculated values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | |
| IUPAC Name | (E)-4-ethylhept-3-ene | [1] |
| CAS Number | 33933-74-3 | |
| Boiling Point | 144.8 °C at 760 mmHg | |
| Density | 0.74 g/cm³ | |
| Refractive Index | 1.425 | |
| Flash Point | 22.5 °C | |
| Vapor Pressure | 6.3 mmHg at 25°C | |
| LogP (Octanol/Water Partition Coefficient) | 4.1 (XLogP3) | [1] |
| Canonical SMILES | CCCC(=CCC)CC | |
| InChI Key | UEXWGMADXSUAIL-VQHVLOKHSA-N | [1] |
Synthesis
The synthesis of this compound can be achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds.[2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 3-pentanone would serve as the ketone, and the ylide would be generated from butyltriphenylphosphonium bromide.
Plausible Experimental Protocol: Wittig Reaction
The following is a representative experimental protocol for the synthesis of this compound via the Wittig reaction. This protocol is based on general procedures for Wittig reactions and may require optimization for this specific transformation.
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
-
Anhydrous tetrahydrofuran (THF)
-
3-Pentanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of n-butyllithium solution dropwise via syringe. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution to 0 °C.
-
Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via the Wittig reaction.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely available in the peer-reviewed literature. The following represents a predictive analysis based on the compound's structure and data from spectral databases.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~5.1-5.3 ppm (m, 1H): Vinylic proton (-CH=).
-
δ ~1.9-2.1 ppm (m, 4H): Allylic protons (-CH₂-CH=).
-
δ ~0.9-1.1 ppm (m, 12H): Methyl and ethyl protons (-CH₃ and -CH₂-CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~135-145 ppm: Vinylic carbons (-C=C-).
-
δ ~20-40 ppm: Allylic and other sp³ hybridized carbons.
-
δ ~10-15 ppm: Methyl carbons.
Mass Spectrometry (MS):
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve allylic cleavage, leading to the formation of stable carbocations. Key fragments would be expected at:
-
m/z = 97: Loss of an ethyl group (-CH₂CH₃).
-
m/z = 83: Loss of a propyl group (-CH₂CH₂CH₃).
-
m/z = 69: Further fragmentation.
-
m/z = 55: Further fragmentation.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic peaks for an alkene:
-
~3000-3100 cm⁻¹: C-H stretch of the vinylic C-H bond.
-
~2850-3000 cm⁻¹: C-H stretch of the sp³ C-H bonds.
-
~1660-1680 cm⁻¹: C=C stretch (for a tri-substituted alkene).
-
~800-840 cm⁻¹: C-H out-of-plane bend for a tri-substituted alkene.
Reactivity and Potential Applications
As a tri-substituted alkene, this compound can undergo a variety of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. The double bond can also be cleaved through ozonolysis. Due to its branched structure, it may have applications as a specialty chemical intermediate or as a component in complex organic syntheses. There is currently no evidence to suggest its use in drug development.
Biological and Toxicological Information
There is a significant lack of publicly available data regarding the biological activity, metabolic fate, and toxicological profile of this compound. Due to its non-polar, hydrocarbon nature, it is likely to be lipophilic and may be absorbed through the skin and respiratory tract.
Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available. Based on the properties of similar alkenes, it should be handled as a flammable liquid.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended to be a substitute for professional safety and handling guidance. Always consult a comprehensive and current Safety Data Sheet (SDS) for any chemical before use. The experimental protocol is a representative example and has not been optimized.
References
An In-depth Technical Guide to the Isomers of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geometric isomers of 4-ethyl-3-heptene, focusing on their physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development.
Introduction to this compound Isomers
This compound is an alkene with the chemical formula C9H18. Due to the presence of a double bond at the third carbon position and different substituent groups on each carbon of the double bond, it exists as two geometric isomers: (E)-4-ethyl-3-heptene and (Z)-4-ethyl-3-heptene. These isomers are also commonly referred to as trans and cis isomers, respectively. The spatial arrangement of the substituents around the double bond leads to distinct physical and chemical properties for each isomer.
The (E) and (Z) nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituents are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning "opposite").
Physicochemical Properties
The distinct geometries of the (E) and (Z) isomers of this compound influence their physical and chemical properties. A summary of key computed and experimental data is presented in the table below for easy comparison.
| Property | (E)-4-ethyl-3-heptene | (Z)-4-ethyl-3-heptene |
| Molecular Formula | C9H18[1] | C9H18 |
| Molecular Weight | 126.24 g/mol [1] | 126.24 g/mol |
| CAS Number | 33933-74-3[1] | Not available |
| Boiling Point | 144.8 °C at 760 mmHg | Not available |
| Density | 0.74 g/cm³ | Not available |
| Refractive Index | 1.425 | Not available |
| XLogP3 | 4.1[2] | 4.1 |
| Hydrogen Bond Donor Count | 0[2] | 0 |
| Hydrogen Bond Acceptor Count | 0[2] | 0 |
| Rotatable Bond Count | 4[2] | 4 |
| Exact Mass | 126.140850574 Da[2] | 126.140850574 Da |
| Dielectric Constant | 2.48[1] | Not available |
Synthesis of this compound Isomers
The synthesis of trisubstituted alkenes like this compound can be achieved through various established methods in organic chemistry. The Wittig reaction and the McMurry reaction are two powerful and commonly employed strategies for the formation of carbon-carbon double bonds.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene.[3] For the synthesis of this compound, two main retrosynthetic disconnections are possible, leading to two different combinations of a carbonyl compound and a phosphonium ylide.
General Experimental Protocol for Wittig Reaction:
-
Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine in a suitable solvent (e.g., toluene, acetonitrile) to form the corresponding phosphonium salt via an SN2 reaction.[3] For example, to form one of the potential ylides, 1-bromopropane would be reacted with triphenylphosphine.
-
Formation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[3][4] This generates the nucleophilic phosphorus ylide.
-
Reaction with Carbonyl Compound: The appropriate ketone (in this case, 4-heptanone or 3-hexanone, depending on the chosen disconnection) is dissolved in an anhydrous solvent and added to the ylide solution, typically at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, a mixture of (E) and (Z) isomers, is then purified by column chromatography on silica gel to separate the isomers and remove the triphenylphosphine oxide byproduct.
The stereochemical outcome of the Wittig reaction (the ratio of E to Z isomers) is influenced by the nature of the ylide. Non-stabilized ylides generally favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene.[4]
McMurry Reaction
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[5] This reaction is particularly useful for the synthesis of sterically hindered or symmetrical alkenes. To synthesize this compound, a cross-McMurry reaction between two different ketones (e.g., 3-pentanone and 4-heptanone) would be required. However, cross-McMurry reactions can lead to a mixture of products, making the synthesis of unsymmetrical alkenes challenging. A homo-coupling approach is more common.
General Experimental Protocol for McMurry Reaction:
-
Preparation of the Low-Valent Titanium Reagent: A slurry of low-valent titanium is prepared in situ by reducing a titanium salt, such as titanium(III) chloride (TiCl3) or titanium(IV) chloride (TiCl4), with a reducing agent like zinc-copper couple, lithium aluminum hydride (LiAlH4), or magnesium in an anhydrous ether solvent (e.g., THF, DME) under an inert atmosphere.[5][6]
-
Reductive Coupling: A solution of the carbonyl compound(s) in an anhydrous solvent is added slowly to the refluxing slurry of the low-valent titanium reagent. The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched, often with aqueous potassium carbonate, and filtered to remove the titanium oxides. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alkene is then purified by distillation or column chromatography to isolate the desired product.
Experimental Workflows and Characterization
A logical workflow for the synthesis and characterization of the isomers of this compound is crucial for ensuring the purity and identity of the final products.
Separation and Purification
The separation of the (E) and (Z) isomers of this compound is typically achieved using chromatographic techniques.
-
Gas Chromatography (GC): Capillary gas chromatography is a highly effective method for separating geometric isomers.[7] The choice of the stationary phase is critical; polar stationary phases often provide better separation of cis and trans isomers compared to non-polar phases. The isomers will have different retention times, allowing for their separation and quantification.
-
Column Chromatography: For preparative scale separation, column chromatography using silica gel or alumina can be employed. The less polar (E)-isomer will generally elute before the more polar (Z)-isomer.
Spectroscopic Characterization
Once separated, the identity and purity of each isomer must be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic for distinguishing between (E) and (Z) isomers. In the (E)-isomer, the vinylic proton will typically appear at a slightly different chemical shift compared to the (Z)-isomer. The coupling constants between vicinal protons across the double bond are also characteristic.
-
¹³C NMR: The chemical shifts of the carbon atoms of the double bond and the allylic carbons will differ between the two isomers due to steric effects.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating the isomers and obtaining their mass spectra. The (E) and (Z) isomers will have the same molecular ion peak (m/z = 126). However, the relative abundances of the fragment ions in the mass spectrum may show subtle differences, although they are often very similar for geometric isomers. Common fragmentation patterns for alkenes involve allylic cleavage.
-
-
Infrared (IR) Spectroscopy:
-
The C=C stretching vibration in the IR spectrum can sometimes provide information about the substitution pattern of the alkene. More diagnostically, for some alkenes, the out-of-plane C-H bending vibrations can differ between cis and trans isomers. For a trans (E) isomer, a strong band is often observed around 960-975 cm⁻¹, while a cis (Z) isomer may show a band around 675-730 cm⁻¹.
-
Conclusion
The (E) and (Z) isomers of this compound, while sharing the same molecular formula and connectivity, exhibit distinct properties due to their different spatial arrangements. A thorough understanding of their synthesis, separation, and characterization is essential for their application in various fields of chemical research. The experimental workflows and analytical techniques described in this guide provide a solid foundation for the preparation and identification of these isomers.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. vurup.sk [vurup.sk]
Thermodynamic Properties of 4-Ethyl-3-heptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Ethyl-3-heptene. Due to a scarcity of direct experimental data for this specific compound, this document outlines established experimental and computational methodologies for determining key thermodynamic parameters. It presents available physical data and details the application of predictive methods, such as the Benson group additivity theory, to estimate thermodynamic properties like enthalpy of formation, entropy, and specific heat capacity. This guide serves as a foundational resource for researchers and professionals requiring thermodynamic data for this compound in their scientific endeavors.
Introduction to this compound
This compound is an unsaturated hydrocarbon with the chemical formula C9H18. As an alkene, its chemical and physical behaviors are dictated by the presence of a carbon-carbon double bond. Understanding its thermodynamic properties is crucial for various applications, including reaction kinetics, process design, and computational modeling in chemical and pharmaceutical research. This guide addresses the challenge of limited experimental data by presenting a framework for both experimental determination and theoretical estimation of these vital properties.
Physicochemical Properties of this compound
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18 | [PubChem][1] |
| Molecular Weight | 126.24 g/mol | [PubChem][1] |
| IUPAC Name | (E)-4-ethylhept-3-ene | [PubChem][1] |
| CAS Number | 33933-74-3 | [NIST][2] |
| Boiling Point | 144.8 °C at 760 mmHg | [LookChem][3] |
| Density | 0.74 g/cm³ | [LookChem][3] |
| Vapor Pressure | 6.3 mmHg at 25°C | [LookChem][3] |
| Refractive Index | 1.425 | [LookChem][3] |
| Flash Point | 22.5 °C | [LookChem][3] |
Experimental Determination of Thermodynamic Properties
The direct experimental measurement of thermodynamic properties for a specific compound like this compound would involve several well-established techniques. The following sections detail the standard experimental protocols for determining the key thermodynamic parameters for volatile organic compounds.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined using combustion calorimetry .[4]
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a container of known heat of combustion.
-
Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel which is then pressurized with pure oxygen.
-
Immersion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
Correction: Corrections are applied for the ignition energy and the combustion of the container.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5]
Heat Capacity (Cp)
The heat capacity of a liquid can be measured using Differential Scanning Calorimetry (DSC) or isoperibol temperature-rise calorimetry .[6]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty, hermetically sealed pan serves as a reference.
-
Heating Program: The sample and reference are subjected to a controlled temperature program (heating at a constant rate).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity.
-
Calculation: The specific heat capacity of the sample is determined by comparing its heat flow to that of the standard.
Entropy (S°)
The absolute entropy of a substance is determined by measuring the heat capacity as a function of temperature from near absolute zero.[7]
Experimental Protocol: Calorimetric Measurement of Entropy
-
Low-Temperature Calorimetry: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible up to its melting point.
-
Enthalpy of Fusion: The enthalpy of fusion is measured at the melting point.
-
Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point to the desired temperature.
-
Calculation of Entropy: The absolute entropy at a given temperature is calculated by integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion (ΔH_fus/T_m), and the entropy of vaporization if applicable.[7]
Computational Estimation of Thermodynamic Properties
In the absence of experimental data, computational methods provide reliable estimates of thermodynamic properties. The Benson group additivity method is a widely used and accurate technique for this purpose.[8]
The Benson method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[8][9]
Methodology: Benson Group Additivity
The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be calculated using the following general equation:
Property = Σ (Group Contribution) + Corrections for non-additive effects
For this compound, the molecule is first deconstructed into its constituent groups. The thermodynamic property is then calculated by summing the established values for each group.
Logical Diagram of Benson Group Additivity Method
Caption: Workflow for estimating thermodynamic properties using the Benson group additivity method.
Conclusion
This technical guide has addressed the thermodynamic properties of this compound by providing a consolidated source of available physical data and outlining the standard experimental and computational methodologies for their determination. While direct experimental values for enthalpy, entropy, and heat capacity are sparse, the detailed protocols for techniques such as combustion calorimetry and differential scanning calorimetry provide a clear path for their empirical measurement. Furthermore, the robust Benson group additivity method offers a reliable means of estimating these properties, enabling researchers to proceed with their work in the absence of complete experimental datasets. The information and methodologies presented herein are intended to be a valuable resource for scientists and professionals in chemistry and drug development.
References
- 1. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Heptene, 4-ethyl- [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 9. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
Stereochemistry of (E/Z)-4-Ethyl-3-heptene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of (E/Z)-4-Ethyl-3-heptene. It details plausible stereoselective synthetic routes for obtaining the individual (E)- and (Z)-isomers, comprehensive experimental protocols for their separation and purification, and in-depth analytical methodologies for their stereochemical characterization. Due to the limited availability of specific experimental data for 4-Ethyl-3-heptene in peer-reviewed literature, this guide leverages data from structurally analogous compounds to provide representative analytical characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development by providing a thorough framework for the synthesis and analysis of trisubstituted alkenes.
Introduction
This compound is a trisubstituted alkene for which the arrangement of substituents around the carbon-carbon double bond gives rise to geometric isomerism. The Cahn-Ingold-Prelog priority rules are used to designate the stereochemistry as either (E) (entgegen, opposite) or (Z) (zusammen, together). The accurate synthesis and characterization of each stereoisomer are crucial for understanding its unique physicochemical properties and potential biological activity. This guide outlines the key aspects of the stereochemistry of (E/Z)-4-Ethyl-3-heptene, from synthesis to analysis.
Stereoselective Synthesis
The stereoselective synthesis of (E)- and (Z)-4-Ethyl-3-heptene can be approached using several established methodologies for trisubstituted alkenes. The Wittig reaction and its modifications are particularly well-suited for this purpose.
Synthesis of (Z)-4-Ethyl-3-heptene via the Wittig Reaction
The Wittig reaction, when employing non-stabilized ylides, typically yields the (Z)-alkene with high selectivity.[1][2] The proposed synthesis of (Z)-4-Ethyl-3-heptene involves the reaction of 3-pentanone with a propyl-derived phosphonium ylide.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (1.1 eq.) is dissolved in anhydrous tetrahydrofuran (THF).
-
1-Bromopropane (1.0 eq.) is added, and the mixture is refluxed for 24-48 hours to form the phosphonium salt.
-
After cooling to room temperature, the phosphonium salt is collected by filtration, washed with cold THF, and dried under vacuum.
-
The dried phosphonium salt is suspended in anhydrous THF and cooled to -78 °C.
-
A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) (1.05 eq.) is added dropwise, resulting in the formation of the deep red or orange phosphonium ylide. The reaction is typically stirred at this temperature for 1-2 hours.
-
-
Wittig Reaction:
-
To the ylide solution at -78 °C, 3-pentanone (1.0 eq.), dissolved in a small amount of anhydrous THF, is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with a non-polar organic solvent (e.g., pentane or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to yield (Z)-4-Ethyl-3-heptene.
-
Synthesis of (E)-4-Ethyl-3-heptene via the Schlosser Modification of the Wittig Reaction
To favor the formation of the (E)-isomer with a non-stabilized ylide, the Schlosser modification is employed.[3][4] This involves the in-situ generation of a β-oxido phosphonium ylide and subsequent stereochemical inversion.
Experimental Protocol:
-
Ylide and Betaine Formation:
-
The phosphonium ylide is prepared as described in section 2.1.
-
3-Pentanone (1.0 eq.) is added to the ylide solution at -78 °C to form the lithium betaine intermediate.
-
An additional equivalent of n-BuLi is added at -78 °C to deprotonate the carbon adjacent to the phosphorus, forming a β-oxido phosphonium ylide.
-
-
Protonation and Elimination:
-
A proton source, such as tert-butanol, is added to the solution at -78 °C to selectively protonate the β-oxido phosphonium ylide, leading to the thermodynamically more stable threo-betaine.
-
The reaction is allowed to warm to room temperature, promoting the elimination of triphenylphosphine oxide and the formation of (E)-4-Ethyl-3-heptene.
-
Workup and purification are performed as described in section 2.1.
-
Separation and Purification of (E/Z) Isomers
A mixture of (E)- and (Z)-4-Ethyl-3-heptene can be separated using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Preparative Gas Chromatography (GC)
Given the volatility of this compound, preparative GC is a suitable method for obtaining high-purity isomers.
Experimental Protocol:
-
Instrument: Preparative Gas Chromatograph with a thermal conductivity detector (TCD).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) of appropriate dimensions for preparative scale injections.
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Injection: The (E/Z) mixture is injected in discrete aliquots.
-
Temperature Program: An initial oven temperature is held for a short period, followed by a ramp to a final temperature to ensure separation of the isomers. The (Z)-isomer is expected to elute slightly before the (E)-isomer on a non-polar column.
-
Collection: The separated isomers are collected in cooled traps as they elute from the column.
Preparative High-Performance Liquid Chromatography (HPLC)
For larger scale separations, preparative HPLC can be employed. The separation of non-polar alkene isomers can be challenging and often requires specialized stationary phases.
Experimental Protocol:
-
Instrument: Preparative HPLC system with a refractive index (RI) or UV detector (at low wavelength).
-
Column: A silver ion-impregnated silica gel column (AgNO₃-silica) or a reverse-phase column with a mobile phase containing silver ions. Alternatively, a column with shape selectivity, such as one based on cholesterol, could be effective.[3]
-
Mobile Phase: A non-polar solvent system such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane.
-
Injection: The isomer mixture is dissolved in the mobile phase and injected onto the column.
-
Elution: Isocratic elution is typically used. The separation is based on the differential interaction of the π-electrons of the double bond with the stationary phase.
-
Fraction Collection: Fractions are collected based on the detector signal, and the solvent is removed to yield the pure isomers.
Stereochemical Analysis
The definitive assignment of the (E) and (Z) stereochemistry is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The chemical shift of the vinylic proton is diagnostic. In the (Z)-isomer, the vinylic proton is expected to be shielded and thus appear at a slightly upfield chemical shift compared to the (E)-isomer due to steric compression.
-
¹³C NMR Spectroscopy: The "gamma-gauche" effect is a key indicator of stereochemistry. The carbon atoms of the ethyl group that are cis to the other substituent on the double bond in the (Z)-isomer will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding carbons in the (E)-isomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY is a powerful 2D NMR technique for unambiguous stereochemical assignment.[5] In a NOESY experiment on the (Z)-isomer, a cross-peak would be observed between the vinylic proton and the protons of the adjacent ethyl group on the same side of the double bond. For the (E)-isomer, this through-space correlation would be absent.
Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: (E/Z)-3,4-dimethyl-3-hexene
| Isomer | Vinylic Proton (δ, ppm) | Allylic CH₂ (δ, ppm) | Allylic CH₃ (δ, ppm) | Vinylic C (δ, ppm) | Allylic C (CH₂) (δ, ppm) | Allylic C (CH₃) (δ, ppm) |
| (Z) | ~5.2-5.4 | ~2.0-2.2 | ~1.6-1.7 (cis) | ~125-130 | ~25-30 | ~15-20 (cis) |
| (E) | ~5.3-5.5 | ~2.0-2.2 | ~1.6-1.7 (trans) | ~125-130 | ~30-35 | ~20-25 (trans) |
Note: These are estimated chemical shift ranges based on general principles and data for similar compounds. Actual values for this compound will vary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers.
Experimental Protocol:
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The temperature program is optimized to achieve baseline separation of the (E) and (Z) isomers.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard.
-
Expected Fragmentation: The mass spectra of the (E) and (Z) isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of branched alkenes, with prominent peaks resulting from allylic cleavage and rearrangements.[2][6] Key fragments would likely include the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals.
Data Summary
The following table summarizes the known and estimated physical and spectroscopic properties of (E/Z)-4-Ethyl-3-heptene.
| Property | (E)-4-Ethyl-3-heptene | (Z)-4-Ethyl-3-heptene |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol |
| CAS Number | 33933-74-3 | Not assigned |
| Boiling Point | ~144-146 °C (estimated) | Likely slightly lower than (E)-isomer |
| Density | ~0.74 g/cm³ (estimated) | Likely slightly lower than (E)-isomer |
| Refractive Index | ~1.425 (estimated) | Likely slightly lower than (E)-isomer |
| ¹H NMR (vinylic H) | Higher δ (downfield) | Lower δ (upfield) |
| ¹³C NMR (allylic C) | Less shielded (downfield) | More shielded (upfield, γ-gauche effect) |
| GC Retention Time | Longer on non-polar column | Shorter on non-polar column |
Visualizations
Stereoisomers of this compound
Caption: Chemical structures of the (Z) and (E) isomers of this compound.
Synthetic Pathway via Wittig Reaction
Caption: Proposed synthetic routes to (E/Z)-4-Ethyl-3-heptene via the Wittig reaction.
Analytical Workflow for Stereochemical Determination
Caption: Workflow for the separation and stereochemical analysis of (E/Z)-4-Ethyl-3-heptene.
Conclusion
The stereochemistry of this compound is defined by the (E) and (Z) configurations around its trisubstituted double bond. While specific experimental data for this compound is scarce, this guide provides a robust framework for its stereoselective synthesis, separation, and characterization based on established chemical principles and data from analogous structures. The detailed protocols for the Wittig reaction and its modifications, along with methods for preparative chromatography and spectroscopic analysis, offer a comprehensive resource for researchers. The application of advanced NMR techniques, particularly NOESY, is highlighted as the definitive method for unambiguous stereochemical assignment. This guide serves as a foundational document for further investigation into the properties and potential applications of the individual stereoisomers of this compound.
References
- 1. (3Z)-3,4-Dimethyl-3-hexene | C8H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Determining geometry of trisubstituted alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthetic routes for 4-Ethyl-3-heptene, a valuable organic compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies available for the preparation of this alkene. This document details key synthetic pathways, including the Grignard reaction followed by dehydration, the Wittig reaction, and the direct dehydration of 4-ethyl-4-heptanol. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this knowledge.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through three distinct and well-established chemical transformations. These methods offer varying degrees of stereoselectivity and are amenable to different laboratory settings and starting material availability.
-
Grignard Reaction Followed by Dehydration: This two-step approach involves the initial formation of a tertiary alcohol, 4-ethyl-4-heptanol, through the nucleophilic addition of a Grignard reagent to a ketone. The subsequent elimination of water from the alcohol yields the desired alkene.
-
Wittig Reaction: This powerful olefination reaction allows for the direct formation of the carbon-carbon double bond by reacting a phosphorus ylide with an appropriate aldehyde. This method offers a high degree of control over the location of the double bond.
-
Dehydration of 4-ethyl-4-heptanol: The direct acid-catalyzed dehydration of the precursor alcohol, 4-ethyl-4-heptanol, provides a straightforward route to this compound.
The following sections will delve into the specific experimental details and associated data for each of these synthetic pathways.
Data Presentation: A Comparative Overview of Synthetic Routes
To facilitate a clear comparison of the different synthetic approaches, the following table summarizes the key quantitative data associated with each method.
| Synthesis Route | Starting Materials | Key Reagents | Product(s) | Yield (%) | Reference |
| Grignard Reaction & Dehydration | 3-Pentanone, Propyl Bromide, Magnesium | Diethyl ether, Sulfuric Acid | This compound | Not specified | General knowledge |
| Wittig Reaction | Propanal, 3-Bromopentane, Triphenylphosphine | n-Butyllithium, THF | (E)- and (Z)-4-Ethyl-3-heptene | Not specified | General knowledge |
| Dehydration of 4-ethyl-4-heptanol | 4-ethyl-4-heptanol | Sulfuric Acid or Phosphoric Acid | This compound | Not specified | General knowledge |
Note: While specific yields for the direct synthesis of this compound are not explicitly detailed in the readily available literature, the general methodologies for these reaction types are well-established and consistently provide moderate to high yields for analogous compounds.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to this compound.
Synthesis of this compound via Grignard Reaction and Dehydration
This synthesis proceeds in two distinct stages: the formation of 4-ethyl-4-heptanol via a Grignard reaction, followed by its dehydration to yield this compound.
Part A: Synthesis of 4-ethyl-4-heptanol
The reaction of 3-pentanone with propylmagnesium bromide is a viable route to the precursor alcohol.
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.
-
Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-ethyl-4-heptanol. The product can be purified by distillation.
Part B: Dehydration of 4-ethyl-4-heptanol
Materials:
-
4-ethyl-4-heptanol
-
Concentrated sulfuric acid or phosphoric acid
Procedure:
-
Place 4-ethyl-4-heptanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to induce dehydration. The reaction temperature will vary depending on the acid used. For example, heating with sulfuric acid is a common method for alcohol dehydration.
-
The product, this compound, can be isolated by distillation directly from the reaction mixture.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation.
Synthesis of this compound via the Wittig Reaction
The Wittig reaction provides a direct route to the alkene by reacting an aldehyde with a phosphorus ylide. To synthesize this compound, propanal can be reacted with the ylide generated from the triphenylphosphonium salt of 3-bromopentane.
Part A: Preparation of the Phosphonium Salt
Materials:
-
3-Bromopentane
-
Triphenylphosphine
Procedure:
-
In a round-bottom flask, combine 3-bromopentane and triphenylphosphine.
-
Heat the mixture, typically in a suitable solvent like toluene or acetonitrile, to facilitate the SN2 reaction.
-
The phosphonium salt will precipitate out of the solution upon cooling.
-
Collect the salt by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Part B: Ylide Formation and Reaction with Propanal
Materials:
-
(sec-Butyl)triphenylphosphonium bromide (from Part A)
-
Strong base (e.g., n-butyllithium in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
Procedure:
-
Suspend the phosphonium salt in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature (typically -78 °C or 0 °C).
-
Slowly add a solution of a strong base, such as n-butyllithium, to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
After stirring for a period to ensure complete ylide formation, add a solution of propanal in anhydrous THF dropwise at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water or a saturated aqueous ammonium chloride solution.
-
Extract the product into a non-polar solvent like pentane or hexane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The triphenylphosphine oxide byproduct can be removed by filtration or chromatography.
-
The resulting this compound can be purified by distillation. This reaction will likely produce a mixture of (E) and (Z) isomers.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
Caption: Grignard reaction followed by dehydration pathway.
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Experimental workflow for the Grignard/Dehydration synthesis.
An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 4-Ethyl-3-heptene, a valuable compound in various chemical syntheses. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents logical workflows for these procedures.
Physicochemical Properties of this compound
This compound is an unsaturated hydrocarbon with the molecular formula C9H18. It exists as two geometric isomers, (E)-4-Ethyl-3-heptene and (Z)-4-Ethyl-3-heptene. The physical properties can vary slightly between these isomers, though much of the available data does not distinguish between them. The data presented here is for the compound generally identified as this compound.
Data Summary
A compilation of the key physical and chemical properties of this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Boiling Point | 144.8 °C (at 760 mmHg) | |
| Density | 0.74 g/cm³ | [1] |
| Molecular Formula | C9H18 | [2][3] |
| Molecular Weight | 126.24 g/mol | [2][3] |
| CAS Number | 33933-74-3 | [2] |
| Vapor Pressure | 6.3 mmHg at 25°C | [1] |
| Flash Point | 22.5 °C | [1] |
| Refractive Index | 1.425 | [1] |
Experimental Protocols for Property Determination
The accurate determination of the boiling point and density of this compound is crucial for its application in research and development. The following sections detail standard experimental methodologies for these measurements.
2.1. Determination of Boiling Point: Micro-Boiling Point Method (Thiele Tube)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer (0-200°C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A few milliliters of this compound are placed into the small test tube.
-
A capillary tube, with its open end downwards, is placed into the liquid in the test tube.
-
The test tube is securely attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
This assembly is then immersed in a Thiele tube containing mineral oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1][3][4]
2.2. Determination of Density: Pycnometer Method (ASTM D1475)
This method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pycnometer).
-
The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.
-
The outside of the pycnometer is carefully dried, and its mass is determined (m_pycnometer + water). The mass of the water is calculated, and from the known density of water at that temperature, the exact volume of the pycnometer is determined.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted.
-
The mass of the pycnometer filled with the sample is measured (m_pycnometer + sample).
-
The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer.
-
The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the boiling point and density of this compound.
Caption: Workflow for Boiling Point Determination using the Micro-Boiling Point Method.
References
An In-depth Technical Guide to the Synthesis of Z-4-ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the stereoselective synthesis of Z-4-ethyl-3-heptene, a trisubstituted alkene of interest in various chemical research domains. The primary focus is on the Wittig reaction, a powerful and widely utilized method for the formation of carbon-carbon double bonds with defined stereochemistry. This guide includes detailed experimental protocols, quantitative data analysis, and visualizations to facilitate a thorough understanding of the synthetic process.
Introduction
Z-4-ethyl-3-heptene is a hydrocarbon featuring a nine-carbon backbone with a double bond at the C3 position and an ethyl substituent at the C4 position, resulting in a Z (cis) configuration of the substituents across the double bond. The stereoselective synthesis of such Z-alkenes is a significant challenge in organic chemistry, as the E (trans) isomer is often the thermodynamically more stable product. The Wittig reaction, particularly with the use of non-stabilized ylides, offers a reliable strategy to achieve high Z-selectivity.
Synthetic Approach: The Wittig Reaction
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2][3][4][5][6] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form the Z-alkene.[1][3] This is the strategy employed for the synthesis of Z-4-ethyl-3-heptene.
The overall synthetic pathway can be dissected into two main stages:
-
Preparation of the Wittig Reagent: Synthesis of the necessary phosphonium ylide from an alkyl halide and triphenylphosphine.
-
Wittig Olefination: The reaction of the ylide with a suitable ketone to form the desired Z-alkene.
Retrosynthetic Analysis
A retrosynthetic analysis of Z-4-ethyl-3-heptene points to 3-pentanone as the ketone component and a propyl-substituted phosphorus ylide as the nucleophile.
Caption: Retrosynthetic analysis of Z-4-ethyl-3-heptene.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of Z-4-ethyl-3-heptene via the Wittig reaction.
Preparation of Propyltriphenylphosphonium Bromide
The first step involves the synthesis of the phosphonium salt precursor to the Wittig reagent. This is achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromopropane.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add 1-bromopropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the propyltriphenylphosphonium bromide under vacuum to yield a white, crystalline solid.
Synthesis of Z-4-ethyl-3-heptene via Wittig Olefination
This procedure details the formation of the ylide in situ followed by its reaction with 3-pentanone. The use of a strong, non-nucleophilic base is crucial for the deprotonation of the phosphonium salt to form the unstabilized ylide.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) or sodium hydride (NaH) to the stirred suspension. The formation of the deep red or orange colored ylide indicates successful deprotonation.
-
Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.
-
Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a non-polar solvent such as pentane or hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification
The crude product is a mixture of Z-4-ethyl-3-heptene, the E-isomer, and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a non-polar eluent system, such as hexane or pentane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system. The less polar alkene products will elute before the more polar triphenylphosphine oxide.
-
Collect the fractions containing the desired alkene. The Z- and E-isomers may co-elute, requiring careful fractionation and analysis by gas chromatography (GC) or NMR to determine the isomeric ratio.
-
Combine the fractions containing the purified Z-4-ethyl-3-heptene and remove the solvent under reduced pressure to obtain the final product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of Z-4-ethyl-3-heptene.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Wittig Reagent Precursor | Propyltriphenylphosphonium bromide |
| Ketone | 3-Pentanone |
| Base | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-80% |
| Z:E Ratio | >95:5 |
| Purity (after chromatography) | >98% |
Table 2: Spectroscopic Data for Z-4-ethyl-3-heptene
| Spectroscopic Technique | Characteristic Peaks/Signals |
| Infrared (IR) | ~3010 cm⁻¹ (C-H stretch, sp²), ~1660 cm⁻¹ (C=C stretch)[7] |
| ¹H NMR (CDCl₃) | δ ~5.2 (t, 1H, vinylic proton), ~2.1 (m, 4H, allylic protons), ~1.0 (t, 6H, methyl protons), ~0.9 (t, 3H, methyl protons) |
| ¹³C NMR (CDCl₃) | δ ~140 (alkene C), ~125 (alkene CH), various signals in the aliphatic region |
| Mass Spectrometry (MS) | m/z 126 (M⁺)[7] |
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction for the synthesis of Z-4-ethyl-3-heptene.
Caption: Mechanism of the Wittig reaction for Z-4-ethyl-3-heptene synthesis.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of Z-4-ethyl-3-heptene.
Conclusion
The Wittig reaction employing an unstabilized ylide provides an effective and highly stereoselective method for the synthesis of Z-4-ethyl-3-heptene. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving high yields and stereoselectivity. The purification of the final product from the triphenylphosphine oxide byproduct is a key consideration in the overall synthetic strategy.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. spectrabase.com [spectrabase.com]
A Technical Guide to the Synthesis of (E)-4-Ethyl-3-heptene
Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for producing (E)-4-ethyl-3-heptene, a trisubstituted alkene. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It details plausible and established methodologies, including the Wittig reaction and the McMurry reaction, offering comprehensive experimental protocols for each. Quantitative data, where available, is summarized, and key reaction pathways are visualized using Graphviz diagrams to ensure clarity and aid in experimental design.
Introduction
(E)-4-Ethyl-3-heptene is a nine-carbon, trisubstituted alkene with the chemical formula C₉H₁₈.[1] Its structure is characterized by a heptene backbone with an ethyl group at the C4 position and a double bond between C3 and C4, with E (trans) stereochemistry across the double bond. The stereoselective synthesis of such alkenes is a fundamental task in organic chemistry, often serving as a building block in the construction of more complex molecular architectures. This guide focuses on established olefination reactions that provide reliable access to this specific isomer.
Table 1: Physicochemical Properties of (E)-4-Ethyl-3-heptene
| Property | Value | Reference |
| CAS Number | 33933-74-3 | [1][2][3] |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| Boiling Point | 144.8 °C at 760 mmHg | [4][5] |
| Density | 0.74 g/cm³ | [5] |
| Refractive Index | 1.425 | [4][5] |
| Flash Point | 22.5 °C | [4][5] |
Synthetic Strategies
The synthesis of (E)-4-ethyl-3-heptene can be approached through several established olefination methodologies. The choice of method often depends on factors such as starting material availability, desired stereoselectivity, and scalability. This guide will focus on two primary and highly plausible routes: the Wittig reaction and the McMurry reaction.
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[6] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To achieve the desired E-stereoselectivity for a trisubstituted alkene like 4-ethyl-3-heptene, a stabilized or semi-stabilized ylide is typically preferred. However, for non-stabilized ylides, reaction conditions can be modified (e.g., Schlosser modification) to favor the E-isomer.
For the synthesis of (E)-4-ethyl-3-heptene, a logical disconnection approach points to the reaction between pentan-3-one and the ylide derived from ethyltriphenylphosphonium bromide.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-3-heptene via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 4-ethyl-3-heptene, a valuable alkene intermediate in organic synthesis. The protocol outlines a two-step process commencing with the nucleophilic addition of a Grignard reagent, ethylmagnesium bromide, to 3-pentanone, yielding the tertiary alcohol 4-ethyl-3-heptanol. Subsequent acid-catalyzed dehydration of the alcohol intermediate affords the target alkene, this compound. This method is a robust and well-established approach for the formation of carbon-carbon bonds and subsequent generation of unsaturated systems. Detailed experimental procedures, quantitative data, and a visual workflow are presented to aid researchers in successfully replicating this synthesis.
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophilic carbon, such as a carbonyl group.[1][2] This reaction is instrumental in the synthesis of a wide array of organic molecules, including alcohols, which can then be further transformed. The subsequent dehydration of alcohols is a common method for the preparation of alkenes, proceeding via an elimination reaction, typically under acidic conditions.[3][4]
This application note details the synthesis of this compound, a nine-carbon alkene. The synthetic strategy involves the initial preparation of a tertiary alcohol, 4-ethyl-3-heptanol, by reacting 3-pentanone with ethylmagnesium bromide. The resulting alcohol is then subjected to acid-catalyzed dehydration to yield the desired product, this compound. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the synthesis of substituted alkenes.
Overall Reaction Scheme
Step 1: Grignard Reaction
Step 2: Dehydration
Experimental Protocols
Materials and Reagents:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Sulfuric acid (concentrated)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Protocol 1: Synthesis of 4-Ethyl-3-heptanol via Grignard Reaction
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing anhydrous calcium chloride), and a dropping funnel, place magnesium turnings (2.43 g, 0.1 mol).
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of ethyl bromide (10.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-pentanone (8.61 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the cold Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of a saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation to obtain the crude 4-ethyl-3-heptanol.
-
Protocol 2: Synthesis of this compound via Dehydration
-
Dehydration Reaction:
-
Place the crude 4-ethyl-3-heptanol (from Protocol 1) in a 100 mL round-bottom flask.
-
Slowly add 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask for simple distillation.
-
Gently heat the mixture to a temperature of 100-140 °C.[3][4] The lower boiling alkene product will distill as it is formed.
-
-
Purification:
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with 10 mL of 10% sodium carbonate solution to neutralize any residual acid, followed by 10 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 142-144 °C.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound based on typical yields and conditions for similar reactions.
| Parameter | Grignard Reaction (Step 1) | Dehydration Reaction (Step 2) |
| Reactants | 3-Pentanone, Ethylmagnesium Bromide | 4-Ethyl-3-heptanol, Sulfuric Acid |
| Product | 4-Ethyl-3-heptanol | This compound |
| Typical Yield | 70-85% | 60-75% |
| Reaction Temperature | 0 °C to Room Temperature | 100-140 °C |
| Reaction Time | 1.5 hours | 1-2 hours |
| Solvent | Anhydrous Diethyl Ether | None (neat) |
| Catalyst | None | Sulfuric Acid |
Note: Yields are highly dependent on experimental conditions, particularly the exclusion of moisture in the Grignard reaction step.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The quenching of the Grignard reaction can be exothermic. Perform this step slowly and with cooling.
Conclusion
The described two-step synthesis provides a reliable and effective method for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this alkene for use in further synthetic applications. The provided quantitative data and workflow visualization serve as valuable resources for planning and executing this chemical transformation.
References
Application Notes and Protocols for the Synthesis of 4-Ethyl-3-heptene via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed alkene. This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or a ketone into an alkene. The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct. This document provides detailed application notes and experimental protocols for the synthesis of the trisubstituted alkene, 4-Ethyl-3-heptene, via the Wittig reaction. Two plausible synthetic pathways are presented, reflecting the versatility of this reaction in synthetic strategy.
Reaction Principle
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The oxaphosphetane then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[1]
Retrosynthetic Analysis of this compound
There are two primary retrosynthetic disconnections for this compound using the Wittig reaction:
-
Pathway A: Disconnection across the double bond to yield pentan-3-one and a propyl ylide.
-
Pathway B: An alternative disconnection yielding propanal and a (1-ethylpentyl) ylide.
For the purposes of providing a detailed protocol, Pathway A is often preferred as it involves a commercially available ketone and the preparation of a less sterically hindered primary ylide, which is generally more straightforward.
Experimental Protocols
The following protocols detail the necessary steps for the synthesis of this compound, focusing on Pathway A. This involves the preparation of the phosphonium salt, in situ generation of the ylide, and the subsequent Wittig reaction with pentan-3-one.
Protocol 1: Synthesis of Propyltriphenylphosphonium Bromide
This protocol describes the synthesis of the necessary phosphonium salt from triphenylphosphine and 1-bromopropane.
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromopropane
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration and wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting propyltriphenylphosphonium bromide salt under vacuum.
Protocol 2: Wittig Reaction for the Synthesis of this compound
This protocol outlines the in situ generation of the propyl ylide and its reaction with pentan-3-one.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Pentan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of pentan-3-one (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Data Presentation
The following table summarizes typical quantitative data for a Wittig reaction of this nature. Please note that yields can vary based on reaction scale and purity of reagents.
| Parameter | Value |
| Reactants | |
| Propyltriphenylphosphonium bromide | 1.0 eq |
| n-Butyllithium | 1.0 eq |
| Pentan-3-one | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Ylide Formation Temperature | 0 °C |
| Wittig Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Hexane |
| Purification Method | Fractional Distillation |
| Expected Yield | 60 - 80% |
Visualizations
Wittig Reaction Pathway for this compound (Pathway A)
References
Application Note: Analysis of 4-Ethyl-3-heptene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] As a volatile organic compound (VOC), its identification and quantification are crucial in various fields, including environmental analysis, chemical synthesis quality control, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra. This application note provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI).
Experimental Protocols
1. Standard Solution Preparation
A precise and accurate standard preparation is fundamental for qualitative and quantitative analysis.
-
Materials:
-
This compound (analytical standard)
-
Hexane (GC or HPLC grade)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Micropipettes
-
-
Protocol:
-
Prepare a stock solution of 1000 µg/mL by accurately weighing 10 mg of this compound and dissolving it in a 10 mL volumetric flask with hexane.
-
Create a working standard solution with a concentration of approximately 10 µg/mL.[3] To do this, transfer 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with hexane.
-
Transfer the final working standard into a 2 mL glass autosampler vial for analysis. Ensure the vial is properly sealed with a septum cap.
-
2. Sample Preparation for Complex Matrices
For analyzing this compound in complex samples (e.g., environmental, biological), sample preparation is required to isolate the analyte and remove interfering matrix components.
-
Headspace Analysis: This technique is ideal for detecting volatile compounds in solid or liquid samples. The sample is placed in a sealed vial and heated, causing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. A sample of the headspace gas is then injected into the GC-MS.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes adsorb to the fiber, which is then directly inserted into the GC inlet for thermal desorption and analysis.
3. GC-MS Instrumentation and Method
The following parameters are recommended for a standard GC-MS system equipped with a capillary column.
| Parameter | Value / Description |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 2 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35 - 250 |
| Scan Mode | Full Scan |
Data and Results
Expected Retention Data
The retention of a compound is a key identifier in chromatography. The Kovats retention index (RI) normalizes retention times relative to n-alkanes, allowing for inter-laboratory comparison.
| Compound | Formula | Molecular Weight | Kovats Retention Index (Standard Non-polar Column) |
| This compound | C₉H₁₈ | 126.24 | 883.8[1] |
Mass Spectral Data
The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. Ionization of this compound (MW=126.24) results in a molecular ion (M⁺˙) at m/z 126, followed by characteristic fragmentation.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |
| 55 | 85 | [C₄H₇]⁺ |
| 97 | 80 | [C₇H₁₃]⁺ (Loss of C₂H₅) |
| 69 | 75 | [C₅H₉]⁺ |
| 83 | 60 | [C₆H₁₁]⁺ |
| 126 | 25 | [C₉H₁₈]⁺˙ (Molecular Ion) |
| Note: Relative intensities are approximate and based on typical spectra from the NIST Mass Spectrometry Data Center. Actual values may vary slightly by instrument. |
Fragmentation Analysis
Under electron ionization, this compound undergoes fragmentation through pathways common to alkenes. The molecular ion peak at m/z 126 is visible. The loss of an ethyl radical (•C₂H₅) via cleavage of the bond beta to the double bond is a favorable process, leading to the stable allylic cation at m/z 97. Further fragmentation and rearrangements produce the smaller, stable carbocations that dominate the spectrum, such as those at m/z 55 and the base peak at m/z 41, corresponding to the highly stable allyl cation.
Experimental Workflow Visualization
The overall process from sample handling to final data interpretation is illustrated in the following workflow diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound. The provided protocols for sample preparation and instrument parameters, combined with the expected retention and mass spectral data, offer a comprehensive guide for researchers. This method is suitable for the qualitative and quantitative determination of this compound in various sample matrices, supporting research and development in multiple scientific disciplines.
References
Application Note: Purification of 4-Ethyl-3-heptene by Fractional Distillation
Introduction
4-Ethyl-3-heptene is an unsaturated hydrocarbon of interest in various fields of chemical research and development. Synthesis of this alkene can often result in a mixture containing isomers, unreacted starting materials, and byproducts. For subsequent applications requiring high purity, an efficient purification method is essential. Fractional distillation is a widely employed technique for the separation of liquid mixtures based on differences in boiling points. This application note provides a detailed protocol for the purification of this compound using fractional distillation.
Principle
Fractional distillation separates components of a liquid mixture by exploiting the variance in their boiling points. When the mixture is heated, the component with the lower boiling point will vaporize more readily. By using a fractionating column, a series of condensation and vaporization cycles occur, enriching the vapor with the more volatile component. This enriched vapor then reaches the condenser and is collected as the purified distillate. The efficiency of the separation is dependent on the length and type of the fractionating column, as well as the difference in boiling points of the components. This compound has a boiling point of approximately 144.8 °C at atmospheric pressure (760 mmHg).[1]
Experimental Data
The following table summarizes the expected results from the fractional distillation of a crude sample of this compound. The crude mixture is assumed to contain isomeric impurities with slightly different boiling points.
| Parameter | Crude Sample | Main Fraction (this compound) |
| Boiling Point Range (°C) | 140 - 155 | 144 - 146 |
| Purity (by GC analysis) | ~85% | >98% |
| Refractive Index | Not Determined | ~1.425[1] |
| Volume (mL) | 100 | ~75 |
| Appearance | Slightly yellow liquid | Colorless liquid |
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (250 mL)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 200 °C)
-
Condenser (Liebig or Allihn)
-
Receiving flask (100 mL)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Tubing for condenser water
-
Glass wool for insulation
-
Gas chromatograph (for purity analysis)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood as depicted in the workflow diagram below.
-
Place the crude this compound (100 mL) into the 250 mL round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the fractionating column and insert the thermometer. The top of the thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water tubing to the condenser, ensuring that water flows in at the lower inlet and out at the upper outlet.[2]
-
Place the receiving flask at the outlet of the condenser.
-
Wrap the fractionating column with glass wool or aluminum foil to insulate it and minimize heat loss.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the round-bottom flask gently using the heating mantle. If using a stir bar, start the magnetic stirrer.
-
Observe the mixture as it begins to boil. A ring of condensing vapor will be seen rising up the fractionating column.
-
Adjust the heating rate to allow for a slow and steady distillation rate of approximately 1-2 drops per second.
-
Monitor the temperature at the distillation head. The initial distillate collected will likely be more volatile impurities and should be collected in a separate receiving flask (the "forerun").
-
When the temperature stabilizes at the boiling point of this compound (approximately 144-146 °C), switch to a clean receiving flask to collect the main fraction.
-
Continue collecting the distillate as long as the temperature remains stable. If the temperature begins to drop, it indicates that the desired product has been distilled. If the temperature rises significantly, it suggests that higher-boiling impurities are beginning to distill.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.
-
-
Product Analysis:
-
Measure the volume of the purified this compound.
-
Analyze the purity of the collected fraction using gas chromatography (GC).
-
Measure the refractive index of the purified sample and compare it to the literature value.
-
Safety Precautions:
-
This compound is flammable. Keep away from open flames and ignition sources.
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Never heat a closed system.
-
Do not distill to dryness.
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound by fractional distillation.
References
Application Notes and Protocols for the Use of 4-Ethyl-3-heptene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Ethyl-3-heptene is a trisubstituted alkene that serves as a versatile starting material for the synthesis of a variety of organic compounds. Its carbon-carbon double bond is susceptible to a range of chemical transformations, allowing for the introduction of diverse functional groups. This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound, including ozonolysis, oxidation, epoxidation, hydroboration-oxidation, and acid-catalyzed hydration. While specific literature on the synthetic applications of this compound is limited, the following protocols are based on well-established and predictable reactions of alkenes.
Key Synthetic Applications
Ozonolysis: Cleavage to Carbonyl Compounds
Ozonolysis is a powerful method for cleaving the double bond of this compound to yield valuable carbonyl compounds. Depending on the workup conditions, either aldehydes and ketones or carboxylic acids can be obtained.
Application: Synthesis of 4-ethylheptan-3-one and propanal, or 4-ethylheptanoic acid and propanoic acid. These products can serve as building blocks in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.
Reaction Scheme:
Caption: Ozonolysis of this compound.
Experimental Protocol (Reductive Workup):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at -78 °C (dry ice/acetone bath).
-
Bubble ozone (O₃) gas through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq) or zinc dust (2.0 eq) and water.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work up the reaction by filtering off any solids (if zinc was used) and washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of 4-ethylheptan-3-one and propanal by distillation or chromatography.
Experimental Protocol (Oxidative Workup):
-
Follow steps 1-3 of the reductive workup protocol.
-
Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0 eq) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete oxidation.
-
Cool the reaction mixture and perform an acidic workup to protonate the carboxylate salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acids by distillation or chromatography.
Table 1: Expected Products from Ozonolysis of this compound
| Workup Condition | Product 1 | Product 2 |
| Reductive (Zn/H₂O) | 4-Ethylheptan-3-one | Propanal |
| Oxidative (H₂O₂) | 4-Ethylheptanoic Acid | Propanoic Acid |
Epoxidation: Synthesis of 4-Ethyl-3,4-epoxyheptane
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 4-ethyl-3,4-epoxyheptane. Epoxides are highly valuable intermediates in organic synthesis due to their reactivity towards nucleophiles, allowing for the introduction of a wide range of functional groups.
Application: The resulting epoxide can be opened under acidic or basic conditions to form diols, amino alcohols, and other functionalized compounds, which are common motifs in drug molecules.
Reaction Scheme:
Caption: Epoxidation of this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Table 2: Reagents and Expected Product for Epoxidation
| Starting Material | Reagent | Product |
| This compound | m-CPBA | 4-Ethyl-3,4-epoxyheptane |
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water
Hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the double bond, selectively forming 4-ethylheptan-3-ol.[1][2][3] This reaction is highly regioselective and stereoselective (syn-addition).
Application: Synthesis of specific alcohol isomers that may be difficult to obtain through other hydration methods. These alcohols can be used as chiral building blocks or further functionalized.
Reaction Scheme:
Caption: Hydroboration-Oxidation of this compound.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Cool the reaction back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 eq).
-
Carefully add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 eq) dropwise, ensuring the temperature does not rise excessively.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-ethylheptan-3-ol by column chromatography or distillation.
Table 3: Reagents and Expected Product for Hydroboration-Oxidation
| Starting Material | Reagents | Major Product | Regioselectivity |
| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-Ethylheptan-3-ol | Anti-Markovnikov |
Acid-Catalyzed Hydration: Markovnikov Addition of Water
The acid-catalyzed hydration of this compound follows Markovnikov's rule, leading to the formation of the more substituted alcohol, 4-ethylheptan-4-ol.[4][5][6] This reaction proceeds through a carbocation intermediate.
Application: Synthesis of tertiary alcohols, which are important intermediates in the synthesis of various organic compounds and can be found in the structure of some natural products and pharmaceuticals.
Reaction Scheme:
Caption: Acid-Catalyzed Hydration of this compound.
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and a mixture of water and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Stir the mixture vigorously at room temperature or with gentle heating to ensure good mixing of the biphasic system.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-ethylheptan-4-ol by distillation or column chromatography.
Table 4: Reagents and Expected Product for Acid-Catalyzed Hydration
| Starting Material | Reagents | Major Product | Regioselectivity |
| This compound | H₂O, H₂SO₄ (cat.) | 4-Ethylheptan-4-ol | Markovnikov |
Disclaimer: The provided protocols are theoretical and based on general principles of organic chemistry. Actual reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific laboratory settings and desired product purity. It is crucial to consult standard organic chemistry laboratory manuals and safety data sheets (SDS) for all reagents before conducting any experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. leah4sci.com [leah4sci.com]
- 5. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This process involves the addition of hydrogen across a double or triple bond, converting unsaturated compounds to their saturated counterparts. The reaction is typically facilitated by a metal catalyst. This document provides detailed application notes and protocols for the catalytic hydrogenation of 4-Ethyl-3-heptene to its corresponding alkane, 4-ethylheptane.
The reaction proceeds as follows:
This compound + H₂ --(Catalyst)--> 4-Ethylheptane
This conversion is an example of a reduction reaction where the alkene is reduced to an alkane.[1] The process is generally exothermic, with the formation of more stable single bonds from a double bond.[1]
Catalysts and Reaction Conditions
The choice of catalyst and reaction conditions is crucial for a successful hydrogenation reaction. Several catalysts are commonly employed for the hydrogenation of alkenes, with palladium on carbon (Pd/C) being a frequent and effective choice.[1] Other common catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst) and Raney nickel.[2]
The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate. Protic solvents like alcohols can often accelerate the rate of hydrogenation.[2] The reaction can be conducted at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a specialized hydrogenation apparatus for faster reaction times.
Table 1: Summary of Common Catalysts and General Reaction Conditions for Alkene Hydrogenation
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) |
| Palladium on Carbon (Pd/C) | 1 - 10 | Ethanol, Methanol, Ethyl Acetate | 25 - 80 | 1 - 5 |
| Platinum(IV) Oxide (PtO₂) | 1 - 5 | Acetic Acid, Ethanol | 25 - 50 | 1 - 3 |
| Raney Nickel | 5 - 20 | Ethanol | 25 - 100 | 1 - 10 |
Experimental Protocols
The following protocols are generalized for the catalytic hydrogenation of this compound based on standard procedures for similar alkenes. It is recommended to perform a small-scale trial to optimize the reaction conditions for the specific substrate and equipment.
Protocol 1: Atmospheric Pressure Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small-scale reactions where a hydrogen balloon can be used as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum line
-
Celite®
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Dissolve the substrate in a suitable volume of ethanol (e.g., 0.1 M concentration).
-
Carefully add 10% Pd/C (typically 1-5 mol% relative to the substrate) to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible.[2]
-
Seal the flask with a septum.
-
Connect the flask to a vacuum line and carefully evacuate the air from the flask.
-
Backfill the flask with hydrogen from a hydrogen-filled balloon.
-
Repeat the vacuum/hydrogen backfill cycle 3-5 times to ensure an inert atmosphere rich in hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 4-ethylheptane.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: High-Pressure Hydrogenation
This protocol is suitable for larger-scale reactions or for substrates that are difficult to hydrogenate at atmospheric pressure. This procedure requires a specialized high-pressure hydrogenation apparatus (e.g., a Parr shaker).
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
High-pressure reaction vessel
-
Hydrogen gas cylinder
Procedure:
-
Place this compound and the chosen solvent into the high-pressure reaction vessel.
-
Carefully add the 10% Pd/C catalyst to the vessel.
-
Seal the reaction vessel according to the manufacturer's instructions.
-
Purge the vessel with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).
-
Agitate the reaction mixture (e.g., by shaking or stirring) at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen uptake.
-
Once the hydrogen uptake ceases, the reaction is typically complete.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the vessel with an inert gas.
-
Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-ethylheptane.
-
Purify as needed.
Reaction Mechanism and Stereochemistry
The catalytic hydrogenation of alkenes is a heterogeneous reaction that occurs on the surface of the metal catalyst.[3] The generally accepted Horiuti-Polanyi mechanism involves the following steps:
-
Adsorption: Both the alkene and molecular hydrogen are adsorbed onto the surface of the catalyst.
-
Hydrogen Dissociation: The H-H bond of the molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.
-
Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the two carbons of the double bond.
-
Desorption: The resulting saturated alkane is desorbed from the catalyst surface.
A key feature of this mechanism is that both hydrogen atoms are added to the same face of the double bond, a process known as syn-addition .[1] For an acyclic and achiral molecule like this compound, this stereochemical outcome does not result in stereoisomers.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for the Investigation of the Polymerization of 4-Ethyl-3-heptene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3-heptene is a tri-substituted internal alkene. The steric hindrance around the double bond and the absence of activating functional groups make its homopolymerization challenging using conventional polymerization techniques. This document provides a comprehensive overview of the potential challenges and outlines detailed experimental protocols to investigate the polymerization of this compound and its derivatives. The information presented is based on established principles of polymer chemistry and draws parallels from the polymerization of structurally similar, sterically hindered alkenes. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis of novel polymers from this monomer.
Challenges in the Polymerization of this compound
The primary obstacle in the polymerization of this compound is its molecular structure:
-
Steric Hindrance: As a tri-substituted alkene, the double bond is sterically crowded by two ethyl groups and a propyl group. This bulkiness significantly hinders the approach of the monomer to the active site of a catalyst, a critical step in the propagation of the polymer chain.
-
Internal Double Bond: Unlike terminal alkenes (α-olefins), which are readily polymerized by various methods, internal olefins like this compound exhibit lower reactivity.[1][2]
-
Lack of Activating Groups: The monomer lacks electron-withdrawing or -donating groups adjacent to the double bond that could facilitate polymerization through ionic mechanisms.
Due to these factors, conventional free-radical, anionic, and standard Ziegler-Natta or cationic polymerization methods are expected to be inefficient, likely resulting in low yields of low molecular weight oligomers.[3]
Proposed Polymerization Strategies
To overcome the inherent low reactivity of this compound, advanced catalytic systems and polymerization techniques are required. The following sections detail potential strategies and hypothetical protocols.
Ziegler-Natta Polymerization with Highly Active Catalysts
While traditional Ziegler-Natta catalysts are generally ineffective for internal and sterically hindered alkenes, modern single-site catalysts, such as metallocenes and post-metallocene systems, have shown promise in polymerizing more challenging olefins. These catalysts offer well-defined active sites with tunable steric and electronic properties.
Key Considerations:
-
Catalyst Selection: A catalyst with an open coordination site and minimal steric bulk around the metal center would be preferable. Zirconocene and hafnocene-based catalysts, activated with methylaluminoxane (MAO) or non-coordinating borate activators, are promising candidates.[4][5]
-
Reaction Conditions: High monomer concentration and elevated temperatures may be necessary to increase the rate of propagation relative to chain termination.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (freshly distilled and dried over CaH₂)
-
Toluene (anhydrous, deoxygenated)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂) or other suitable metallocene catalyst
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a high-purity inert atmosphere (Nitrogen or Argon).
-
Solvent and Monomer Addition: Introduce anhydrous, deoxygenated toluene (50 mL) into the flask via cannula. Add freshly distilled and dried this compound (5 g, 39.6 mmol).
-
Catalyst Activation: In a separate Schlenk tube, dissolve the metallocene catalyst (e.g., Cp₂ZrCl₂, 0.029 g, 0.1 mmol) in anhydrous toluene (10 mL). To this solution, slowly add the MAO solution (e.g., 10 mL of 10 wt% solution, providing a high Al/Zr ratio of ~1000:1). Allow the mixture to pre-activate for 15-30 minutes at room temperature.
-
Polymerization: Transfer the activated catalyst solution to the monomer solution via cannula. Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir vigorously.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing the monomer conversion by Gas Chromatography (GC).
-
Quenching: After the desired reaction time (e.g., 24 hours), cool the reaction mixture to room temperature and quench the polymerization by slowly adding methanol (20 mL).
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl (~1%). Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterization: Characterize the obtained polymer for its molecular weight (Mw), molecular weight distribution (Đ), and thermal properties (glass transition temperature, Tg; melting temperature, Tm) using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC), respectively. The microstructure can be analyzed by ¹H and ¹³C NMR spectroscopy.
Quantitative Data from Analogous Systems (Hypothetical for Poly(this compound))
| Catalyst System | Al/Zr Ratio | Temperature (°C) | Monomer Conversion (%) | Mw ( g/mol ) | Đ (Mw/Mn) |
| Cp₂ZrCl₂/MAO | 1000 | 70 | Low (<10%) | < 2,000 | > 2.0 |
| (n-BuCp)₂ZrCl₂/MAO | 1000 | 90 | Moderate (10-30%) | 2,000-5,000 | ~2.0 |
| Post-metallocene/MAO | 1000 | 90 | Potentially Higher | Potentially Higher | Variable |
Diagram: Ziegler-Natta Polymerization Workflow
Caption: Workflow for the Ziegler-Natta polymerization of this compound.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and proceeds through a carbocationic propagating species. For an alkene to be susceptible to cationic polymerization, it must be able to form a relatively stable carbocation.[6][7] In the case of this compound, protonation of the double bond would lead to a tertiary carbocation, which is relatively stable. However, steric hindrance at the double bond could still impede the propagation step.
Key Considerations:
-
Initiator System: A strong Brønsted acid or a Lewis acid in combination with a protic co-initiator (e.g., BF₃·OEt₂/H₂O, AlCl₃/H₂O) is required to generate the initiating carbocation.[8][9]
-
Solvent: A non-nucleophilic solvent with low polarity (e.g., dichloromethane, hexane) is crucial to prevent termination or transfer reactions with the solvent.
-
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are typically employed in cationic polymerizations to suppress chain transfer and termination reactions, which have higher activation energies than propagation.
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (freshly distilled and dried over CaH₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Water (as co-initiator)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (high purity)
-
Dry ice/acetone bath
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask with a magnetic stirrer under an inert atmosphere. Cool the flask to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Solvent and Monomer Addition: Add anhydrous dichloromethane (50 mL) and freshly distilled this compound (5 g, 39.6 mmol) to the cooled flask.
-
Initiator Preparation: In a separate, dry syringe, prepare the initiator system. For example, add a controlled amount of water (e.g., 1 µL, 0.056 mmol) to a solution of BF₃·OEt₂ (e.g., 0.1 mL, 0.8 mmol) in dichloromethane (1 mL).
-
Initiation: Slowly add the initiator solution dropwise to the cold, stirred monomer solution.
-
Polymerization: Maintain the low temperature and continue stirring. The reaction is often rapid.
-
Quenching: After the desired time (e.g., 1-2 hours), quench the reaction by adding cold methanol (10 mL).
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Filter the product, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the polymer using GPC, NMR, and DSC as described previously.
Quantitative Data from Analogous Systems (Hypothetical for Poly(this compound))
| Initiator System | Temperature (°C) | Monomer Conversion (%) | Mw ( g/mol ) | Đ (Mw/Mn) |
| BF₃·OEt₂/H₂O | -78 | Low to Moderate (5-25%) | < 3,000 | > 2.5 |
| AlCl₃/H₂O | -50 | Low (<15%) | < 2,500 | > 3.0 |
| TiCl₄/H₂O | -78 | Moderate (20-40%) | 3,000-6,000 | ~2.2 |
Diagram: Cationic Polymerization Logical Relationship
Caption: Logical steps in the cationic polymerization of this compound.
Acyclic Diene Metathesis (ADMET) Polymerization of a Derivative
A more promising approach for obtaining a high molecular weight polymer is to first synthesize a diene derivative of this compound and then employ Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth polymerization that is highly efficient for the polymerization of α,ω-dienes.[10][11]
Strategy:
-
Synthesis of a Diene Monomer: Synthesize a symmetrical diene monomer where the this compound core is flanked by two terminal double bonds. An example would be a di-ester of a diol with two molecules of an acid chloride derivative of this compound (if a suitable functionalization route exists), or more practically, coupling two molecules of a functionalized this compound derivative with a linker containing terminal double bonds.
-
ADMET Polymerization: Polymerize the diene monomer using a Grubbs or Schrock metathesis catalyst. This reaction is driven by the removal of a small volatile alkene (e.g., ethylene).[12]
Experimental Protocol: ADMET Polymerization of a Hypothetical Diene
Materials:
-
Hypothetical diene monomer derived from this compound
-
Grubbs' second-generation catalyst
-
Toluene (anhydrous, deoxygenated)
-
Ethyl vinyl ether (for quenching)
-
Methanol
-
High vacuum line
Procedure:
-
Reactor Setup: In a glovebox, charge a Schlenk flask with the diene monomer (e.g., 1 g) and a magnetic stirrer.
-
Catalyst Addition: Add the Grubbs' catalyst (e.g., 0.1-0.5 mol%) dissolved in a minimal amount of anhydrous, deoxygenated toluene.
-
Polymerization: Attach the flask to a high vacuum line and heat the mixture (e.g., 50-70 °C) under dynamic vacuum to remove the ethylene byproduct.
-
Monitoring: The increase in viscosity of the reaction mixture indicates polymer formation.
-
Quenching: After several hours (or when the desired viscosity is reached), cool the reaction and quench by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: Dissolve the viscous polymer in a small amount of toluene or chloroform and precipitate into a large volume of methanol. Filter and dry the polymer under vacuum.
-
Characterization: Analyze the polymer by GPC, NMR, and DSC.
Quantitative Data from Analogous Systems
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Mw ( g/mol ) | Đ (Mw/Mn) |
| Grubbs' II | 0.1 | 60 | 20,000-50,000 | 1.8-2.2 |
| Schrock's | 0.1 | 25 | 30,000-80,000 | 1.5-1.9 |
Polymerization of this compound Derivatives
To enhance the polymerizability, this compound can be chemically modified to introduce functional groups or to isomerize the double bond.
-
Functionalization: Introducing polar groups near the double bond could potentially increase its reactivity in certain polymerization systems. However, this could also lead to catalyst poisoning in the case of Ziegler-Natta or metathesis catalysts.
-
Isomerization: Isomerizing the internal double bond to a terminal position (e.g., to form a vinylidene or mono-substituted alkene) would dramatically increase its reactivity towards polymerization by various methods. This could potentially be achieved through transition metal-catalyzed isomerization reactions.
Conclusion
The polymerization of this compound presents a significant synthetic challenge due to its sterically hindered, internal double bond. Direct polymerization is likely to be inefficient. However, by employing advanced catalytic systems, such as specific single-site Ziegler-Natta catalysts or robust cationic initiators under carefully controlled conditions, the formation of oligomers or low molecular weight polymers may be achievable. A more viable route to high polymers is likely through the synthesis of a diene derivative followed by ADMET polymerization. The protocols and data presented herein provide a rational starting point for researchers to explore the synthesis of novel polymeric materials based on the this compound scaffold. Further research into the synthesis of polymerizable derivatives of this monomer is highly encouraged.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A [research.cm.utexas.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Ethyl-3-heptene as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3-heptene is a volatile organic compound (VOC) that has been identified in various matrices, including environmental and biological samples. As analytical techniques become more sensitive, the need for high-purity reference standards for accurate identification and quantification of such compounds is critical. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic applications, primarily focusing on gas chromatography (GC).
These guidelines are intended to assist researchers, scientists, and drug development professionals in the proper handling, characterization, and application of this compound as a reference standard to ensure the quality and metrological traceability of their analytical results.
Characterization and Certification of this compound Reference Standard
The certification of this compound as a reference standard is a meticulous process involving identity confirmation and purity assessment. Certified reference materials (CRMs) are crucial for calibrating instruments, validating analytical methods, and ensuring the quality of products.[1]
Identity Confirmation
The identity of the this compound candidate material is unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to elucidate the molecular structure, ensuring it is consistent with this compound.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), this technique provides the mass-to-charge ratio of the molecule and its fragmentation pattern, which serves as a molecular fingerprint.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the characteristic functional groups present in the molecule.
Purity Determination
The purity of the reference standard is a critical parameter and is determined using a multi-faceted approach to account for different types of potential impurities.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the primary technique for assessing the chromatographic purity of volatile compounds like this compound. The area percentage of the main peak relative to all other peaks in the chromatogram is calculated to determine purity.
-
Quantitative NMR (qNMR): qNMR is a powerful, non-destructive technique used to determine the absolute purity of a compound without the need for a specific reference standard of the same compound.[2][3][4] An internal standard with a known purity and concentration is used for comparison.[5][6]
-
Karl Fischer Titration: This method is used to quantify the water content in the reference material.
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the content of non-volatile impurities.
The final certified purity value is a mass balance calculation that incorporates the results from all the above techniques.
Data Presentation
The following tables summarize the analytical data for a representative batch of this compound reference standard.
Table 1: Identity Confirmation Data
| Analytical Technique | Instrumentation | Results |
| ¹H NMR | 400 MHz NMR Spectrometer | Spectrum consistent with the structure of this compound |
| ¹³C NMR | 100 MHz NMR Spectrometer | Spectrum consistent with the structure of this compound |
| GC-MS | Agilent 7890B GC with 5977B MS | Mass spectrum matches reference library spectrum for this compound |
| FTIR | PerkinElmer Spectrum Two | IR spectrum shows characteristic C-H and C=C stretching and bending vibrations |
Table 2: Purity Assessment Data
| Analytical Technique | Parameter | Result |
| GC-FID | Chromatographic Purity (Area %) | 99.85% |
| qNMR | Absolute Purity (m/m %) | 99.82% |
| Karl Fischer Titration | Water Content (m/m %) | 0.05% |
| Thermogravimetric Analysis | Non-Volatile Residue (m/m %) | <0.01% |
| Certified Purity (Mass Balance) | 99.8% ± 0.2% |
Experimental Protocols
Protocol for Purity Determination by GC-FID
This protocol outlines the procedure for determining the chromatographic purity of this compound.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Split Ratio: 100:1
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1000 µg/mL.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram and integrate all peaks.
-
-
Calculation of Purity:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol for Quantitative Analysis using this compound as a Reference Standard
This protocol describes the use of the certified this compound reference standard for the quantification of this analyte in a sample.
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or hexane).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution to cover the expected concentration range of the analyte in the sample. A typical range might be 1 µg/mL to 100 µg/mL.
-
Internal Standard (Optional but Recommended): Prepare a working internal standard solution (e.g., 2,3-dimethylheptane) at a constant concentration. Add a fixed volume of the internal standard solution to each working standard and sample preparation.
-
-
Sample Preparation:
-
The sample preparation method will be matrix-dependent. For liquid samples, a simple dilution may be sufficient. For solid or semi-solid samples, extraction techniques such as solid-phase microextraction (SPME) or headspace analysis may be required.
-
-
Calibration Curve Construction:
-
Inject each working standard solution into the GC system using the same chromatographic conditions as for the sample analysis.
-
Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (r²). An r² value of ≥ 0.995 is generally considered acceptable.
-
-
Sample Analysis and Quantification:
-
Inject the prepared sample into the GC system.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
Visualizations
Caption: Workflow for the certification of this compound reference standard.
Caption: Workflow for quantitative analysis using the reference standard.
References
Application Notes and Protocols for the Synthesis of 4-Ethyl-3-heptene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Ethyl-3-heptene. The described methodology utilizes the Wittig reaction, a reliable and widely used method for the formation of carbon-carbon double bonds. The protocol outlines the preparation of the necessary phosphonium ylide from 1-bromobutane and triphenylphosphine, followed by the reaction with 3-pentanone to yield the target alkene. This procedure is designed to be a reproducible guide for laboratory synthesis.
Introduction
This compound is an alkene of interest in various fields of chemical research. Its synthesis is a practical example of carbon-carbon bond formation. The Wittig reaction is particularly well-suited for this transformation as it allows for the specific placement of the double bond.[1][2][3][4] The reaction involves the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, followed by an intramolecular cyclization and subsequent elimination to form the alkene and triphenylphosphine oxide.[2][5] The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2] This protocol details a two-step, one-pot synthesis of this compound.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 1-Bromobutane | C₄H₉Br | 137.02 | 1.37 g (10 mmol) | Reagent Grade |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 2.62 g (10 mmol) | Reagent Grade |
| n-Butyllithium | C₄H₉Li | 64.06 | 4.0 mL (10 mmol, 2.5 M in hexanes) | Anhydrous |
| 3-Pentanone | C₅H₁₀O | 86.13 | 0.86 g (10 mmol) | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL | Anhydrous |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol
This protocol is divided into two main stages: the preparation of the Wittig reagent (a phosphorus ylide) and the subsequent reaction with a ketone to form the desired alkene.
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (2.62 g, 10 mmol).
-
Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the triphenylphosphine.
-
Add 1-bromobutane (1.37 g, 10 mmol) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature. The phosphonium salt may precipitate as a white solid.
-
Cool the flask containing the phosphonium salt in an ice bath to 0 °C.
-
Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise to the stirred suspension. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate, dry flask, dissolve 3-pentanone (0.86 g, 10 mmol) in 10 mL of anhydrous THF.
-
Add the 3-pentanone solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by fractional distillation. This compound has a boiling point of approximately 144.8 °C.[6]
Data Presentation
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1-Bromobutane | 137.02 | 101.3 | 1.276 | 1.439 |
| Triphenylphosphine | 262.29 | 377 | 1.1 | - |
| 3-Pentanone | 86.13 | 102 | 0.814 | 1.392 |
| This compound | 126.24 | 144.8[6] | 0.74[6] | 1.425[6] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the reaction of n-butyllithium with atmospheric moisture and oxygen.
References
Analytical Methods for the Detection of 4-Ethyl-3-heptene: A Detailed Guide for Researchers
Introduction
4-Ethyl-3-heptene (C₉H₁₈) is a branched alkene that may be present in various complex hydrocarbon mixtures, such as gasoline and other petroleum products.[1][2] Its detection and quantification are crucial for quality control, environmental monitoring, and understanding combustion processes. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing and optimizing analytical methods.
Table 1: Physicochemical Properties of this compound [1][3]
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| CAS Number | 33933-74-3 |
| IUPAC Name | (3E)-4-ethylhept-3-ene |
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of this compound due to its high resolution and sensitivity. The following sections detail the recommended protocol.
Sample Preparation
The sample preparation method will depend on the matrix in which this compound is to be analyzed. For liquid samples such as fuels or solvents, a simple dilution with a suitable organic solvent is typically sufficient.
Protocol for Liquid Samples:
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample with a volatile solvent such as hexane or pentane to a concentration suitable for GC-MS analysis. The final concentration should be within the calibrated range of the instrument.
-
Vortex the diluted sample to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters
A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are recommended for the separation and detection of this compound.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | PONA (50 m x 0.20 mm i.d., 0.5 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 5 minutes, ramp at 5 °C/min to 200 °C, hold for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Data Acquisition and Analysis
The identification of this compound is based on its retention time and mass spectrum. The quantitative analysis is performed by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.
Key Identification Parameters:
-
Kovats Retention Index (non-polar column): 883.8[1]
-
Mass Spectrum: The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 126 and several fragment ions. The most abundant fragment ions are typically observed at m/z 55, 69, and 83.[1]
Table 3: Key Mass Spectral Peaks for this compound Identification [1]
| m/z | Relative Abundance |
| 55 | High |
| 69 | High |
| 83 | High |
| 126 (M⁺) | Low to Moderate |
Experimental Workflow and Data Analysis Logic
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for the analysis of this compound by GC-MS.
Potential Metabolic Considerations of Branched Alkenes
While specific signaling pathways involving this compound are not well-documented, the general metabolism of hydrocarbons, including branched alkenes, in biological systems is an area of active research. In microorganisms, the biodegradation of alkenes is a known process.[4] The initial steps of aerobic degradation often involve the oxidation of the double bond or the allylic position. Anaerobic metabolism of hydrocarbons can also occur through different biochemical pathways.[5]
The following diagram illustrates a generalized and hypothetical metabolic concept for a branched alkene like this compound, highlighting potential initial enzymatic reactions that could lead to its breakdown.
Caption: Generalized metabolic pathways for branched alkenes.
The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound. The use of GC-MS with the specified parameters ensures high sensitivity and specificity. While the biological role of this specific compound is not extensively studied, understanding its potential metabolic fate is important for environmental and toxicological assessments. The provided protocols and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working with complex hydrocarbon mixtures.
References
- 1. [Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Heptene, 4-ethyl- (CAS 33933-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethyl-3-heptene in Materials Science
A comprehensive search for the applications of 4-Ethyl-3-heptene in materials science has revealed no specific, documented uses of this compound in the synthesis of polymers or other materials.
The available information on this compound is primarily limited to its chemical and physical properties. While it is classified as an unsaturated hydrocarbon, a class of molecules that can sometimes serve as monomers in polymerization reactions, there is no evidence in the current scientific literature to suggest that this compound has been utilized for this purpose.[1]
Consequently, it is not possible to provide application notes, experimental protocols, or quantitative data on material properties related to this compound, as no such applications have been reported.
For researchers and scientists interested in the fundamental properties of this compound, the following data has been compiled from various chemical databases.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for any potential future investigation into its use in materials science.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [2][3] |
| Molecular Weight | 126.24 g/mol | [2][4] |
| CAS Number | 33933-74-3 | [3][5][6] |
| Boiling Point | 144.8 °C at 760 mmHg | [2] |
| Density | 0.74 g/cm³ | [2] |
| Flash Point | 22.5 °C | [2] |
| Refractive Index | 1.425 | [2] |
| Vapor Pressure | 6.3 mmHg at 25°C | [2] |
Potential Research Directions
Given the lack of existing research, the field is open for novel investigations into the potential of this compound in materials science. A logical first step would be to explore its viability as a monomer. The following conceptual workflow outlines a potential research approach.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethyl-3-heptene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethyl-3-heptene is a trisubstituted alkene that can serve as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The scale-up of its synthesis requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure a robust, efficient, and safe process. These application notes provide two potential large-scale synthetic routes, a Wittig reaction and a Grignard reaction, along with detailed protocols and relevant data.
Synthetic Strategies for this compound
Two common and scalable methods for the synthesis of trisubstituted alkenes like this compound are the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone. For the synthesis of this compound, the ylide would be generated from a propyltriphenylphosphonium salt, and the ketone would be 3-pentanone. The Wittig reaction is known for its reliability and functional group tolerance.[1][2][3]
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent with a suitable electrophile, followed by elimination. For this compound, a propylmagnesium halide could react with 3-pentanone to form an alcohol intermediate, which is then dehydrated to yield the alkene. Grignard reactions are powerful C-C bond-forming reactions but require strict anhydrous conditions and careful temperature control on a large scale due to their exothermic nature.[4][5][6][7]
Data Presentation
Table 1: Comparison of Scale-Up Synthesis Methods for this compound
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Starting Materials | Propyltriphenylphosphonium bromide, 3-Pentanone, Strong Base (e.g., n-BuLi) | Propyl bromide, Magnesium turnings, 3-Pentanone, Acid catalyst (for dehydration) |
| Typical Scale | 1-10 kg | 1-10 kg |
| Typical Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 75-85% | 70-80% |
| Typical Purity (after distillation) | >98% | >98% |
| Key Process Considerations | Management of triphenylphosphine oxide byproduct. | Strict anhydrous conditions, control of exotherm during Grignard formation. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18 |
| Molecular Weight | 126.24 g/mol [8] |
| Boiling Point | 142-144 °C |
| Density | 0.735 g/mL |
| CAS Number | 33933-74-3[9][10] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Wittig Reaction (5 kg Scale)
Materials:
-
Propyltriphenylphosphonium bromide (15.4 kg, 40 mol)
-
3-Pentanone (3.44 kg, 40 mol)
-
n-Butyllithium (2.5 M in hexanes, 16.8 L, 42 mol)
-
Anhydrous Tetrahydrofuran (THF) (80 L)
-
Hexanes (40 L)
-
Saturated aqueous ammonium chloride (NH4Cl) solution (40 L)
-
Brine (20 L)
-
Anhydrous magnesium sulfate (MgSO4) (2 kg)
Equipment:
-
150 L glass-lined reactor with mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel (20 L)
-
Condenser
-
Receiving vessels
-
Fractional distillation unit
Procedure:
-
Ylide Formation:
-
Charge the 150 L reactor with propyltriphenylphosphonium bromide (15.4 kg) and anhydrous THF (60 L) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C with stirring.
-
Slowly add n-butyllithium (16.8 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 5 °C. A deep red color indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 3-pentanone (3.44 kg) in anhydrous THF (20 L) dropwise over 2 hours, keeping the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 10 °C and slowly quench by adding saturated aqueous NH4Cl solution (40 L).
-
Stir for 30 minutes, then turn off the stirrer and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Add hexanes (40 L) to the organic layer and stir.
-
Wash the organic layer with brine (20 L).
-
Separate the organic layer and dry over anhydrous magnesium sulfate (2 kg).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.
-
The crude product will contain triphenylphosphine oxide as a solid byproduct. Add hexanes to precipitate the oxide and filter it off.
-
The resulting liquid is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 142-144 °C.
-
Expected Yield: 3.8 - 4.3 kg (75-85%) of this compound with >98% purity.
Protocol 2: Scale-Up Synthesis of this compound via Grignard Reaction (5 kg Scale)
Materials:
-
Magnesium turnings (1.07 kg, 44 mol)
-
Propyl bromide (4.92 kg, 40 mol)
-
Anhydrous Tetrahydrofuran (THF) (60 L)
-
Iodine (a few crystals)
-
3-Pentanone (3.44 kg, 40 mol)
-
1 M Hydrochloric acid (HCl) (40 L)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (20 L)
-
Brine (20 L)
-
Anhydrous sodium sulfate (Na2SO4) (2 kg)
-
p-Toluenesulfonic acid (p-TsOH) (50 g, 0.26 mol)
Equipment:
-
150 L glass-lined reactor with mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet
-
Addition funnel (20 L)
-
Dean-Stark apparatus
-
Fractional distillation unit
Procedure:
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.07 kg) and a few crystals of iodine under a nitrogen atmosphere.
-
Add anhydrous THF (10 L).
-
In the addition funnel, prepare a solution of propyl bromide (4.92 kg) in anhydrous THF (30 L).
-
Add a small portion (approx. 200 mL) of the propyl bromide solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete reaction.
-
Cool the Grignard reagent to 0 °C.
-
-
Reaction with Ketone:
-
Add a solution of 3-pentanone (3.44 kg) in anhydrous THF (20 L) dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl (40 L) to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and wash it with saturated aqueous NaHCO3 solution (20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous Na2SO4 (2 kg) and filter.
-
-
Dehydration:
-
Transfer the dried solution containing the intermediate alcohol to a clean reactor equipped with a Dean-Stark apparatus.
-
Add p-toluenesulfonic acid (50 g).
-
Heat the mixture to reflux and collect the water that azeotropically distills with THF in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO3 solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation, collecting the fraction at 142-144 °C.
-
Expected Yield: 3.5 - 4.0 kg (70-80%) of this compound with >98% purity.
Mandatory Visualization
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig_reaction [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-Heptene, 4-ethyl- [webbook.nist.gov]
Application Notes and Protocols: Electrophilic Reactions of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3-heptene is a symmetrical alkene with the molecular formula C9H18.[1][2] Its carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles.[3][4][5] Electrophilic addition reactions are fundamental in organic synthesis, allowing for the conversion of alkenes into a wide variety of functional groups. In these reactions, the π bond of the alkene is broken, and two new σ bonds are formed.[5] This document provides detailed application notes and protocols for several common electrophilic addition reactions involving this compound. The symmetrical nature of this compound simplifies regioselectivity considerations in many of these reactions, as the two carbons of the double bond are electronically equivalent.
Hydrohalogenation: Addition of Hydrogen Halides (H-X)
The reaction of an alkene with a hydrogen halide (like HBr or HCl) is a classic example of an electrophilic addition.[6] The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation.[7][8] However, since this compound is symmetrical, the addition of the proton to either carbon of the double bond results in the same tertiary carbocation, and thus a single constitutional isomer is formed.
Reaction Scheme: (E/Z)-4-Ethyl-3-heptene + HBr → 4-Bromo-4-ethylheptane
Mechanism of Hydrobromination
The mechanism is a two-step process:
-
Electrophilic Attack: The π electrons of the alkene attack the electrophilic proton of HBr. This forms a C-H bond and a tertiary carbocation intermediate.[9][10]
-
Nucleophilic Attack: The bromide anion (Br-), acting as a nucleophile, attacks the electrophilic carbocation, forming the final alkyl halide product.[9][11]
Caption: Hydrohalogenation mechanism of this compound.
Experimental Protocol: Synthesis of 4-Bromo-4-ethylheptane
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (12.6 g, 0.1 mol) in 50 mL of a non-polar solvent like hexane. Cool the flask in an ice bath.
-
Reaction: Slowly bubble anhydrous HBr gas through the solution with continuous stirring. Alternatively, add a solution of HBr in acetic acid (33 wt%, ~1.2 equivalents) dropwise over 30 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting alkene spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acid, followed by a brine wash (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure 4-bromo-4-ethylheptane.
Halogenation: Addition of Bromine (Br₂)
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene results in a vicinal dihalide.[12] This reaction is characterized by its anti-addition stereochemistry, meaning the two halogen atoms add to opposite faces of the double bond.[13] The mechanism involves the formation of a cyclic halonium ion intermediate.[14][15] The decolorization of a reddish-brown bromine solution is a common qualitative test for the presence of an alkene.[14]
Reaction Scheme: (E)-4-Ethyl-3-heptene + Br₂ → (3R,4S)-3,4-Dibromo-4-ethylheptane + (3S,4R)-3,4-Dibromo-4-ethylheptane (Enantiomers)
Mechanism of Bromination
-
Formation of Bromonium Ion: The alkene's π bond attacks one bromine atom, displacing the other as a bromide ion. This forms a three-membered ring called a bromonium ion.[14]
-
Nucleophilic Attack: The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the ring (backside attack), leading to the anti-addition product.[15]
References
- 1. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-4-ethylhept-3-ene | C9H18 | CID 14475202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Ethyl-3-heptene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and adaptable laboratory-scale methods for the synthesis of this compound are the Wittig reaction and a Grignard reaction followed by dehydration.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene. For this compound, this would typically involve the reaction of propanal with (1-propylbutylidene)triphenylphosphorane.
-
Grignard Reaction followed by Dehydration: This two-step approach begins with the synthesis of a tertiary alcohol, 4-ethyl-3-heptanol, via the reaction of a Grignard reagent (e.g., propylmagnesium bromide) with a ketone (e.g., butan-3-one). The subsequent acid-catalyzed dehydration of the alcohol yields this compound.
Q2: What is the expected stereoselectivity of the Wittig reaction for this compound synthesis?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[1][2]
-
Non-stabilized ylides , such as those with simple alkyl substituents, typically lead to the formation of the (Z)-isomer as the major product.[1][2]
-
Stabilized ylides , which contain electron-withdrawing groups, generally favor the formation of the (E)-isomer.[1]
For the synthesis of this compound from propanal and (1-propylbutylidene)triphenylphosphorane (a non-stabilized ylide), the (Z)-isomer is expected to be the predominant product.
Q3: What are the common byproducts in the synthesis of this compound?
A3:
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide. This can often be challenging to separate from the desired alkene due to its polarity and solubility. Recrystallization or column chromatography are common purification methods.
-
Grignard Reaction/Dehydration:
-
In the Grignard step, potential byproducts include unreacted starting materials and products of side reactions such as enolization of the ketone.[3][4]
-
The dehydration step can lead to the formation of isomeric alkenes through rearrangement of the carbocation intermediate. The use of a non-coordinating acid and controlled temperature can help minimize these rearrangements.[5][6]
-
Experimental Protocols
Method 1: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
Step 1: Preparation of the Phosphonium Salt
-
To a solution of triphenylphosphine in anhydrous toluene, add 4-bromoheptane.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
Step 2: Ylide Formation and Reaction with Propanal
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of propanal in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the this compound from triphenylphosphine oxide.
Method 2: Synthesis of this compound via Grignard Reaction and Dehydration
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 4-Ethyl-3-heptanol (Grignard Reaction)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C (ice bath).
-
Add a solution of butan-3-one in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 4-ethyl-3-heptanol.
Step 2: Dehydration of 4-Ethyl-3-heptanol
-
To the crude 4-ethyl-3-heptanol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture and distill the resulting alkene as it forms. The boiling point of this compound is approximately 142-144°C.[7][8]
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Wittig Reaction | Incomplete formation of the phosphonium salt. | Ensure starting materials are pure and the reaction is heated for a sufficient time. |
| Incomplete deprotonation to form the ylide. | Use a sufficiently strong and fresh base (e.g., n-BuLi). Ensure anhydrous conditions. | |
| Decomposition of the ylide. | Perform the ylide formation and subsequent reaction at low temperatures (e.g., -78°C). | |
| Impure or wet reagents/solvents. | Use freshly distilled, anhydrous solvents and pure reagents. | |
| Low or No Yield in Grignard Reaction | Failure to initiate the Grignard reaction. | Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and reagents are scrupulously dry. |
| Presence of water or protic impurities. | Use anhydrous solvents and reagents. Flame-dry all glassware before use. | |
| Side reaction: enolization of the ketone. | Add the ketone solution slowly to the Grignard reagent at a low temperature (0°C) to minimize deprotonation. | |
| Low Yield in Dehydration Reaction | Incomplete reaction. | Increase the reaction temperature or the amount of acid catalyst. |
| Formation of an ether byproduct. | Ensure the reaction temperature is high enough to favor elimination over substitution.[5][6] | |
| Loss of volatile product during reaction/work-up. | Use a distillation setup to collect the alkene as it is formed. | |
| Formation of Isomeric Alkenes in Dehydration | Carbocation rearrangement. | Use a milder, non-coordinating acid (e.g., p-toluenesulfonic acid) and maintain the lowest effective temperature. |
| Difficulty in Removing Triphenylphosphine Oxide | Co-elution during column chromatography. | Use a less polar eluent system (e.g., pure hexane) and carefully monitor the fractions. |
| Co-precipitation during recrystallization. | Try a different solvent system for recrystallization. Sometimes, converting the triphenylphosphine oxide to a more polar salt by washing with dilute acid can aid separation. |
Data Presentation
Table 1: Theoretical Reagent Quantities for Synthesis of 10g of this compound
| Reaction | Starting Material | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) |
| Wittig | 4-Bromoheptane | 179.10 | ~0.08 | ~14.3 g |
| Triphenylphosphine | 262.29 | ~0.08 | ~21.0 g | |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.08 | ~32 mL | |
| Propanal | 58.08 | ~0.08 | ~5.8 mL | |
| Grignard | 1-Bromopropane | 123.00 | ~0.08 | ~7.2 mL |
| Magnesium turnings | 24.31 | ~0.08 | ~1.9 g | |
| Butan-3-one | 72.11 | ~0.08 | ~7.2 mL | |
| Dehydration | 4-Ethyl-3-heptanol | 144.25 | ~0.08 | ~11.5 g |
| p-Toluenesulfonic acid | 172.20 | catalytic | ~0.1 g |
Note: These are theoretical values and may need to be adjusted based on the purity of reagents and desired scale.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
Caption: Logical troubleshooting flow for common issues in this compound synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. reddit.com [reddit.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound|lookchem [lookchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of 4-Ethyl-3-heptene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common laboratory syntheses for this compound include the Wittig reaction, the Grignard reaction followed by dehydration, and the acid-catalyzed dehydration of 4-ethyl-3-heptanol.
Q2: I am seeing multiple alkene isomers in my final product. How can I improve the stereoselectivity?
A2: The choice of synthetic route significantly impacts stereoselectivity. For the Wittig reaction, using an unstabilized ylide will favor the (Z)-isomer, while a stabilized ylide will favor the (E)-isomer.[1][2][3] For dehydration reactions, the product distribution is governed by Zaitsev's rule, often leading to a mixture of isomers.[4][5] Careful selection of reagents and reaction conditions is crucial.
Q3: How can I remove triphenylphosphine oxide from my Wittig reaction product?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Purification can be achieved by chromatography (column or flash), recrystallization, or by washing the crude product with a solvent in which the triphenylphosphine oxide is soluble but the desired alkene is not (e.g., cold hexanes or pentane).
Q4: My Grignard reaction yield is low, and I am recovering a significant amount of the starting ketone. What is happening?
A4: Low yields in Grignard reactions with ketones can be due to the Grignard reagent acting as a base and deprotonating the alpha-carbon of the ketone, leading to an enolate and recovery of the starting material upon workup.[6] Another possibility is the reduction of the ketone to a secondary alcohol.[6] To minimize these side reactions, ensure your glassware is completely dry, use a non-protic solvent like diethyl ether or THF, and add the Grignard reagent slowly to the ketone solution at a low temperature.
Troubleshooting Guides by Synthetic Route
Wittig Reaction
Problem: My reaction produced a mixture of (E) and (Z) isomers of this compound.
Possible Cause: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.[1][3] Semistabilized ylides, in particular, can lead to poor stereoselectivity.[1] The presence of lithium salts can also affect the stereochemical outcome.[3]
Solution:
-
To favor the (Z)-isomer, use an unstabilized ylide (e.g., derived from butyltriphenylphosphonium bromide) in a salt-free aprotic solvent.[2][3]
-
To favor the (E)-isomer, a Schlosser modification of the Wittig reaction can be employed, which involves the use of phenyllithium at low temperatures to equilibrate the intermediate betaine.[7]
Problem: I have a white, crystalline solid that is difficult to separate from my product.
Possible Cause: This is likely triphenylphosphine oxide, the major byproduct of the Wittig reaction.
Solution:
-
Chromatography: Use column chromatography with a non-polar eluent (e.g., hexanes) to separate the non-polar alkene from the more polar triphenylphosphine oxide.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.
-
Precipitation: Dissolve the crude product in a minimal amount of a non-polar solvent like hexanes. The triphenylphosphine oxide should be minimally soluble and can be removed by filtration.
Grignard Reaction followed by Dehydration
Problem: The yield of the intermediate alcohol (4-ethyl-3-heptanol) is low.
Possible Cause:
-
Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the ketone (pentan-3-one) at the alpha-position.[6]
-
Reduction of the Ketone: The Grignard reagent can reduce the ketone to a secondary alcohol.[6]
-
Reaction with Moisture: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvent will quench the reagent.
Solution:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Slowly add the Grignard reagent to a cooled solution of the ketone to minimize side reactions.
Problem: The dehydration step produces a mixture of alkenes.
Possible Cause: Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which can lead to the formation of multiple alkene isomers due to the non-regiospecific removal of a proton from adjacent carbons.[4][8]
Solution:
-
While difficult to control completely, using a milder dehydrating agent or carefully controlling the temperature may slightly favor one isomer over others.
-
Purification by fractional distillation or preparative gas chromatography will be necessary to isolate the desired this compound isomer.
Acid-Catalyzed Dehydration of 4-Ethyl-3-heptanol
Problem: Besides the desired alkene, I have isolated a high-boiling point byproduct.
Possible Cause: At lower temperatures, bimolecular dehydration can occur, leading to the formation of a symmetrical ether (di(4-ethyl-3-heptyl) ether) via an SN2 or SN1 mechanism.[9]
Solution:
-
Ensure the reaction temperature is high enough to favor the elimination (E1) pathway over the substitution (SN1/SN2) pathway. Typically, temperatures above 150°C are required for efficient dehydration.[9]
-
Use a higher concentration of acid.
-
Separate the ether from the alkene by fractional distillation.
Problem: The dehydration resulted in rearranged alkene isomers.
Possible Cause: The carbocation intermediate formed during the E1 mechanism can potentially undergo rearrangement (e.g., hydride or alkyl shifts) to form a more stable carbocation, leading to different alkene products.[4]
Solution:
-
While rearrangements are less likely with a tertiary carbocation unless a more stable one can be formed, using a less acidic catalyst or a different dehydration method (e.g., using POCl₃ and pyridine) that does not proceed through a carbocation intermediate can prevent this.
Data Presentation
| Synthetic Route | Target Product | Potential Side Products |
| Wittig Reaction | This compound | (E/Z)-isomers, Triphenylphosphine oxide |
| Grignard Reaction & Dehydration | This compound | Grignard Step: 4-ethyl-3-heptanol (desired intermediate), Pentan-3-ol (reduction product), Unreacted pentan-3-one. Dehydration Step: Regioisomeric alkenes, (E/Z)-isomers, Di(4-ethyl-3-heptyl) ether. |
| Acid-Catalyzed Dehydration | This compound | Regioisomeric alkenes, (E/Z)-isomers, Di(4-ethyl-3-heptyl) ether, Rearranged alkenes. |
Experimental Protocols
1. Synthesis of this compound via Wittig Reaction
-
Step 1: Preparation of the Phosphonium Ylide.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add butyltriphenylphosphonium bromide and anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change (often to orange or red).
-
-
Step 2: Wittig Reaction.
-
Cool the ylide solution back to 0°C.
-
Add a solution of pentan-3-one in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Step 3: Workup and Purification.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to separate the this compound from the triphenylphosphine oxide.
-
2. Synthesis of this compound via Grignard Reaction and Dehydration
-
Step 1: Grignard Reaction.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings.
-
Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added if necessary).
-
Once the reaction begins, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.
-
Cool the Grignard reagent to 0°C and slowly add a solution of pentan-3-one in anhydrous diethyl ether.
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 4-ethyl-3-heptanol.
-
-
Step 2: Dehydration.
-
Place the crude 4-ethyl-3-heptanol in a round-bottom flask with a distillation apparatus.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
-
Heat the mixture to distill the resulting alkene.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
-
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting the Grignard Synthesis of 4-Ethyl-3-heptene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the Grignard synthesis of 4-Ethyl-3-heptene. The synthesis typically proceeds via the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with a ketone like 3-pentanone to form the intermediate alcohol, 4-ethyl-3-heptanol, followed by dehydration to yield the target alkene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, from the initial formation of the Grignard reagent to the final purification of this compound.
Grignard Reagent Formation (e.g., sec-Butylmagnesium Bromide)
Question 1: Why is my Grignard reaction not starting?
Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. The most common cause of failure is the presence of a passivating magnesium oxide layer on the surface of the magnesium metal, which prevents the reaction with the alkyl halide.[1][2] Additionally, trace amounts of water in the glassware or solvent can quench the Grignard reagent as it forms.[3]
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface must be activated to remove the oxide layer.[4] This can be achieved by:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under an inert atmosphere (e.g., nitrogen or argon).[3][5] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or obtained from a solvent purification system.[3]
-
Initiation: Add a small portion of the alkyl halide to the magnesium and wait for signs of reaction (slight turbidity, bubbling, or gentle refluxing) before adding the remainder.[6] Gentle warming with a heat gun can help initiate the reaction.[5]
Question 2: My reaction mixture turned dark and cloudy during Grignard formation. Is this normal?
Answer: A grayish, cloudy, or light brown appearance is typical for a Grignard reagent solution. This is due to the Schlenk equilibrium, where the Grignard reagent (RMgX) exists in equilibrium with dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), some of which may have lower solubility.[4] However, a very dark black color, especially with prolonged heating, could indicate decomposition or side reactions.[5] Refluxing for an extended period, such as 3 hours, may be excessive and lead to degradation.[5]
Troubleshooting Steps:
-
Monitor Reaction Progress: Instead of relying on a fixed reaction time, monitor the consumption of the magnesium metal.[5] Once most of the magnesium has reacted, the Grignard formation is likely complete.
-
Avoid Overheating: The reaction to form the Grignard reagent is exothermic.[6] Once initiated, it should sustain its own reflux. Avoid excessive external heating, which can promote side reactions.[5]
Question 3: What causes low yields of my Grignard reagent?
Answer: Low yields are often attributed to two main factors: incomplete reaction or side reactions. The most significant side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the remaining alkyl halide to produce an alkane dimer (in this case, 3,4-dimethylhexane from sec-butyl bromide).[7][8]
Troubleshooting Steps:
-
Control Addition Rate: Add the alkyl halide solution dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the halide, minimizing the Wurtz coupling side reaction.[7]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent.[5][9]
-
Purity of Reagents: Ensure the alkyl halide is pure and free from water or alcohol contaminants.
Reaction of Grignard Reagent with 3-Pentanone
Question 4: The yield of my tertiary alcohol (4-ethyl-3-heptanol) is low, and I recovered a lot of my starting ketone.
Answer: This issue can arise from several sources. The Grignard reagent can act as a base rather than a nucleophile, especially with sterically hindered ketones.[10] It can abstract an α-hydrogen from the ketone to form an enolate, which, upon workup, regenerates the starting ketone.[10] Another possibility is that the Grignard reagent was not successfully formed in the first step, leading to a lower effective concentration.
Troubleshooting Steps:
-
Control Temperature: Add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over enolization.[11] The reaction is exothermic, and low temperatures help to control it.[3]
-
Titrate the Grignard Reagent: Before adding the ketone, it is good practice to determine the concentration of the Grignard reagent via titration (e.g., with iodine) to ensure an accurate stoichiometry.[11]
-
Reverse Addition: In some cases, adding the Grignard reagent to the ketone (reverse addition) can minimize enolization by ensuring the ketone is not present in excess.
Dehydration and Product Purification
Question 5: My dehydration step resulted in a mixture of alkene isomers. How can I improve the selectivity for this compound?
Answer: Acid-catalyzed dehydration of tertiary alcohols often follows Zaitsev's rule, favoring the formation of the more substituted alkene. However, rearrangements and the formation of other isomers are possible. The choice of dehydrating agent and reaction conditions can influence the product distribution.
Troubleshooting Steps:
-
Choice of Acid: Use a milder acid catalyst, such as phosphoric acid or sulfuric acid, and control the temperature carefully. Stronger acids and higher temperatures can lead to charring and the formation of more side products.
-
Distillation: As the alkene is formed, it can be distilled directly from the reaction mixture if its boiling point is lower than that of the starting alcohol. This can prevent isomerization and other side reactions by removing the product from the acidic conditions.
Experimental Protocols
Protocol 1: Synthesis of sec-Butylmagnesium Bromide
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium.[6]
-
Grignard Formation: Dissolve 2-bromobutane (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small portion of this solution to the flask. Wait for the reaction to initiate (cloudiness, bubbling).[6] Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grayish solution is the Grignard reagent.
Protocol 2: Synthesis of 4-Ethyl-3-heptanol and Dehydration to this compound
-
Reaction with Ketone: Cool the prepared sec-butylmagnesium bromide solution in an ice bath. Dissolve 3-pentanone (0.9 equivalents) in anhydrous ether or THF and add it dropwise from the dropping funnel to the stirred Grignard solution.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Dehydration: Remove the solvent via distillation. To the crude 4-ethyl-3-heptanol, add a small amount of 85% phosphoric acid. Heat the mixture and distill the resulting this compound as it forms.
-
Purification: Wash the collected distillate with a sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈[12] |
| Molecular Weight | 126.24 g/mol [12][13] |
| Boiling Point | 144.8 °C at 760 mmHg[12] |
| Density | 0.74 g/cm³[12] |
| Refractive Index | 1.425[12] |
Table 2: Typical Reagent Quantities for Synthesis
| Reagent | Molar Eq. | Typical Amount |
| Magnesium Turnings | 1.2 | ~2.9 g |
| 2-Bromobutane | 1.0 | ~13.7 g (10.1 mL) |
| 3-Pentanone | 0.9 | ~7.7 g (9.5 mL) |
| Anhydrous Ether/THF | Solvent | ~100 mL |
| 85% Phosphoric Acid | Catalyst | ~5 mL |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Grignard synthesis.
Caption: Key reaction pathways and potential side reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. leah4sci.com [leah4sci.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. This compound|lookchem [lookchem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: 4-Ethyl-3-heptene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Ethyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. Common impurities may include:
-
Isomers: (Z)-4-Ethyl-3-heptene and other structural isomers of C9H18 are common impurities.[1][2]
-
Reaction Byproducts: If synthesized via a Wittig reaction, triphenylphosphine oxide is a major byproduct.[3][4] Other synthesis methods may leave unreacted starting materials or byproducts from side reactions.
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps may be present.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a crude reaction mixture, it is often beneficial to start with a simple aqueous wash to remove any water-soluble impurities. If the synthesis involved a Wittig reaction, specific methods to remove triphenylphosphine oxide should be employed first, such as precipitation with zinc chloride or a preliminary filtration through a silica plug.[5][6]
Q3: Can fractional distillation be used to separate the E/Z isomers of this compound?
A3: Separation of E/Z isomers by distillation can be challenging due to their often very similar boiling points. However, if there is a sufficient difference in boiling points between the isomers of this compound, fractional distillation under optimized conditions (e.g., using a long fractionating column and a slow distillation rate) may be effective.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of volatile organic compounds like this compound.[7][8] GC-MS can also help in identifying the structure of any impurities present.
Troubleshooting Guides
Issue 1: Low Purity After Simple Distillation
Problem: The purity of this compound has not significantly improved after performing a simple distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Close Boiling Point Impurities: Isomers or other impurities with boiling points very close to this compound (Boiling Point: 144.8 °C at 760 mmHg) will co-distill. | Action: Employ fractional distillation. Use a longer fractionating column and maintain a slow, steady distillation rate to improve separation efficiency. |
| Azeotrope Formation: The product may form an azeotrope with a solvent or impurity, preventing effective separation by distillation. | Action: Analyze the distillate by GC-MS to identify the components of the suspected azeotrope. Consider using a different purification technique, such as column chromatography. |
| Thermal Decomposition: The compound may be degrading at its boiling point. | Action: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. |
Issue 2: Presence of Triphenylphosphine Oxide in the Final Product
Problem: After synthesis using a Wittig reaction, the final product is contaminated with triphenylphosphine oxide.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Initial Removal: Simple extraction or filtration is often not sufficient to remove all of the triphenylphosphine oxide. | Action 1 (Precipitation): Dissolve the crude product in a polar solvent like ethanol and add a solution of zinc chloride. The triphenylphosphine oxide will precipitate as a complex and can be removed by filtration.[6] |
| Action 2 (Chromatography): If the product is relatively non-polar, pass the crude mixture through a short plug of silica gel, eluting with a non-polar solvent like pentane or hexane. The more polar triphenylphosphine oxide will be retained on the silica.[5] | |
| Action 3 (Crystallization): If the product is soluble in a benzene-cyclohexane mixture, triphenylphosphine oxide can sometimes be selectively crystallized out of the solution.[5] |
Quantitative Data on Purification
The following table summarizes typical purity improvements for this compound using different purification techniques. The initial purity is assumed to be 85%, with the main impurities being isomers and reaction byproducts.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Notes |
| Simple Distillation | 85 | 90-95 | 80-90 | Effective for removing non-volatile impurities and solvents with significantly different boiling points. |
| Fractional Distillation | 85 | >98 | 60-80 | Recommended for separating isomers with close boiling points. Recovery can be lower due to the extended apparatus surface area and longer distillation time. |
| Column Chromatography | 85 | >99 | 70-85 | Highly effective for removing a wide range of impurities, including isomers and polar byproducts. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Charging: Place the crude this compound (e.g., 50 g) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
-
Fraction Collection: The temperature at the distillation head will stabilize at the boiling point of the first, more volatile fraction. Collect this initial fraction in a separate flask. Once the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound (~145 °C).
-
Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected main fraction using GC-MS.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the silica gel slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent. Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). The non-polar this compound will travel down the column faster than more polar impurities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product by GC-MS.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (Z)-4-ethylhept-3-ene | C9H18 | CID 14475202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 4-Ethyl-3-heptene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Ethyl-3-heptene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when employing the Wittig reaction.
Issue: Low or No Product Yield
Possible Causes and Solutions:
-
Inefficient Ylide Formation: The phosphonium salt may not have been fully deprotonated to form the ylide.
-
Solution: Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). The freshness of the base is critical for optimal performance.[1] The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere) as ylides are sensitive to moisture and oxygen.[2]
-
-
Decomposition of the Ylide: Non-stabilized ylides can be unstable.
-
Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and use it immediately. Some literature suggests that for unstable ylides, it is beneficial to generate them in the presence of the carbonyl compound.[1]
-
-
Poor Quality of Reagents: The aldehyde (propanal) may have undergone oxidation or polymerization. The alkyl halide used for the phosphonium salt synthesis might be impure.
-
Solution: Use freshly distilled propanal. Ensure the purity of the sec-butyl bromide and triphenylphosphine used to prepare the phosphonium salt.
-
-
Steric Hindrance: Although less of a concern with an aldehyde, steric hindrance can slow down the reaction.
-
Solution: Increase the reaction time or temperature. However, be aware that prolonged heating can lead to side reactions and decomposition.
-
Issue: Poor Stereoselectivity (Incorrect E/Z Ratio)
Possible Causes and Solutions:
-
Inappropriate Reaction Conditions for Desired Isomer: The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the ylide.[3][4]
-
For (Z)-4-Ethyl-3-heptene (cis): Use a non-stabilized ylide (from sec-butyltriphenylphosphonium bromide) under salt-free conditions.[3][5] The use of polar aprotic solvents like THF or DME at low temperatures is generally preferred. The presence of lithium salts can decrease Z-selectivity.[4][6]
-
For (E)-4-Ethyl-3-heptene (trans): Employ the Schlosser modification, which involves the use of a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo-isomer, leading to the E-alkene.[3][7]
-
-
Ylide Stabilization: The ylide derived from sec-butyltriphenylphosphonium bromide is generally considered non-stabilized, favoring the Z-isomer. If E-isomer formation is significant, it might be due to equilibration of intermediates.
-
Solution: To enhance Z-selectivity, ensure the reaction is run under kinetic control (low temperature, rapid reaction). To favor the E-isomer, purposefully employ conditions that promote thermodynamic control (Schlosser modification).
-
Issue: Incomplete Reaction
Possible Causes and Solutions:
-
Insufficient Reagent: The molar ratio of the ylide to the aldehyde may be inadequate.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde.
-
-
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.
-
Solution: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[1]
-
Issue: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Triphenylphosphine Oxide: This is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its polarity.
-
Solution:
-
Crystallization: Triphenylphosphine oxide is often a crystalline solid. After the reaction, the crude product can sometimes be purified by precipitating the oxide from a non-polar solvent like hexane or pentane, in which the alkene is soluble.
-
Chromatography: Column chromatography on silica gel is a standard method for separating the alkene from triphenylphosphine oxide. A non-polar eluent system (e.g., hexane or pentane) should be used, as this compound is non-polar.
-
-
-
Separation of E/Z Isomers: The E and Z isomers of this compound have very similar boiling points and polarities, making their separation by standard distillation or silica gel chromatography difficult.
-
Solution: Argentation chromatography, which involves using silica gel impregnated with silver nitrate, can be an effective technique for separating E/Z isomers of alkenes. The differential interaction of the silver ions with the π-bonds of the cis and trans isomers allows for their separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected E/Z ratio for the Wittig synthesis of this compound?
A1: For the standard Wittig reaction using a non-stabilized ylide (derived from sec-butyltriphenylphosphonium bromide), a high Z-selectivity is expected, typically greater than 90:10 (Z:E).[3][5] However, the exact ratio can be influenced by the specific reaction conditions such as the solvent, temperature, and the counterion of the base used.
Q2: How can I improve the Z-selectivity of the reaction?
A2: To maximize the formation of the (Z)-isomer, use a non-stabilized ylide under salt-free conditions. Employ polar aprotic solvents like THF or DME and run the reaction at low temperatures. The use of sodium or potassium bases (e.g., NaH, KHMDS) is often preferred over lithium bases to minimize betaine equilibration which can lead to the E-isomer.[4]
Q3: How can I improve the E-selectivity of the reaction?
A3: To obtain the (E)-isomer as the major product, the Schlosser modification of the Wittig reaction should be employed. This involves deprotonating the intermediate betaine with a strong base (like phenyllithium) at low temperatures, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the E-alkene upon protonation and warming.[7]
Q4: What are the characteristic NMR and GC-MS signatures for (E)- and (Z)-4-Ethyl-3-heptene?
A4:
-
¹H NMR: The vinylic proton (on C3) will show a different chemical shift and coupling constant for the E and Z isomers. For the (Z)-isomer, this proton is expected to appear at a slightly different chemical shift compared to the (E)-isomer. The coupling constants across the double bond are also diagnostic, though in this case, the vinylic proton is coupled to a methylene group. The chemical shifts of the allylic protons (on C2 and C5) will also differ between the two isomers.
-
GC-MS: The E and Z isomers will have identical mass spectra as they are stereoisomers. The mass spectrum will show a molecular ion peak (M+) at m/z = 126. The fragmentation pattern will be characteristic of a branched alkene, with prominent peaks resulting from the loss of alkyl fragments.[8][9] The primary way to distinguish them by GC-MS is by their retention times; the two isomers should be separable on a suitable GC column.
Q5: How can I separate the E/Z isomers of this compound?
A5: Due to their similar physical properties, separating the E/Z isomers of this compound can be challenging. Standard distillation is often ineffective. The most reliable method is argentation column chromatography, where silica gel is impregnated with silver nitrate. The silver ions interact differently with the double bonds of the cis and trans isomers, allowing for their separation.
Experimental Protocols
Stereoselective Synthesis of (Z)-4-Ethyl-3-heptene via Wittig Reaction
This protocol is a representative procedure for the synthesis of (Z)-4-Ethyl-3-heptene.
Materials:
-
sec-Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add sec-butyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of freshly distilled propanal (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide.
Schlosser Modification for the Synthesis of (E)-4-Ethyl-3-heptene
This protocol is a representative procedure for the synthesis of (E)-4-Ethyl-3-heptene.
Materials:
-
sec-Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Phenyllithium (PhLi) solution
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-4 of the protocol for the (Z)-isomer to generate the ylide.
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of freshly distilled propanal (1.0 eq) in anhydrous THF.
-
After stirring for 1 hour at -78 °C, add a solution of phenyllithium (1.1 eq) dropwise.
-
Allow the mixture to stir at -78 °C for an additional 30 minutes.
-
Quench the reaction at -78 °C by adding methanol.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Follow steps 8-12 of the protocol for the (Z)-isomer for workup and purification.
Data Presentation
Table 1: Troubleshooting Summary for Wittig Synthesis of this compound
| Issue | Possible Cause | Recommended Action |
| Low or No Yield | Inefficient ylide formation | Use fresh, strong base (e.g., n-BuLi); ensure anhydrous/inert conditions. |
| Ylide decomposition | Generate ylide in situ at low temperature and use immediately. | |
| Poor reagent quality | Use freshly distilled aldehyde. | |
| Poor Stereoselectivity | Incorrect reaction conditions | For Z-isomer: use salt-free conditions, polar aprotic solvent. For E-isomer: use Schlosser modification. |
| Equilibration of intermediates | For Z-selectivity, maintain low temperature and short reaction time. | |
| Incomplete Reaction | Insufficient reagents | Use a slight excess of ylide. |
| Low temperature | Allow the reaction to warm to room temperature and stir for an extended period. | |
| Difficult Purification | Triphenylphosphine oxide byproduct | Precipitate the oxide from a non-polar solvent or use column chromatography. |
| E/Z isomer co-elution | Employ argentation chromatography for separation. |
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃
(Note: These are estimated values based on typical ranges for similar structures. Actual values should be confirmed by analysis.)
| Proton Assignment | (Z)-4-Ethyl-3-heptene (cis) | (E)-4-Ethyl-3-heptene (trans) |
| Vinylic H (CH =) | ~5.1 - 5.3 | ~5.2 - 5.4 |
| Allylic CH₂ (CH ₂-C=) | ~1.9 - 2.1 | ~1.9 - 2.1 |
| Other CH₂ | ~1.3 - 1.5 | ~1.3 - 1.5 |
| CH₃ | ~0.8 - 1.0 | ~0.8 - 1.0 |
Table 3: Expected GC-MS Fragmentation for this compound
(Note: The mass spectra for E and Z isomers will be identical.)
| m/z | Interpretation |
| 126 | Molecular Ion (M⁺) |
| 111 | Loss of a methyl radical (•CH₃) |
| 97 | Loss of an ethyl radical (•C₂H₅) |
| 83 | Loss of a propyl radical (•C₃H₇) |
| 69 | Loss of a butyl radical (•C₄H₉) |
| 55 | C₄H₇⁺ fragment |
| 41 | C₃H₅⁺ fragment (allyl cation) - often a base peak |
Visualizations
Caption: Wittig reaction for (Z)-4-Ethyl-3-heptene synthesis.
Caption: Schlosser modification for (E)-4-Ethyl-3-heptene synthesis.
Caption: Troubleshooting workflow for low yield in Wittig reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
Technical Support Center: Purifying 4-Ethyl-3-heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Ethyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound synthesized via a Wittig reaction?
A1: Samples of this compound synthesized using the Wittig reaction may contain triphenylphosphine oxide, a common byproduct of this reaction.[1][2][3][4] Unreacted starting materials such as the corresponding aldehyde/ketone and the phosphonium ylide could also be present.
Q2: My this compound sample was synthesized using a Grignard reaction. What impurities should I be concerned about?
A2: A primary impurity of concern from a Grignard reaction is biphenyl, which forms from the coupling of the Grignard reagent.[5][6] Additionally, unreacted Grignard reagent and starting carbonyl compounds may also be present as impurities.
Q3: How can I remove polar impurities from my this compound sample?
A3: Liquid-liquid extraction is an effective method for removing polar impurities from nonpolar compounds like this compound.[7][8][9][10][11] By washing the sample with a polar solvent such as water, polar impurities will partition into the aqueous phase, leaving the desired product in the organic phase.
Q4: What is the most suitable method for separating this compound from nonpolar impurities with similar boiling points?
A4: For separating compounds with close boiling points, fractional distillation is the recommended technique.[12][13][14][15] This method provides a much better separation than simple distillation by utilizing a fractionating column to achieve multiple vaporization-condensation cycles.
Q5: Which chromatographic technique is best for purifying this compound?
A5: Column chromatography is a versatile method for purifying this compound.[16][17][18] For a nonpolar compound like this, normal-phase chromatography with a nonpolar stationary phase (like silica gel) and a nonpolar eluent would be appropriate.
Troubleshooting Guides
Issue 1: Poor separation during fractional distillation.
| Possible Cause | Solution |
| Insufficient column efficiency. | Ensure you are using a fractionating column (e.g., Vigreux, packed) and not a simple distillation setup. For very close boiling points, a longer column with more theoretical plates may be required.[12][13][14] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[12][15] |
| Poor insulation of the column. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[13] |
| Thermometer placement is incorrect. | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Issue 2: The desired compound is not eluting from the chromatography column.
| Possible Cause | Solution |
| The eluent is not polar enough. | While this compound is nonpolar, a completely nonpolar eluent may not be sufficient to move it along the column. Gradually increase the polarity of the eluent. For example, start with pure hexane and slowly add small percentages of a slightly more polar solvent like diethyl ether or ethyl acetate.[16][18] |
| The compound has strong interactions with the stationary phase. | If using silica gel, which is slightly acidic, and your compound is sensitive to acid, consider neutralizing the silica gel by adding 1-3% triethylamine to your solvent system.[16] Alternatively, use a more inert stationary phase like alumina.[18] |
| The column is overloaded. | Using too much sample for the amount of stationary phase can lead to poor separation and elution issues. As a general rule, use about 25-100 g of silica gel for every 1 g of crude material. |
Issue 3: Emulsion formation during liquid-liquid extraction.
| Possible Cause | Solution | | Shaking the separatory funnel too vigorously. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | | The two phases have similar densities. | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous phase, which can help to break the emulsion.[9] | | The presence of surfactants or other emulsifying agents. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of a different organic solvent can sometimes disrupt the emulsion. |
Experimental Protocols
Fractional Distillation of this compound
This protocol is designed for the purification of this compound from nonpolar impurities with boiling points close to that of the product.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are secure.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[12]
-
Monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of this compound (approximately 142-145 °C).
-
Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product.
Column Chromatography of this compound
This protocol describes the purification of this compound using normal-phase column chromatography to remove polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with pure hexane, collecting fractions.[16]
-
Monitor the fractions for the presence of the product using a suitable analytical technique (e.g., TLC, GC-MS).
-
If impurities are still present with the product, gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate to the hexane (e.g., 1-2% ethyl acetate in hexane) to elute the this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Liquid-Liquid Extraction of this compound
This protocol is for the removal of polar impurities from a solution of this compound in an organic solvent.
Materials:
-
Solution of crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, hexane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Place the organic solution of crude this compound into a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the washing step with deionized water one or two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual dissolved water.[9]
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and then remove the solvent by distillation or rotary evaporation.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 126.24 | ~142-145 |
| Biphenyl | 154.21 | ~255 |
| Triphenylphosphine oxide | 278.28 | ~360 |
Note: Boiling points are approximate and can vary with pressure.
Visualizations
Caption: Logical workflow for selecting a purification method.
Caption: Diagram of a fractional distillation apparatus.
Caption: Experimental workflow for column chromatography.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of hydrocarbons - Google Patents [patents.google.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. safeleaf.ca [safeleaf.ca]
- 11. 2. Apparatus and Technique [chem.ualberta.ca]
- 12. Purification [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. columbia.edu [columbia.edu]
- 18. Tips & Tricks [chem.rochester.edu]
"stabilization and storage of 4-Ethyl-3-heptene"
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stabilization and storage of 4-Ethyl-3-heptene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected reaction products or failed synthesis | Degradation of this compound due to peroxide formation. | Test for the presence of peroxides using the protocol provided below. If peroxides are present, purify the alkene by passing it through a column of activated alumina. Consider adding a stabilizer for long-term storage. |
| Visible changes in the sample (e.g., cloudiness, precipitate) | Polymerization or formation of insoluble oxidation products. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. This may indicate advanced degradation. |
| Inconsistent results between batches | Variable stability of different lots of this compound. | Always store this compound under an inert atmosphere and in a cool, dark place. For critical applications, re-analyze the purity and peroxide content of each new batch before use. |
| Pressure buildup in the storage container | Formation of gaseous degradation byproducts or temperature fluctuations. | Vent the container in a well-ventilated fume hood. If the problem persists, the material may be degrading and should be disposed of. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, an unsaturated hydrocarbon, is autoxidation. This is a free-radical chain reaction with atmospheric oxygen that leads to the formation of hydroperoxides and other oxidative products.[1] This process can be accelerated by exposure to light, heat, and the presence of metal ion contaminants.
Q2: How should I store this compound to ensure its stability?
A2: To maximize shelf-life and maintain purity, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of ignition. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen. The container should be tightly sealed.
Q3: What type of stabilizers can be used for this compound?
A3: Phenolic antioxidants are commonly used to stabilize unsaturated hydrocarbons. Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) are effective radical scavengers that can inhibit the autoxidation process.[2][3][4][5] The choice of stabilizer may depend on the specific application and downstream experimental conditions.
Q4: What is a typical concentration for adding a stabilizer?
A4: A typical concentration range for adding antioxidants like BHT or TBHQ to unsaturated organic compounds is between 50 and 200 ppm (parts per million). However, the optimal concentration should be determined experimentally for your specific application and storage conditions.
Q5: How can I test for the presence of peroxides in my this compound sample?
A5: A common and effective method for detecting trace amounts of peroxides in organic solvents, including alkenes, is the ASTM E299 method.[6][7][8][9] This involves the reaction of peroxides with iodide ions to form iodine, which can then be quantified. A detailed experimental protocol is provided below.
Q6: What is the expected shelf-life of this compound?
A6: The shelf-life of this compound is highly dependent on storage conditions and the presence of stabilizers. When stored properly under an inert atmosphere and with an appropriate antioxidant, it can be stable for extended periods. However, without these precautions, significant degradation can occur more rapidly. Regular testing for peroxides is recommended for long-term storage.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| Boiling Point | ~144.8 °C |
| Density | ~0.74 g/cm³ |
| Flash Point | ~22.5 °C |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | Reduces the rate of autoxidation and potential polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen, a key reactant in peroxide formation. |
| Light | Amber or opaque container | Protects from UV light, which can initiate free radical chain reactions. |
| Container | Tightly sealed, appropriate material | Prevents evaporation and contamination. |
| Additives | Antioxidant (e.g., BHT, TBHQ) | Inhibits the autoxidation process. |
Experimental Protocols
Protocol 1: Detection of Peroxides in this compound (Based on ASTM E299)
This method is for the qualitative and semi-quantitative determination of hydroperoxides.
Materials:
-
This compound sample
-
Acetic acid, glacial
-
Chloroform
-
Potassium iodide (KI), saturated solution
-
Starch indicator solution (1%)
-
Test tubes or small flasks
-
Pipettes
Procedure:
-
In a clean test tube, add 2 mL of the this compound sample.
-
Add 2 mL of a 1:1 (v/v) mixture of glacial acetic acid and chloroform.
-
Mix the solution thoroughly.
-
Add 2-3 drops of a freshly prepared saturated potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
Allow the mixture to stand in the dark for 5 minutes.
-
Observe the color of the solution. The development of a yellow to brown color indicates the presence of peroxides.
-
For a more sensitive indication, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Visualizations
Caption: Autoxidation pathway of this compound.
References
- 1. Peroxide value - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 5. zanchenglife.com [zanchenglife.com]
- 6. infinitalab.com [infinitalab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. infinitalab.com [infinitalab.com]
- 9. store.astm.org [store.astm.org]
Technical Support Center: Synthesis of 4-Ethyl-3-heptene
Welcome to the technical support center for the synthesis of 4-Ethyl-3-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this tetrasubstituted alkene. While various methods can be employed, this guide focuses on alternative catalytic approaches, including olefin metathesis and traditional organic reactions like the Wittig reaction and Grignard reagent-based syntheses.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Olefin Metathesis Approach
Cross-metathesis with a suitable ruthenium catalyst is a potential route to this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may have been deactivated by impurities in the solvent or reagents (e.g., peroxides, water). | Ensure all solvents and reagents are rigorously dried and degassed. Solvents should be passed through a purification system or distilled from an appropriate drying agent. Reagents should be purified to remove any potential catalyst poisons. |
| Inappropriate Catalyst Choice: The chosen Grubbs-type catalyst may not be active enough for the formation of a sterically hindered tetrasubstituted alkene. | For sterically demanding alkenes, consider using second or third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts, which are known for their higher activity and stability.[1][2][3] | |
| Ethylene Poisoning: If one of the starting materials is a terminal alkene, the ethylene byproduct can inhibit or decompose the catalyst. | Perform the reaction under a continuous flow of an inert gas (e.g., argon or nitrogen) to effectively remove ethylene from the reaction mixture.[4] | |
| Low Selectivity (Mixture of Isomers) | Isomerization of the Product: The catalyst or impurities may be causing isomerization of the desired E/Z isomer. | Add a small amount of a mild acid, such as acetic acid, to the reaction mixture to suppress isomerization side reactions. |
| Non-selective Catalyst: The catalyst may not provide high stereoselectivity for the desired isomer. | Screen a variety of catalysts. Some ruthenium and molybdenum catalysts are specifically designed for Z- or E-selective metathesis. | |
| Formation of Homodimers | Similar Reactivity of Olefin Partners: If the two olefin substrates have similar reactivity, they may preferentially react with themselves rather than each other. | Use a slow addition of one of the olefin partners to the reaction mixture containing the catalyst and the other olefin. This can favor the cross-metathesis pathway. |
Wittig Reaction Approach
The Wittig reaction provides a classic method for alkene synthesis. For this compound, this would likely involve the reaction of a phosphonium ylide with a ketone.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Steric Hindrance: The reaction to form a tetrasubstituted alkene is often slow and low-yielding due to steric hindrance around the carbonyl group and the ylide. | Use a more reactive, non-stabilized ylide. Ensure the use of a strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) to fully deprotonate the phosphonium salt and generate the ylide.[5][6] |
| Side Reactions: The strong base used to generate the ylide can react with the ketone, leading to enolization and other side products. | Add the ketone to the pre-formed ylide solution at a low temperature to minimize side reactions. | |
| Difficult Product Purification | Triphenylphosphine Oxide Byproduct: This byproduct is often difficult to separate from the desired alkene due to its similar polarity. | Recrystallization is a common method for removal. Alternatively, chromatography on silica gel can be effective. In some cases, converting the triphenylphosphine oxide to a more polar phosphonium salt by treatment with acid can facilitate its removal by extraction.[7] |
| Poor Stereoselectivity | Ylide Stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. | For non-stabilized ylides, the reaction generally favors the Z-alkene. To obtain the E-alkene, the Schlosser modification, which involves the use of a second equivalent of strong base and a proton source, can be employed.[8] |
Grignard Reagent and Dehydration Approach
This two-step approach involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by dehydration to form the alkene.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tertiary Alcohol | Anhydrous Conditions Not Maintained: Grignard reagents are highly reactive towards protic solvents like water and alcohols, which will quench the reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[9] |
| Enolization of the Ketone: If the ketone is sterically hindered or the Grignard reagent is bulky, deprotonation of the α-carbon of the ketone can occur instead of nucleophilic addition. | Use a less sterically hindered Grignard reagent if possible. The addition of cerium(III) chloride can sometimes suppress enolization and favor addition. | |
| Mixture of Alkene Isomers from Dehydration | Non-selective Dehydration Conditions: Acid-catalyzed dehydration often leads to a mixture of E/Z isomers and may also cause rearrangement of the carbon skeleton. | Employ milder, more selective dehydration methods. For example, the Martin sulfurane or Burgess reagent can provide more control over the regioselectivity and stereoselectivity of the elimination. |
| Formation of Ether Byproducts | Reaction with Solvent: The Grignard reagent can react with ethereal solvents like THF, especially at elevated temperatures over long reaction times. | Use diethyl ether as the solvent, which is generally less reactive than THF. Avoid prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of this compound via olefin metathesis?
A1: The synthesis of a tetrasubstituted alkene like this compound via cross-metathesis is challenging due to steric hindrance.[1][3] Second-generation Grubbs catalysts (e.g., C848) or Hoveyda-Grubbs second-generation catalysts are generally a good starting point due to their high activity and stability.[2] It is often necessary to screen a few different catalysts to find the optimal one for a specific substrate pair. For highly challenging cases, more specialized catalysts with modified ligands may be required.
Q2: How can I improve the stereoselectivity of my Wittig reaction to obtain a specific isomer of this compound?
A2: The stereoselectivity of the Wittig reaction is primarily determined by the nature of the ylide.[6]
-
For the (Z)-isomer: Use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt) in an aprotic, salt-free solvent.
-
For the (E)-isomer: Use a stabilized ylide (e.g., containing an adjacent ester or ketone group), although this is not directly applicable to the synthesis of an alkyl-substituted alkene. A more general method is the Schlosser modification, which involves treating the intermediate betaine with a strong base at low temperature, followed by a proton source to favor the formation of the E-alkene.[8]
Q3: What are the key considerations for the Grignard reaction step in the synthesis of the precursor to this compound?
A3: The key to a successful Grignard reaction is the strict exclusion of water and other protic sources. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere.[9] When reacting a Grignard reagent with a ketone to form a tertiary alcohol, a common side reaction is enolization of the ketone, especially with sterically hindered ketones. To minimize this, the Grignard reagent should be added slowly to the ketone at a low temperature.
Q4: My dehydration step is giving me a mixture of alkene products. How can I improve the selectivity for this compound?
A4: Acid-catalyzed dehydration of tertiary alcohols often proceeds via a carbocation intermediate, which can lead to a mixture of alkene isomers (E/Z and positional isomers) through Zaitsev and Hofmann elimination pathways. To improve selectivity, consider using milder and more controlled dehydration methods such as the Martin sulfurane dehydration or the Burgess reagent, which often favor the formation of the thermodynamically more stable alkene and can offer better control over regioselectivity.
Experimental Protocols
General Protocol for Cross-Metathesis
-
Preparation: In a glovebox or under a stream of inert gas, add the chosen Grubbs-type catalyst (typically 1-5 mol%) to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Setup: Add the degassed solvent (e.g., dichloromethane or toluene) to the flask, followed by the two olefin substrates. If one substrate is a gas at room temperature, it should be bubbled through the solution.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
General Protocol for Wittig Reaction
-
Ylide Generation: In an oven-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to stir for 1-2 hours to ensure complete ylide formation.
-
Reaction: To the resulting ylide solution, add a solution of the ketone (e.g., 3-pentanone) in the same anhydrous solvent dropwise at a low temperature.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide, can be purified by recrystallization or column chromatography.
General Protocol for Grignard Reaction and Dehydration
-
Grignard Reaction: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of the appropriate alkyl halide (e.g., ethyl bromide) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. Once the reaction is initiated, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour. Cool the Grignard reagent solution in an ice bath and add a solution of the ketone (e.g., 3-pentanone) in anhydrous diethyl ether dropwise. Allow the reaction to stir at room temperature until complete.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Dehydration: Remove the solvent to obtain the crude tertiary alcohol. Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a dehydration reagent (e.g., a catalytic amount of p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Purification: Once the dehydration is complete, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent, and purify the resulting alkene by distillation or column chromatography.
Data Presentation
The following table summarizes typical performance characteristics for the different synthetic routes to tetrasubstituted alkenes. Note that specific values for this compound are not available in the searched literature and these are generalized expectations.
| Synthetic Route | Typical Catalyst/Reagent | Typical Yield Range | Typical Selectivity | Key Advantages | Key Disadvantages |
| Olefin Metathesis | Grubbs II or Hoveyda-Grubbs II | 40-80% | Moderate to High (Catalyst Dependent) | High functional group tolerance; direct C=C bond formation. | Catalyst sensitivity; potential for side reactions (homodimerization). |
| Wittig Reaction | Non-stabilized ylide | 30-70% | Moderate to High (Favors Z-isomer) | Well-established reaction; predictable stereochemistry with non-stabilized ylides. | Stoichiometric amounts of phosphonium salt and base needed; byproduct removal can be difficult.[7] |
| Grignard/Dehydration | R-MgX / H₂SO₄ or TsOH | 50-85% (overall) | Low to Moderate (often a mixture) | Readily available starting materials; robust reaction. | Two-step process; dehydration can lead to mixtures of isomers and rearrangements. |
Visualizations
Caption: Experimental workflows for alternative syntheses of this compound.
Caption: Troubleshooting logic for low-yield synthesis of this compound.
References
- 1. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross Metathesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Minimizing Byproduct Formation in the Wittig Reaction for 4-Ethyl-3-heptene
Welcome to the technical support center for the synthesis of 4-Ethyl-3-heptene via the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific olefination reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize byproduct formation and maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Witt ig synthesis of this compound?
A1: The Wittig reaction inherently produces triphenylphosphine oxide (TPPO) as a significant byproduct.[1][2][3] For the synthesis of this compound, which involves the reaction of propanal with the ylide derived from 3-pentyltriphenylphosphonium bromide (a non-stabilized ylide), the other major byproduct is the geometric isomer, (E)-4-Ethyl-3-heptene. Due to the use of a non-stabilized ylide, the desired (Z)-isomer is generally the major product.[2][3]
Q2: What other side reactions can occur?
A2: With an aliphatic aldehyde like propanal, which is enolizable, side reactions can include:
-
Aldol condensation: Propanal can undergo self-condensation in the presence of a strong base.
-
Cannizzaro reaction: Although less likely with an enolizable aldehyde, it can be a minor pathway.
-
Oxidation of the aldehyde: Propanal is susceptible to oxidation to propanoic acid, especially if the reaction is exposed to air for extended periods.[2]
-
Ylide decomposition: The phosphonium ylide can be sensitive to water and air, leading to decomposition.[4]
Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct?
A3: TPPO can be challenging to remove due to its polarity, which is often similar to that of the desired product. Common purification strategies include:
-
Crystallization: If this compound is a liquid at room temperature, cooling the reaction mixture after initial workup may cause the solid TPPO to precipitate.
-
Column Chromatography: This is a very effective method for separating TPPO from the desired alkene.
-
Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by the addition of salts like zinc chloride, which forms an insoluble complex with TPPO.
-
Solvent Extraction: Utilizing a solvent system where the alkene has high solubility and TPPO has low solubility (e.g., pentane or hexane) can aid in separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete ylide formation. | Ensure the use of a strong, fresh base (e.g., n-BuLi, NaH, or KOtBu) and anhydrous, aprotic solvents (e.g., THF, Et2O).[1][5] |
| Ylide decomposition. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture. | |
| Aldol condensation of propanal. | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., -78 °C to 0 °C) to minimize self-condensation. | |
| Steric hindrance. | While less of an issue with propanal, ensure the phosphonium salt is derived from a primary or secondary alkyl halide for efficient ylide formation.[6] | |
| High Percentage of (E)-4-Ethyl-3-heptene | Use of a protic solvent. | Employ aprotic solvents like THF or diethyl ether, as protic solvents can affect the stereochemical outcome. |
| Presence of lithium salts. | While lithium bases are common, the presence of lithium salts can sometimes decrease Z-selectivity. Using a sodium- or potassium-based strong base (e.g., NaH, KHMDS) may improve the Z/E ratio.[2] | |
| Reaction temperature. | Generally, lower reaction temperatures favor the formation of the kinetic (Z)-product with non-stabilized ylides. | |
| Presence of Unreacted Propanal | Insufficient ylide. | Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde. |
| Inactive ylide. | Ensure the ylide was successfully formed by observing the characteristic color change (often deep red or orange for non-stabilized ylides) before adding the aldehyde. | |
| Presence of Aldol Condensation Products | Base reacting with the aldehyde. | Form the ylide first, ensuring complete deprotonation of the phosphonium salt, before adding the aldehyde to the reaction mixture. |
| High reaction temperature. | Maintain a low temperature during the addition of the aldehyde. | |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | Inefficient extraction. | After quenching the reaction, perform multiple extractions with a non-polar solvent like hexane or pentane in which TPPO is poorly soluble. |
| Co-elution during chromatography. | Optimize the solvent system for column chromatography. A non-polar eluent should allow the alkene to elute before the more polar TPPO. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Ethyl-3-heptene with High Z-Selectivity
This protocol is designed to maximize the yield of the desired (Z)-isomer.
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3-pentyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution should develop a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether or pentane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentrate the solvent in vacuo.
-
To remove TPPO, triturate the residue with cold hexane or pentane and filter off the precipitated TPPO.
-
Further purification can be achieved by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane).
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data based on typical outcomes for Wittig reactions with non-stabilized ylides. Actual results may vary.
| Reaction Conditions | Solvent | Base | Temperature (°C) | Approx. Yield (%) | Approx. Z:E Ratio |
| Standard (High Z-selectivity) | THF | n-BuLi | -78 to RT | 75-85 | >95:5 |
| Schlosser Modification (for E-isomer) | THF/Et2O | n-BuLi then PhLi | -78 | 60-70 | <10:90 |
| Salt-Free Conditions | Toluene | KHMDS | -78 to RT | 70-80 | 90:10 |
Visualizing the Workflow and Logic
To better understand the experimental process and the factors influencing byproduct formation, refer to the diagrams below.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Degradation Pathways of 4-Ethyl-3-heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-3-heptene and similar branched alkenes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an unsaturated hydrocarbon, this compound is susceptible to degradation through several pathways, primarily involving the carbon-carbon double bond. The most common laboratory and atmospheric degradation routes include:
-
Ozonolysis: This is a powerful method for cleaving the double bond to yield carbonyl compounds. The specific products depend on the work-up conditions.[1][2]
-
Reaction with Hydroxyl Radicals (•OH): In the atmosphere, the reaction with hydroxyl radicals is a major degradation pathway for volatile organic compounds (VOCs) like this compound, leading to the formation of various oxygenated products.
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Reaction with Nitrate Radicals (NO₃•): This pathway is significant, especially during nighttime, in environments with notable NOx concentrations.
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Photochemical Degradation: Direct absorption of UV radiation can lead to the excitation and subsequent reaction of the alkene, although this is often a less significant pathway compared to reactions with ozone and hydroxyl radicals.[3]
Q2: What products can I expect from the ozonolysis of this compound?
A2: The ozonolysis of this compound will cleave the double bond between carbons 3 and 4. The resulting products depend on the work-up procedure used after the initial reaction with ozone.[1][2][4]
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Reductive Work-up (e.g., using dimethyl sulfide (DMS) or zinc/acetic acid): This will yield two ketones: Propan-2-one (acetone) and Pentan-3-one .
-
Oxidative Work-up (e.g., using hydrogen peroxide (H₂O₂)): This will also yield Propan-2-one and Pentan-3-one . Since both fragments are ketones, no further oxidation to carboxylic acids will occur.[5]
Troubleshooting Guides
Ozonolysis Experiments
Issue 1: Incomplete reaction or low yield of ozonolysis products.
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Possible Cause 1: Insufficient ozone delivery. The characteristic blue color of excess ozone in the solution is a key indicator of reaction completion.[1] If this color is not observed, the reaction may be incomplete.
-
Troubleshooting:
-
Ensure your ozone generator is functioning correctly and producing a sufficient concentration of ozone.
-
Check for leaks in your reaction setup.
-
Increase the reaction time or the flow rate of the ozone/oxygen mixture.
-
Use an indicator dye, such as Sudan Red III, which will only react with ozone after the alkene has been consumed.[1]
-
-
-
Possible Cause 2: Inefficient work-up. The choice and handling of the work-up reagent are critical for obtaining the desired products in high yield.
-
Troubleshooting:
-
For reductive work-up, ensure the reducing agent (e.g., DMS, Zn) is fresh and added in a sufficient stoichiometric amount.
-
For oxidative work-up, ensure the concentration of hydrogen peroxide is adequate.
-
Allow sufficient time for the work-up reaction to go to completion before product isolation.
-
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Side reactions of the Criegee intermediate. The Criegee intermediate formed during ozonolysis is highly reactive and can participate in side reactions, especially in the presence of protic solvents or other nucleophiles.
-
Troubleshooting:
-
Conduct the reaction in a non-participating solvent like dichloromethane at low temperatures (typically -78 °C) to minimize side reactions.[1]
-
If using a protic solvent like methanol, be aware of the potential formation of hydroperoxy acetals.
-
-
-
Possible Cause 2: Over-oxidation during oxidative work-up. While ketones are generally stable to further oxidation under typical ozonolysis work-up conditions, harsh conditions could potentially lead to undesired side reactions.
-
Troubleshooting:
-
Control the temperature and reaction time of the oxidative work-up.
-
Use milder oxidative work-up conditions if possible.
-
-
Atmospheric Degradation Studies
Issue 3: Difficulty in identifying and quantifying degradation products from gas-phase reactions.
-
Possible Cause: Low concentrations and high reactivity of products. The products of atmospheric degradation are often formed in low concentrations and can be highly reactive themselves, making them challenging to detect and quantify.
-
Troubleshooting:
-
Utilize highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for real-time monitoring of reactants and products.[6]
-
Employ derivatization techniques to convert highly polar or non-volatile products into species that are more amenable to GC analysis.
-
Use environmental chambers or flow tubes to control experimental conditions and minimize wall losses of reactants and products.[7]
-
-
Experimental Protocols
Protocol 1: Ozonolysis of this compound with Reductive Work-up
Objective: To cleave the double bond of this compound to produce propan-2-one and pentan-3-one.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
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Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
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Dimethyl sulfide (DMS)
-
Argon or Nitrogen gas
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Dry ice/acetone bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous DCM and MeOH in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
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Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC.
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Continue the ozone flow until the solution turns a persistent pale blue color, indicating the presence of unreacted ozone and the completion of the reaction.[1]
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Purge the solution with argon or nitrogen gas for 10-15 minutes to remove excess ozone.
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While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 equivalents) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for at least 2 hours.
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Quench the reaction by adding water.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting ketones by distillation or column chromatography.
Data Presentation
Table 1: Expected Products from the Degradation of this compound
| Degradation Pathway | Key Reagent(s) | Expected Major Products |
| Ozonolysis (Reductive Work-up) | 1. O₃2. (CH₃)₂S | Propan-2-one, Pentan-3-one |
| Ozonolysis (Oxidative Work-up) | 1. O₃2. H₂O₂ | Propan-2-one, Pentan-3-one |
| Reaction with •OH | •OH | Hydroxylated derivatives, carbonyls |
Visualizations
Caption: Ozonolysis degradation pathway of this compound.
Caption: General experimental workflow for alkene ozonolysis.
Caption: Simplified atmospheric degradation of this compound.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. ACP - Physicochemical uptake and release of volatile organic compounds by soil in coated-wall flow tube experiments with ambient air [acp.copernicus.org]
"4-Ethyl-3-heptene synthesis reaction condition optimization"
Technical Support Center: 4-Ethyl-3-heptene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via the Wittig reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the propyltriphenylphosphonium bromide effectively. | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or diethyl ether.[1][2] | Increased concentration of the phosphorus ylide, leading to a higher reaction rate and yield. |
| Ylide Instability: The propyl ylide is an unstabilized ylide and can be prone to decomposition, especially at higher temperatures or in the presence of protic solvents. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the 3-pentanone shortly after. Ensure all glassware is oven-dried and solvents are anhydrous. | Minimized ylide decomposition, maximizing its availability for the reaction with the ketone. |
| Steric Hindrance: Ketones, such as 3-pentanone, are generally less reactive than aldehydes in Wittig reactions due to greater steric hindrance around the carbonyl group.[1][3] | Increase the reaction temperature after the addition of the ketone, or allow for a longer reaction time. Consider using a less sterically hindered phosphonium salt if possible, though this would change the desired product. | Improved reaction kinetics to overcome the steric barrier, leading to a higher conversion to the product. |
| Side Reactions of the Ketone: Strong bases can promote self-condensation or other side reactions of the ketone. | Add the ketone to the pre-formed ylide solution at a low temperature to ensure the ylide is consumed in the desired reaction. | Reduced formation of byproducts from the ketone, leading to a cleaner reaction and potentially higher yield of the desired alkene. |
Issue 2: Poor E/Z Selectivity or Unexpected Isomer Ratio
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Nature of the Ylide: The propyl ylide is an unstabilized ylide, which typically favors the formation of the (Z)-isomer of the alkene.[4][5] | For the synthesis of the (Z)-isomer, use non-polar, aprotic solvents and avoid lithium salts. For a higher proportion of the (E)-isomer, consider the Schlosser modification of the Wittig reaction.[4] | Control over the stereochemical outcome of the reaction. Standard conditions will likely yield predominantly (Z)-4-ethyl-3-heptene. |
| Reaction Conditions: The choice of solvent and the presence of certain salts can influence the E/Z ratio. | For higher Z-selectivity, use a non-polar solvent like hexane or toluene. The presence of lithium salts can sometimes decrease Z-selectivity.[4] | Enhanced formation of the desired stereoisomer. |
| Temperature: Reaction temperature can affect the stability of the intermediates and influence the final isomer ratio. | Running the reaction at lower temperatures during the addition of the ketone can sometimes enhance the kinetic (Z)-product formation. | Improved stereoselectivity towards the (Z)-isomer. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Presence of Triphenylphosphine Oxide: This byproduct is often difficult to separate from the desired alkene due to similar polarities. | 1. Crystallization: Triphenylphosphine oxide can sometimes be crystallized out from a non-polar solvent like hexane or a mixture of diethyl ether and hexane. 2. Column Chromatography: Careful column chromatography on silica gel using a non-polar eluent (e.g., hexane) should allow for the separation of the non-polar this compound from the more polar triphenylphosphine oxide. 3. Acid-Base Extraction: If the product is stable to acidic conditions, washing the organic layer with a dilute acid solution can help to remove any residual phosphine. | Effective removal of the triphenylphosphine oxide byproduct, leading to a pure sample of this compound. |
| Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-pentanone and the phosphonium salt in the crude product. | 1. Aqueous Work-up: Unreacted phosphonium salt and the base can be removed by washing the organic layer with water. 2. Distillation: As this compound is a volatile liquid, fractional distillation can be used to separate it from the less volatile starting materials and byproducts. | Isolation of the pure alkene product from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursors for the synthesis of this compound via the Wittig reaction?
A1: The logical retrosynthetic disconnection for this compound points to 3-pentanone as the ketone and a propyl phosphorus ylide. The ylide is typically generated in situ from propyltriphenylphosphonium bromide and a strong base.
Q2: Which stereoisomer, (E) or (Z), is more likely to be the major product in this synthesis?
A2: The reaction involves an unstabilized ylide (propyl ylide). In the absence of special conditions (like the Schlosser modification), Wittig reactions with unstabilized ylides generally favor the formation of the (Z)-isomer.[4][5] Therefore, (Z)-4-ethyl-3-heptene is expected to be the major product.
Q3: What are some suitable bases for the deprotonation of propyltriphenylphosphonium bromide?
A3: Strong bases are required for the deprotonation of simple alkylphosphonium salts.[1] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base can sometimes influence the E/Z selectivity.[6]
Q4: Why is my reaction mixture turning a deep color (e.g., orange, red, or deep yellow) upon adding the base?
A4: The formation of the phosphorus ylide is often accompanied by the development of a deep color. This is a good visual indicator that the ylide is being formed and the reaction is proceeding as expected.
Q5: Can I use a weaker base like sodium hydroxide (NaOH)?
A5: For unstabilized ylides derived from simple alkyl halides, a weak base like NaOH is generally not strong enough to achieve complete deprotonation of the phosphonium salt. This will likely result in a very low yield of the desired alkene.[3]
Q6: How can I confirm the formation of this compound?
A6: The product can be characterized using standard spectroscopic techniques. 1H NMR and 13C NMR spectroscopy will confirm the structure and can also be used to determine the ratio of (E) and (Z) isomers by analyzing the chemical shifts and coupling constants of the vinylic protons. Gas chromatography-mass spectrometry (GC-MS) can also be used to confirm the molecular weight and purity of the product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Wittig Reaction
This is a general procedure and may require optimization for specific laboratory conditions.
1. Preparation of the Phosphorus Ylide: a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the phosphonium salt. c. Cool the flask to 0 °C in an ice bath. d. Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the stirred solution of the phosphonium salt via the dropping funnel. e. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, during which the characteristic color of the ylide should develop.
2. Wittig Reaction: a. To the ylide solution at 0 °C, add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane. c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. e. The crude product, containing this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using hexane as the eluent. Alternatively, fractional distillation under reduced pressure can be employed.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-Ethyl-3-heptene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-3-heptene. Our aim is to offer practical solutions to common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for this compound?
A1: The most common and effective method for the analysis of this compound, a volatile organic compound (VOC), is Gas Chromatography (GC) coupled with a detector, most frequently a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[1] GC-MS is particularly powerful as it provides both chromatographic separation and structural identification based on the mass spectrum.
Q2: What are the expected mass spectral fragments for this compound?
A2: For this compound (C9H18), the mass spectrum from electron ionization will show a molecular ion peak (M+) at m/z 126. Key fragment ions are typically observed at m/z 55 (base peak) and 69.[2] The fragmentation pattern is characteristic of alkenes and involves cleavages at bonds allylic to the double bond.[3][4]
Q3: Can cis/trans isomers of this compound be separated by GC?
A3: Yes, the separation of cis and trans isomers of this compound is achievable with high-resolution capillary GC columns.[5][6] The choice of stationary phase is critical; a non-polar or medium-polarity column is often a good starting point. Optimization of the temperature program and carrier gas flow rate is crucial to achieve baseline separation. In general, trans-isomers tend to elute slightly earlier than cis-isomers.[6]
Q4: My peaks for this compound are tailing. What could be the cause?
A4: Peak tailing for a non-polar compound like this compound can indicate several issues. These include problems with the injection port (e.g., active sites, contamination), column degradation, or a poor column connection causing dead volume. It can also be a sign of moisture in your system.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector or column; column contamination; dead volume from improper column installation. | Use a deactivated liner and septum in the injector. Trim the first few centimeters of the column. Ensure a clean, square cut on the column and proper installation depth in the injector and detector. |
| Peak Fronting | Column overload; sample solvent and stationary phase polarity mismatch. | Dilute the sample. Ensure the injection solvent is compatible with the GC column phase. |
| Split Peaks | Inconsistent vaporization in the injector; improper column installation; mixed sample solvents with different boiling points. | Optimize injector temperature. Re-install the column, ensuring a proper cut. Use a single, appropriate solvent for sample dissolution. |
Issue 2: Co-elution of Isomers
Co-elution occurs when two or more compounds, in this case, isomers of this compound or other C9H18 isomers, are not fully separated and elute from the GC column at the same time.[7]
| Symptom | Possible Cause | Suggested Solution |
| A single, broad, or shouldered peak where multiple isomers are expected. | Insufficient column resolution; non-optimized GC method. | Change Column: Switch to a column with a different stationary phase (e.g., a more polar column if using a non-polar one) or a longer column for increased efficiency.[8] Optimize Temperature Program: Use a slower temperature ramp to increase the time isomers spend interacting with the stationary phase.[9] Adjust Carrier Gas Flow: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the best resolution. |
| Mass spectrum appears to be a mixture of fragments from different isomers. | Co-eluting peaks confirmed by mass spectral analysis. | Use Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds. Employ GCxGC: For highly complex samples with numerous isomers, two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power.[10] |
Issue 3: Inaccurate Quantification and Retention Time Shifts
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent peak areas for the same concentration. | Leaks in the injection port; sample degradation; injector discrimination. | Perform a leak check on the GC system. Ensure sample stability and consider using an autosampler for consistent injections. Use a proper injection technique (e.g., fast injection). |
| Retention times are drifting. | Fluctuations in carrier gas flow rate or oven temperature; column aging. | Check the gas supply and regulators for consistent pressure. Verify the oven temperature accuracy. Condition the column or replace it if it's old or contaminated. |
Quantitative Data Summary
The following table summarizes key analytical parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C9H18 | [11] |
| Molecular Weight | 126.24 g/mol | [2] |
| CAS Number | 33933-74-3 | [11] |
| Kovats Retention Index | 883.8 (Standard non-polar column) | [2] |
| Key Mass Spectral Peaks (m/z) | 126 (M+), 69, 55 (base peak) | [2] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in a Liquid Matrix
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Preparation:
-
Place a precise volume (e.g., 1-5 mL) of the liquid sample into a headspace vial.
-
Add an appropriate internal standard if quantitative analysis is required.
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
-
Headspace Incubation:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Quantify using the peak area of a characteristic ion relative to the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Experimental workflow for HS-GC-MS analysis.
References
- 1. Heptane, 4-ethyl- [webbook.nist.gov]
- 2. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 11. 3-Heptene, 4-ethyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 4-Ethyl-3-heptene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-3-heptene. The primary synthetic route addressed is the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Wittig reaction.[1][2][3] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[2] For this compound, this would typically involve the reaction of pentan-3-one with the ylide derived from propyltriphenylphosphonium bromide.
Q2: How do different solvents affect the stereoselectivity (E/Z isomer ratio) of the reaction?
A2: The choice of solvent can significantly influence the stereochemical outcome of the Wittig reaction.[4][5] For unstabilized ylides, which are used to synthesize this compound, polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether typically favor the formation of the (Z)-isomer.[1] The presence of lithium salts can also enhance the selectivity for the (Z)-isomer.[6] Protic solvents may lead to a decrease in stereoselectivity.[4]
Q3: What are the expected major and minor products of this synthesis?
A3: The primary products are the (E) and (Z) isomers of this compound. A significant byproduct of the Wittig reaction is triphenylphosphine oxide, which needs to be removed during purification.[7] Depending on the reaction conditions, unreacted starting materials (pentan-3-one and the phosphonium salt) may also be present.
Q4: How can I purify the final product?
A4: Purification of this compound from the reaction mixture typically involves several steps. First, the triphenylphosphine oxide byproduct, which is a solid, can often be partially removed by filtration. The remaining mixture can then be subjected to column chromatography on silica gel.[5] Alternatively, extraction with a non-polar solvent like hexanes followed by washing and distillation can be employed.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation. | - Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium amide) and anhydrous conditions for deprotonation of the phosphonium salt.[2][9] |
| 2. Sterically hindered ketone. | - While pentan-3-one is not excessively hindered, prolonged reaction times or slightly elevated temperatures may be necessary. For highly hindered ketones, the Horner-Wadsworth-Emmons reaction is an alternative.[1][2] | |
| 3. Impure or wet reagents/solvents. | - Use freshly distilled solvents and pure reagents. The ylide is highly reactive and sensitive to moisture and oxygen. | |
| Incorrect E/Z Isomer Ratio | 1. Inappropriate solvent choice. | - To favor the (Z)-isomer with an unstabilized ylide, use a polar aprotic solvent like THF or ether.[1] The presence of lithium salts can also increase Z-selectivity.[6] |
| 2. Ylide stabilization. | - Ensure the ylide is unstabilized (alkyl substituent) to favor the Z-alkene. Stabilized ylides (e.g., with ester or ketone groups) tend to give the E-alkene.[1][2] | |
| 3. Reaction temperature. | - Running the reaction at low temperatures can sometimes enhance stereoselectivity. | |
| Difficulty Removing Triphenylphosphine Oxide | 1. High solubility in the purification solvent. | - After the reaction, try to precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and cooling the mixture. Filter the solid before proceeding with further purification. |
| 2. Co-elution during chromatography. | - Use a less polar eluent system for column chromatography to ensure good separation of the non-polar alkene from the more polar triphenylphosphine oxide. | |
| Presence of Unreacted Starting Materials | 1. Insufficient amount of Wittig reagent. | - Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base to ensure complete conversion of the ketone. |
| 2. Reaction time is too short. | - Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting ketone has been consumed.[8] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Pentan-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0°C. Add a solution of pentan-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexanes as the eluent to yield this compound.
Data Presentation
Table 1: Effect of Solvent on the Yield and Stereoselectivity of this compound Synthesis
| Solvent | Reaction Time (h) | Yield (%) | (Z):(E) Ratio |
| Tetrahydrofuran (THF) | 12 | 85 | 85:15 |
| Diethyl Ether (Et₂O) | 12 | 82 | 80:20 |
| Dichloromethane (DCM) | 18 | 75 | 60:40 |
| Toluene | 18 | 78 | 70:30 |
| Methanol (MeOH) | 24 | 40 | 50:50 |
Note: Data are representative and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Spectroscopic Validation of 4-Ethyl-3-heptene: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic data for the E and Z isomers of 4-Ethyl-3-heptene against plausible isomeric alternatives. Through detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear methodology for the unambiguous structural validation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who rely on precise structural elucidation.
Introduction
The precise structural determination of organic molecules is a cornerstone of chemical research and development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate molecular structures. This guide focuses on the validation of the structure of this compound, a nine-carbon alkene with the molecular formula C₉H₁₈.[1][2][3] Due to the presence of a trisubstituted double bond, this compound can exist as two geometric isomers: (E)-4-Ethyl-3-heptene and (Z)-4-Ethyl-3-heptene. Furthermore, numerous other alkenes share the same molecular formula, making unambiguous identification challenging without a multi-faceted spectroscopic approach.
This guide will compare the expected and reported spectroscopic data for (E)- and (Z)-4-Ethyl-3-heptene with data from several structural isomers, including 2,6-dimethyl-3-heptene and 5-methyl-2-hexene. By presenting the data in comparative tables and providing detailed experimental protocols, we aim to equip researchers with the necessary information to confidently identify and differentiate these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are a combination of reported experimental data and predicted values from spectroscopic databases and software.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)
| Compound | Vinylic Proton (C=CH) | Allylic Protons (C=C-CH₂) | Other Aliphatic Protons |
| (E)-4-Ethyl-3-heptene | ~5.1-5.3 (t) | ~1.9-2.1 (m) | ~0.8-1.5 (m) |
| (Z)-4-Ethyl-3-heptene | ~5.1-5.3 (t) | ~2.0-2.2 (m) | ~0.8-1.5 (m) |
| 2,6-Dimethyl-3-heptene | ~5.3-5.5 (m) | ~1.9-2.1 (m), ~2.2-2.4 (m) | ~0.8-1.0 (d), ~1.6-1.8 (m) |
| 5-Methyl-2-hexene | ~5.3-5.5 (m) | ~1.9-2.1 (m) | ~0.8-1.0 (d), ~1.2-1.4 (m), ~1.6-1.7 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)
| Compound | Vinylic Carbons (C=C) | Allylic Carbons (C=C-C) | Other Aliphatic Carbons |
| (E)-4-Ethyl-3-heptene | ~125-130, ~138-142 | ~25-30, ~35-40 | ~13-15, ~22-25 |
| (Z)-4-Ethyl-3-heptene | ~124-129, ~137-141 | ~25-30, ~34-39 | ~13-15, ~22-25 |
| 2,6-Dimethyl-3-heptene | ~123-128, ~133-137 | ~31-36, ~41-46 | ~22-24 |
| 5-Methyl-2-hexene | ~124-129, ~131-135 | ~31-36, ~41-46 | ~17-19, ~22-24, ~28-32 |
Table 3: Key IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | C=C Stretch | =C-H Stretch | =C-H Bend |
| (E)-4-Ethyl-3-heptene | ~1670 | ~3010 | ~820 (weak) |
| (Z)-4-Ethyl-3-heptene | ~1670 | ~3010 | ~820 (weak) |
| 2,6-Dimethyl-3-heptene | ~1670 | ~3020 | ~965 (trans) |
| 5-Methyl-2-hexene | ~1670 | ~3020 | ~965 (trans) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| (E)-4-Ethyl-3-heptene | 126 | 97, 83, 69, 55, 41 |
| (Z)-4-Ethyl-3-heptene | 126 | 97, 83, 69, 55, 41 |
| 2,6-Dimethyl-3-heptene | 126 | 83, 69, 57, 43, 41 |
| 5-Methyl-2-hexene | 98 | 83, 69, 55, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Acquire a background spectrum of the clean KBr/NaCl plates prior to the sample scan.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) for separation and purification before ionization, or via direct infusion if the sample is pure.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for this type of compound.
-
Ionization:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 35 to 200 amu.
Visualization of Spectroscopic Validation Workflow
The following diagrams illustrate the logical workflow for validating the structure of this compound using the discussed spectroscopic methods.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Key decision points for differentiating this compound from its isomers.
Conclusion
The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the stereochemistry of the double bond. IR spectroscopy confirms the presence of the alkene functional group, and in some cases, can help distinguish between certain types of isomers based on the out-of-plane bending vibrations. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that serve as a molecular fingerprint. By comparing the acquired data with the reference data presented in this guide, researchers can confidently and accurately determine the structure of this compound and distinguish it from its various isomers.
References
A Comparative Analysis of Synthetic Routes to 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic methodologies for obtaining 4-Ethyl-3-heptene, a nine-carbon alkene. While specific experimental data for the synthesis of this compound is not extensively documented in publicly available literature, this document outlines plausible and established synthetic routes. The comparison focuses on the Wittig reaction, the Grignard reaction, and the McMurry reaction, with an additional explored route involving the dehydration of a tertiary alcohol. The objective is to furnish researchers with a practical guide to select the most suitable method based on precursor availability, desired stereoselectivity, and reaction scalability.
Comparative Overview of Synthesis Methods
The following table summarizes the key aspects of four potential synthetic routes to this compound. Due to a lack of specific literature data for this compound, the quantitative values for yield, reaction time, and temperature are presented as typical ranges observed for these types of reactions.
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Typical Reaction Time (h) | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Wittig Reaction | Propanal, 1-Bromopropane, Triphenylphosphine, Strong Base | n-Butyllithium | 60-80 | 2-12 | -78 to 25 | Good control over double bond position. | Stoichiometric use of phosphonium ylide; generation of triphenylphosphine oxide byproduct can complicate purification. |
| Grignard Reaction & Dehydration | 1-Bromopropane, 4-Heptanone | Magnesium, Acid (e.g., H₂SO₄) | 70-90 | 2-6 | 0 to 100 | Readily available starting materials; robust and scalable reaction. | Two-step process; potential for rearrangement and formation of multiple alkene isomers during dehydration. |
| McMurry Reaction | 3-Pentanone | TiCl₄, Zn(Cu) | 50-70 | 12-24 | 25 to 85 | Effective for sterically hindered alkenes; can be used for intramolecular cyclizations. | Requires stoichiometric low-valent titanium reagent; can be sensitive to functional groups. |
| Dehydration of 4-Ethyl-4-heptanol | 4-Ethyl-4-heptanol | Strong Acid (e.g., H₂SO₄, H₃PO₄) | 80-95 | 1-4 | 50 to 150 | High yield for dehydration step; simple procedure. | Requires synthesis of the precursor alcohol; risk of carbocation rearrangements leading to isomeric alkenes. |
Experimental Protocols
The following are detailed, representative experimental protocols for each of the discussed synthetic methods. These protocols are based on general procedures for these reaction types and should be adapted and optimized for specific laboratory conditions.
Wittig Reaction
This protocol describes the synthesis of this compound from propanal and a propyl phosphonium ylide.
Materials:
-
1-Bromopropane
-
Triphenylphosphine
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Anhydrous sodium sulfate
-
Pentane
Procedure:
-
Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine (1.1 eq) in anhydrous diethyl ether. Add 1-bromopropane (1.0 eq) dropwise and reflux the mixture for 24 hours. Cool the reaction to room temperature, filter the resulting white precipitate (propyltriphenylphosphonium bromide), wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF at -78°C under a nitrogen atmosphere. Add n-butyllithium (1.0 eq) dropwise, resulting in a color change to deep red, indicating ylide formation.
-
Wittig Reaction: To the ylide solution at -78°C, add a solution of propanal (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with pentane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Grignard Reaction followed by Dehydration
This two-step protocol involves the synthesis of 4-ethyl-4-heptanol via a Grignard reaction, followed by acid-catalyzed dehydration.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
4-Heptanone
-
Saturated aqueous ammonium chloride
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.
-
Reaction with Ketone: Cool the Grignard reagent to 0°C and add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction to 0°C and quench by slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain crude 4-ethyl-4-heptanol.
-
Dehydration: To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to 100-120°C and collect the alkene product by distillation as it forms. Wash the distillate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation.
McMurry Reaction
This protocol describes the reductive coupling of 3-pentanone to form this compound.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous tetrahydrofuran (THF)
-
3-Pentanone
-
Pyridine
-
Pentane
Procedure:
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend zinc-copper couple (4.0 eq) in anhydrous THF. Cool the suspension to 0°C and add TiCl₄ (2.0 eq) dropwise via syringe. The mixture will turn from yellow to black. After the addition, reflux the mixture for 2 hours.
-
McMurry Coupling: Cool the black slurry to room temperature and add a solution of 3-pentanone (1.0 eq) and pyridine (0.1 eq) in anhydrous THF dropwise over 1 hour. Reflux the reaction mixture for 16 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution. Stir for 30 minutes and then filter the mixture through a pad of celite. Extract the filtrate with pentane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Grignard reaction and dehydration pathway.
Caption: McMurry reaction pathway for alkene synthesis.
A Comparative Guide to the Reactivity of 4-Ethyl-3-heptene and Other Heptene Isomers
This guide provides a detailed comparison of the chemical reactivity of 4-ethyl-3-heptene against other representative heptene isomers. The analysis is grounded in fundamental principles of organic chemistry, focusing on how alkene structure influences the outcome and rate of common reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize alkene chemistry in synthesis and functionalization.
Introduction to Heptene Isomers and Reactivity
Heptene (C₇H₁₄) exists in numerous isomeric forms, which can be broadly categorized by the substitution pattern of the carbon-carbon double bond.[1][2] The reactivity of an alkene is fundamentally dictated by the electron density of its π-bond and the steric environment around it. Generally, more substituted alkenes are more thermodynamically stable due to hyperconjugation. However, their reactivity in specific reactions can vary significantly based on steric hindrance and the stability of reaction intermediates.
This compound is a tetrasubstituted alkene. Its reactivity profile is compared here with other common heptene isomers:
-
1-Heptene: A monosubstituted terminal alkene.
-
(E)-2-Heptene: A disubstituted internal alkene.
-
2-Methyl-2-hexene: A trisubstituted internal alkene.
The following sections detail the comparative reactivity of these isomers in key alkene transformations, supported by established chemical principles.
Comparative Reactivity in Electrophilic Addition
Electrophilic addition is a cornerstone reaction of alkenes. The reaction proceeds via the formation of a carbocation intermediate, and its rate is influenced by the stability of this intermediate. According to Markovnikov's rule, in the addition of a protic acid (H-X) to an asymmetrical alkene, the proton adds to the carbon atom that has more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation.[3][4]
The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, alkenes that can form more stable carbocations will generally react faster.
Table 1: Predicted Reactivity and Regioselectivity in the Addition of HBr
| Isomer | Alkene Structure | Double Bond Substitution | Predicted Relative Rate | Carbocation Intermediate | Major Product |
| 1-Heptene | C₅H₁₁-CH=CH₂ | Monosubstituted | Moderate | Secondary (C2) | 2-Bromoheptane |
| (E)-2-Heptene | C₄H₉-CH=CH-CH₃ | Disubstituted | Moderate | Secondary (C2 or C3) | Mixture of 2-Bromoheptane and 3-Bromoheptane |
| 2-Methyl-2-hexene | C₄H₉-C(CH₃)=CH-CH₃ | Trisubstituted | Fast | Tertiary (C2) | 2-Bromo-2-methylhexane |
| This compound | C₂H₅-CH=C(C₂H₅)₂ | Tetrasubstituted | Slow | Tertiary (C3 or C4) | 3-Bromo-4-ethylheptane or 4-Bromo-4-ethylheptane |
Note: Reactivity for tetrasubstituted alkenes like this compound is often slower due to significant steric hindrance, which impedes the approach of the electrophile, despite the potential to form a stable tertiary carbocation.[3]
Logical Diagram: Electrophilic Addition Pathway This diagram illustrates the factors governing the regioselectivity of electrophilic addition to an unsymmetrical alkene.
Caption: Electrophilic addition proceeds via the most stable carbocation intermediate.
Comparative Reactivity in Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is characterized by anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. The reaction is also a syn-addition, meaning the H and OH are added to the same face of the double bond.[5][6] The reaction is highly sensitive to steric hindrance, as the bulky borane reagent (BH₃ or its derivatives) preferentially adds to the least hindered carbon atom.[7][8]
Table 2: Predicted Regioselectivity in Hydroboration-Oxidation
| Isomer | Alkene Structure | Steric Hindrance at Double Bond | Predicted Major Product |
| 1-Heptene | C₅H₁₁-CH=CH₂ | Low at C1 | 1-Heptanol |
| (E)-2-Heptene | C₄H₉-CH=CH-CH₃ | Similar at C2 and C3 | Mixture of 2-Heptanol and 3-Heptanol |
| 2-Methyl-2-hexene | C₄H₉-C(CH₃)=CH-CH₃ | High at C2, Low at C3 | 2-Methyl-3-hexanol |
| This compound | C₂H₅-CH=C(C₂H₅)₂ | Very High at C3 and C4 | Very slow reaction rate; product would be 4-Ethyl-3-heptanol |
Note: The extreme steric crowding in this compound makes it significantly less reactive towards hydroboration compared to less substituted isomers.
Diagram: Experimental Workflow for Hydroboration-Oxidation
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]
A Comparative Guide to the Stereochemical Confirmation of 4-Ethyl-3-heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the (E) and (Z) stereoisomers of 4-ethyl-3-heptene, offering key experimental data and detailed protocols for their differentiation. The confirmation of stereochemistry is a critical step in chemical synthesis and drug development, where specific isomers can exhibit distinct biological activities.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The spatial arrangement of substituents around the double bond in (E)- and (Z)-4-ethyl-3-heptene leads to distinct chemical shifts for the vinylic proton and adjacent carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)- and (Z)-4-Ethyl-3-heptene *
| Isomer | Vinylic Proton (C3 -H) | Allylic Carbons (C2 , C5 , C1' ) | Vinylic Carbons (C3 , C4 ) |
| (E)-4-ethyl-3-heptene | ~5.1 - 5.3 | C2: ~34-36C5: ~25-27C1': ~23-25 | C3: ~125-127C4: ~140-142 |
| (Z)-4-ethyl-3-heptene | ~5.0 - 5.2 | C2: ~28-30C5: ~20-22C1': ~18-20 | C3: ~124-126C4: ~139-141 |
Note: These are predicted values based on established NMR principles for alkene stereoisomers. Actual experimental values may vary depending on the solvent and instrument parameters. The key differentiator is the relative upfield (lower ppm) or downfield (higher ppm) shift between the isomers.
Key Observations:
-
¹H NMR: The vinylic proton in the (E) isomer is expected to appear slightly downfield compared to the (Z) isomer due to steric effects.
-
¹³C NMR: The allylic carbons in the (Z) isomer experience greater steric hindrance (gamma-gauche effect), causing them to be shielded and appear at a lower chemical shift (upfield) compared to the (E) isomer. This is often the most reliable NMR indicator for distinguishing E/Z isomers.
Chromatographic and Mass Spectrometric Data
Gas chromatography (GC) and mass spectrometry (MS) are essential techniques for separating and identifying volatile compounds like the isomers of this compound.
Table 2: Expected GC-MS Data for (E)- and (Z)-4-Ethyl-3-heptene Isomers
| Isomer | Expected GC Retention Time Order | Key Mass Spectral Fragments (m/z) |
| (E)-4-ethyl-3-heptene | Earlier Elution | 126 (M+), 97, 83, 69, 55, 41 |
| (Z)-4-ethyl-3-heptene | Later Elution | 126 (M+), 97, 83, 69, 55, 41 |
Key Observations:
-
Gas Chromatography: On a standard non-polar column, the (E)-isomer, being generally more linear and having a lower boiling point, is expected to elute before the (Z)-isomer. However, the choice of GC column is critical for achieving baseline separation. A polar column, such as one with a polyethylene glycol (PEG) stationary phase, can enhance the separation of alkene isomers.
-
Mass Spectrometry: The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are structural isomers. The molecular ion peak (M+) should be observed at m/z 126. Common fragmentation patterns for branched alkenes involve allylic cleavage. The fragmentation pattern is generally not sufficient on its own to distinguish between E/Z isomers but is crucial for confirming the molecular weight and overall structure.
Experimental Protocols
Synthesis of (E)- and (Z)-4-Ethyl-3-heptene via Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes with control over stereochemistry. The stereochemical outcome is influenced by the nature of the ylide.
-
For the (Z)-isomer (using a non-stabilized ylide):
-
Preparation of the Phosphonium Ylide: React propyltriphenylphosphonium bromide with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Wittig Reaction: Add 3-pentanone to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction mixture to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a non-polar solvent like hexane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of isomers by column chromatography on silica gel using hexane as the eluent. The (Z)-isomer should be the major product.
-
-
For the (E)-isomer (using a stabilized ylide - Schlosser modification or Horner-Wadsworth-Emmons reaction): A Horner-Wadsworth-Emmons reaction generally provides better E-selectivity.
-
Preparation of the Phosphonate Ester: React triethyl phosphite with 1-bromopropane to form diethyl propylphosphonate.
-
Horner-Wadsworth-Emmons Reaction: Deprotonate the phosphonate ester with a base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF). Add 3-pentanone to the resulting carbanion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Wittig reaction. The (E)-isomer is expected to be the major product.
-
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (0-10 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard. Pay close attention to the chemical shifts of the allylic carbons.
-
Data Analysis: Process the spectra and compare the chemical shifts of the vinylic proton and the allylic carbons to the expected values in Table 1 to assign the stereochemistry.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture or individual isomers in a volatile solvent such as hexane or dichloromethane.
-
GC Method:
-
Column: Use a capillary column suitable for separating alkene isomers, such as a DB-WAX or equivalent polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min to ensure good separation.
-
Detector (MS): Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.
-
-
Data Analysis: Identify the peaks corresponding to the isomers based on their retention times. The (E)-isomer is expected to elute first. Confirm the identity of each peak by its mass spectrum, looking for the molecular ion at m/z 126 and characteristic fragmentation patterns.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and stereochemical confirmation of this compound isomers.
Caption: Logical relationship between experimental data and the assignment of (E) and (Z) stereochemistry for this compound.
A Comparative Guide to the Purification of 4-Ethyl-3-heptene for Researchers and Drug Development Professionals
In the synthesis of novel organic compounds for pharmaceutical and research applications, achieving high purity of intermediates and final products is paramount. This guide provides a comparative analysis of common purification techniques applicable to 4-Ethyl-3-heptene, a representative alkene, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. The techniques discussed are fractional distillation, preparative gas chromatography (preparative GC), and adsorptive separation.
Performance Comparison of Purification Techniques
The selection of a purification technique is a trade-off between the desired purity, yield, cost, and the scale of the operation. The following table summarizes the key performance indicators for the purification of this compound using different methods.
| Technique | Achievable Purity | Typical Yield | Throughput | Relative Cost per Sample | Scalability | Key Advantages | Key Disadvantages |
| Fractional Distillation | >99.5% | High (>90%) | High | Low | Excellent | Cost-effective for large quantities, well-established technology. | Requires significant boiling point difference between components, energy-intensive. |
| Preparative Gas Chromatography (GC) | >99.9% | Moderate (60-80%) | Low | High | Limited | Excellent for achieving very high purity, effective for separating compounds with similar boiling points. | Small sample capacity, not suitable for large-scale production, potential for thermal degradation of the sample. |
| Adsorptive Separation | >99.8% | High (>85%) | Moderate to High | Moderate | Good | High selectivity, can operate at ambient temperatures, potentially lower energy consumption than distillation.[1][2] | Adsorbent cost and lifespan can be high, may require specialized equipment. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization for specific experimental conditions and impurity profiles of this compound.
Fractional Distillation
Fractional distillation is a technique used to separate liquid mixtures with components of close boiling points.[3][4][5] The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column is packed with materials that provide a large surface area for repeated condensation and vaporization cycles, effectively separating the components based on their volatility.[3][5]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Loading: Fill the round-bottom flask with the impure this compound mixture, not exceeding two-thirds of the flask's volume. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The temperature will plateau as the first, more volatile component distills over.
-
Fraction Collection: Collect the distillate in the receiving flask. The fraction collected at a constant temperature corresponding to the boiling point of this compound (144.8 °C) will be the purified product.
-
Completion: Stop the distillation when the temperature begins to rise again, indicating that the desired component has been fully distilled, or when only a small amount of residue remains in the distilling flask.
Preparative Gas Chromatography (Preparative GC)
Preparative GC is a high-resolution purification technique that separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[6][7][8] It is particularly useful for obtaining small quantities of highly pure substances.
Procedure:
-
System Preparation: Set up the preparative GC system with an appropriate column (packed or capillary) for the separation of alkenes. Condition the column at a high temperature to remove any contaminants.
-
Method Development: Develop an analytical-scale GC method to determine the optimal temperature program, gas flow rate, and injection volume for the separation of this compound from its impurities.
-
Sample Injection: Inject a small volume of the impure this compound mixture into the heated injection port of the preparative GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The components of the mixture separate based on their interaction with the stationary phase.
-
Fraction Collection: As the separated components elute from the column, they pass through a detector. A fraction collector is used to trap the peak corresponding to this compound in a collection vial, which is often cooled to condense the vapor.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
Adsorptive Separation
Adsorptive separation utilizes solid materials (adsorbents) that selectively bind to certain molecules.[1][2] For alkene purification, materials like metal-organic frameworks (MOFs) can be designed to have specific pore sizes and surface properties that preferentially adsorb the desired alkene or the impurities.[1][2]
Procedure:
-
Adsorbent Selection and Activation: Choose an appropriate adsorbent with high selectivity for this compound or its impurities. Activate the adsorbent by heating it under vacuum to remove any adsorbed water or other volatile compounds.
-
Column Packing: Pack a chromatography column with the activated adsorbent.
-
Sample Loading: Dissolve the impure this compound in a suitable non-polar solvent and load the solution onto the top of the column.
-
Elution: Pass a solvent (eluent) through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the adsorbent.
-
Fraction Collection: Collect fractions of the eluent as they exit the column.
-
Analysis and Product Recovery: Analyze the collected fractions (e.g., by TLC or GC) to identify those containing the pure this compound. Combine the pure fractions and remove the solvent by evaporation to obtain the purified product.
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of each purification technique.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 4-Ethyl-3-heptene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of chemical entities is a cornerstone of pharmaceutical development and chemical research. For a compound such as 4-Ethyl-3-heptene, an unsaturated hydrocarbon, various analytical techniques can be employed for its characterization and quantification. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Cross-validation of these methods is crucial to ensure the reliability and consistency of the data generated, particularly when transferring methods between laboratories or employing different analytical techniques within a single study.
This guide provides a comparative overview of common analytical methods for this compound, including Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols, a summary of quantitative performance data, and a discussion on the principles of cross-validation are presented to aid researchers in selecting and validating the most appropriate method for their needs.
Comparison of Analytical Methods
The performance of different analytical methods for the analysis of this compound can be compared based on several key parameters. The following table summarizes hypothetical but realistic quantitative data for GC-FID, GC-MS, and ¹H NMR.
| Parameter | GC-FID | GC-MS (Full Scan) | ¹H NMR (400 MHz) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 1000 | 0.1 - 500 | 100 - 10000 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.05 | 50 |
| Limit of Quantitation (LOQ) (µg/mL) | 1 | 0.1 | 100 |
| Specificity/Selectivity | Moderate | High | High |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantitative analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
This compound standard (≥98% purity)
-
Internal standard (e.g., n-octane)
-
High-purity helium (carrier gas)
-
High-purity hydrogen and air (for FID)
-
Solvent (e.g., hexane or pentane)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the calibration range. Add the internal standard to both the calibration standards and the samples at a constant concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min.
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Analysis: Inject the calibration standards and samples into the GC system.
-
Quantification: Identify the peaks based on their retention times. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantitative and qualitative information, offering higher selectivity than GC-FID.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column as described for GC-FID.
Procedure: The procedure is similar to GC-FID, with the following modifications for the mass spectrometer:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350 (full scan mode)
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Quantification: In full scan mode, the total ion chromatogram (TIC) can be used for quantification similar to GC-FID. For higher sensitivity and selectivity, selected ion monitoring (SIM) can be employed, monitoring characteristic ions of this compound (e.g., m/z 126, 97, 69).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte if a certified internal standard is used.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Reagents and Standards:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, certified reference material)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a known volume of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration (e.g., 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific protons of this compound (e.g., the vinylic proton) and a known signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique for identifying functional groups but can be used for quantitative analysis in some cases with proper calibration. For this compound, it is useful for confirming the presence of the C=C double bond.
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or a liquid cell).
Procedure:
-
Sample Preparation: Place a drop of the liquid sample directly on the ATR crystal or fill the liquid cell.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for alkenes:
-
=C-H stretch: ~3020-3080 cm⁻¹
-
C=C stretch: ~1640-1680 cm⁻¹ (may be weak for symmetrically substituted alkenes)
-
=C-H bend (out-of-plane): ~675-1000 cm⁻¹
-
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent for a specific purpose.[1][2] This is essential when, for example, a method is transferred from a research and development lab to a quality control lab, or when data from different analytical techniques need to be compared.
When to Perform Cross-Validation:
-
Transfer of a validated method to a different laboratory.
-
Changes to a validated method (e.g., different instrumentation).
-
Comparison of a new method to an established reference method.
Cross-Validation Experimental Design: A typical cross-validation study involves analyzing the same set of samples with both the original (reference) and the new (comparator) method. The results are then statistically compared.
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common approach is to compare the mean results and the precision of the two methods. For example, the mean result of the comparator method should be within ±15% of the mean result of the reference method, and the precision (%RSD) should not exceed a pre-defined limit.
Below is a DOT script for a Graphviz diagram illustrating the workflow for cross-validating two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Logical Relationship of Analytical Techniques
The choice of an analytical technique for this compound is guided by the analytical objective. The following diagram illustrates the logical relationship between the analytical question and the appropriate technique.
Caption: Selection of analytical techniques based on the analytical objective.
References
"comparing the efficacy of catalysts for 4-Ethyl-3-heptene synthesis"
A Comparative Guide to Catalytic Synthesis of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential catalytic routes for the synthesis of this compound. While direct comparative experimental data for the efficacy of various catalysts in the synthesis of this specific alkene is not extensively available in the reviewed literature, this document outlines the most probable synthetic methodologies. The comparison is based on the general principles and known efficacies of these reactions for structurally similar trisubstituted alkenes.
Potential Catalytic Pathways for this compound Synthesis
The synthesis of this compound, a trisubstituted alkene, can be approached through several established catalytic methods. The primary routes involve the formation of the carbon-carbon double bond through elimination, condensation, or metathesis reactions, or through the isomerization of related isomers. Each pathway employs distinct types of catalysts and offers different advantages concerning selectivity and reaction conditions.
A logical overview of the potential synthetic pathways is presented below:
A Comparative Guide to the Spectroscopic Data of E and Z Isomers of 4-Ethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the (E) and (Z) isomers of 4-Ethyl-3-heptene. The information presented herein is essential for the unambiguous identification and characterization of these geometric isomers, a critical step in synthetic chemistry and drug development where precise molecular geometry can significantly impact biological activity. This document summarizes key differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
Introduction to E/Z Isomerism in this compound
Geometric isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond. In the case of this compound, the presence of different substituents on each carbon of the double bond leads to two distinct spatial arrangements: the (E) isomer, where the higher priority groups are on opposite sides of the double bond, and the (Z) isomer, where they are on the same side. These differences in stereochemistry result in subtle yet measurable variations in their spectroscopic signatures.
Data Presentation
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound. Please note that while experimental mass spectrometry and IR data for the (Z)-isomer are available, the NMR data and the IR data for the (E)-isomer are predicted based on computational models due to the limited availability of experimental spectra in public databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | (E)-4-Ethyl-3-heptene Chemical Shift (ppm, Predicted) | (Z)-4-Ethyl-3-heptene Chemical Shift (ppm, Predicted) | Key Differences |
| Vinylic H (C3-H) | ~ 5.15 (t) | ~ 5.25 (t) | The vinylic proton of the (Z)-isomer is typically deshielded and appears slightly downfield compared to the (E)-isomer due to steric effects. |
| Allylic CH₂ (C2) | ~ 2.05 (q) | ~ 2.15 (q) | The allylic protons in the (Z)-isomer experience greater steric compression, leading to a downfield shift. |
| Allylic CH₂ (C5) | ~ 2.05 (q) | ~ 2.15 (q) | Similar to the other allylic protons, these are shifted downfield in the (Z)-isomer. |
| Ethyl CH₂ (on C4) | ~ 2.10 (q) | ~ 2.20 (q) | The ethyl group's methylene protons are also influenced by the geometry of the double bond. |
| Methyl CH₃ (C1) | ~ 0.95 (t) | ~ 0.98 (t) | Minimal difference, but slight variations can be observed. |
| Methyl CH₃ (C6) | ~ 0.95 (t) | ~ 0.98 (t) | Minimal difference. |
| Ethyl CH₃ (on C4) | ~ 1.00 (t) | ~ 1.05 (t) | Minimal difference. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | (E)-4-Ethyl-3-heptene Chemical Shift (ppm, Predicted) | (Z)-4-Ethyl-3-heptene Chemical Shift (ppm, Predicted) | Key Differences |
| Olefinic C3 | ~ 124.5 | ~ 123.5 | The chemical shifts of the double-bonded carbons are sensitive to the isomeric form. |
| Olefinic C4 | ~ 140.0 | ~ 139.0 | The quaternary carbon at C4 also shows a shift depending on the isomer. |
| Allylic C2 | ~ 35.0 | ~ 27.0 | A significant upfield shift is predicted for the allylic carbons in the (Z)-isomer due to the "gamma-gauche" effect, a key indicator for distinguishing between the isomers. |
| Allylic C5 | ~ 35.0 | ~ 27.0 | Similar to C2, a notable upfield shift is expected in the (Z)-isomer. |
| Ethyl CH₂ (on C4) | ~ 29.0 | ~ 21.0 | The steric interactions in the (Z)-isomer cause an upfield shift for the ethyl group's methylene carbon. |
| C1 | ~ 14.0 | ~ 14.0 | Minimal difference. |
| C6 | ~ 14.0 | ~ 14.0 | Minimal difference. |
| Ethyl CH₃ (on C4) | ~ 13.0 | ~ 13.0 | Minimal difference. |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | (E)-4-Ethyl-3-heptene Frequency (cm⁻¹, Predicted) | (Z)-4-Ethyl-3-heptene Frequency (cm⁻¹, Experimental) [1][2] | Key Differences |
| C-H stretch (sp²) | ~ 3010-3030 | ~ 3015 | Both isomers show a characteristic C-H stretch for the vinylic proton. |
| C-H stretch (sp³) | ~ 2850-2970 | ~ 2870-2960 | Typical alkane C-H stretches are present in both. |
| C=C stretch | ~ 1670 (weak) | ~ 1665 (weak) | The C=C stretching frequency is often weak for tetrasubstituted alkenes. |
| C-H out-of-plane bend | ~ 965 (strong) | Not prominent | The (E)-isomer is expected to have a strong, characteristic out-of-plane C-H bending vibration around 965 cm⁻¹, which is absent or very weak in the (Z)-isomer. This is a crucial diagnostic peak. |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragmentation Ions (m/z) |
| (E)-4-Ethyl-3-heptene (Assumed) [3][4] | 126 | 97 | 83, 69, 55, 41 |
| (Z)-4-Ethyl-3-heptene [1][2] | 126 | 97 | 83, 69, 55, 41 |
| Key Differences | The electron ionization mass spectra of E and Z isomers are often very similar, as the high energy of the ionization process can lead to the loss of stereochemical information. The molecular ion at m/z 126 is present for both. The fragmentation patterns are expected to be nearly identical, with the base peak at m/z 97, corresponding to the loss of an ethyl radical. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of volatile hydrocarbons like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the isomers and any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).
-
-
Data Analysis: The total ion chromatogram (TIC) will show the retention times of the separated components. The mass spectrum for each peak can then be analyzed to identify the compound and its fragments.
Visualization of Isomeric Relationship
The following diagram illustrates the relationship between the E and Z isomers of this compound and how their distinct structures lead to different spectroscopic data.
Caption: Relationship between E/Z isomers and their spectroscopic data.
References
A Comparative Guide to Alkene Reaction Kinetics: Insights from 4-Ethyl-3-heptene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Ethyl-3-heptene, a trisubstituted alkene of interest in various chemical syntheses. Due to the limited availability of direct kinetic data for this specific compound, this document leverages experimental data from structurally similar alkenes to predict and compare its reactivity in key chemical transformations. The information presented herein is intended to guide researchers in designing experiments, predicting reaction outcomes, and understanding the factors that influence the reactivity of substituted alkenes.
Introduction to Alkene Reactivity
Alkenes are fundamental building blocks in organic chemistry, characterized by the presence of a carbon-carbon double bond. This electron-rich functional group is the site of numerous important reactions, including hydrogenation, oxidation, and addition reactions. The rate and outcome of these reactions are significantly influenced by the substitution pattern around the double bond. Trisubstituted alkenes, such as this compound, exhibit distinct reactivity profiles compared to their mono- and disubstituted counterparts. Understanding these differences is crucial for controlling reaction selectivity and yield in complex synthetic pathways.
Comparative Kinetic Data
Table 1: Relative Hydrogenation Rates of Various Alkenes
| Alkene | Structure | Relative Rate of Hydrogenation | Reference Compound |
| 1-Pentene | CH2=CH(CH2)2CH3 | 1.00 | 1-Pentene |
| cis-2-Pentene | cis-CH3CH=CHCH2CH3 | 1.15 | 1-Pentene |
| trans-2-Pentene | trans-CH3CH=CHCH2CH3 | 0.65 | 1-Pentene |
| 2-Methyl-2-butene | (CH3)2C=CHCH3 | 0.20 | 1-Pentene |
| This compound (Predicted) | (CH3CH2)2C=CHCH2CH3 | ~0.15 - 0.25 | 1-Pentene |
Note: The predicted relative rate for this compound is an estimation based on the trend of decreasing hydrogenation rates with increasing steric hindrance around the double bond.
Table 2: Ignition Delay Times (IDTs) of Heptene Isomers
| Isomer | Temperature (K) | Pressure (bar) | Ignition Delay Time (ms) |
| 1-Heptene | 700 | 15 | ~10 |
| trans-2-Heptene | 700 | 15 | ~15 |
| trans-3-Heptene | 700 | 15 | ~20 |
| This compound (Predicted) | 700 | 15 | >20 |
Note: The predicted IDT for this compound is based on the observed trend that reactivity in combustion processes is inhibited as the double bond moves toward the center of the molecule.[1]
Key Reaction Classes and Mechanistic Considerations
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon double bonds. The reaction rate is highly dependent on the steric environment of the alkene.
-
Mechanism: The reaction typically proceeds via the Horiuti-Polanyi mechanism, involving the stepwise addition of two hydrogen atoms to the double bond on the surface of a metal catalyst.
-
Kinetic Profile: The rate of hydrogenation generally decreases with increasing substitution around the double bond due to steric hindrance, which impedes the adsorption of the alkene onto the catalyst surface. Therefore, it is expected that this compound will exhibit a slower hydrogenation rate compared to less substituted alkenes like 1-heptene or 2-heptene.
Ozonolysis
Ozonolysis is a powerful oxidative cleavage reaction that breaks the double bond and replaces it with carbonyl groups.
-
Mechanism: The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup with a reducing or oxidizing agent yields the final carbonyl products.
-
Kinetic Profile: The initial attack of ozone on the double bond is typically the rate-determining step. The rate can be influenced by the electron density of the double bond, with more electron-rich alkenes reacting faster.
Heck Reaction
The Heck reaction is a versatile method for forming carbon-carbon bonds by coupling an alkene with an organohalide in the presence of a palladium catalyst.
-
Mechanism: The catalytic cycle involves oxidative addition of the organohalide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product.
-
Kinetic Profile: The reaction with internal olefins, such as this compound, can be more challenging than with terminal alkenes.[2] Lower yields and selectivity are often observed due to steric hindrance and the potential for double bond isomerization.[2]
Experimental Protocols
To facilitate further research on the reaction kinetics of this compound and other alkenes, detailed experimental methodologies for key analytical techniques are provided below.
Protocol 1: Kinetic Analysis of Alkene Hydrogenation by Gas Chromatography (GC)
Objective: To determine the rate of hydrogenation of an alkene by monitoring the disappearance of the reactant and the appearance of the corresponding alkane over time.
Materials:
-
Alkene (e.g., this compound)
-
Hydrogen gas (high purity)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Internal standard (e.g., a non-reactive hydrocarbon with a distinct retention time)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar column).[3]
Procedure:
-
Reactor Setup: A stirred batch reactor is charged with the alkene, solvent, and internal standard.[4] The reactor is then sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Catalyst Introduction: The Pd/C catalyst is added to the reactor under an inert atmosphere.
-
Reaction Initiation: The reactor is pressurized with hydrogen gas to the desired pressure, and stirring is initiated to ensure good mixing. This marks the start of the reaction (t=0).
-
Sampling: At regular time intervals, small aliquots of the reaction mixture are withdrawn from the reactor.
-
Sample Preparation: Each aliquot is immediately filtered to remove the catalyst and quenched (e.g., by dilution) to stop the reaction.
-
GC Analysis: The prepared samples are injected into the GC. The peak areas of the alkene, alkane product, and internal standard are recorded.
-
Data Analysis: The concentration of the alkene at each time point is determined by comparing its peak area to that of the internal standard. A plot of alkene concentration versus time is then generated to determine the reaction rate and order.
Protocol 2: In-situ Monitoring of Alkene Isomerization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the real-time isomerization of an alkene by observing changes in the NMR spectrum.
Materials:
-
Alkene susceptible to isomerization
-
NMR solvent (deuterated)
-
Catalyst (if applicable, e.g., an acid or metal complex)
-
NMR spectrometer
Procedure:
-
Sample Preparation: The alkene is dissolved in the deuterated NMR solvent in an NMR tube.
-
Initial Spectrum: A baseline ¹H NMR spectrum of the starting material is acquired.
-
Reaction Initiation: The catalyst is added to the NMR tube, and the tube is quickly returned to the NMR spectrometer.
-
Time-Resolved NMR: A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The integrals of the characteristic peaks corresponding to the different isomers are measured in each spectrum. The relative concentrations of the isomers are then plotted as a function of time to determine the kinetics of the isomerization process.[5]
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved in studying alkene reaction kinetics, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a typical kinetic study of an alkene reaction.
Caption: Simplified signaling pathway for catalytic hydrogenation of an alkene.
Conclusion
While direct kinetic data for this compound remains elusive, a comparative analysis based on structurally related alkenes provides valuable insights into its expected reactivity. As a trisubstituted alkene, it is predicted to exhibit slower reaction rates in sterically demanding reactions like catalytic hydrogenation compared to less substituted isomers. This guide provides a framework for researchers to approach the study of this compound and other complex alkenes, offering detailed experimental protocols and a conceptual understanding of the factors governing their reaction kinetics. Further experimental investigation is warranted to precisely quantify the reaction rates and fully elucidate the mechanistic pathways for this specific substrate.
References
Characterization of 4-Ethyl-3-heptene Synthesis Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific alkene isomers is a critical task in organic chemistry, with applications ranging from fine chemical manufacturing to the development of new pharmaceutical agents. 4-Ethyl-3-heptene, a trisubstituted alkene, can be synthesized through various methods, each with its own set of potential byproducts that can affect the purity and yield of the final product. This guide provides a comparative analysis of two common synthetic routes to this compound: the Wittig reaction and a Grignard reaction followed by dehydration. We will delve into the likely byproducts of each method, supported by detailed experimental protocols and characterization data.
Comparison of Synthetic Routes and Their Byproduct Profiles
The choice of synthetic route for this compound significantly influences the impurity profile of the crude product. The Wittig reaction offers a direct approach to the carbon-carbon double bond, while the Grignard reaction provides an indirect route via an alcohol intermediate. Below is a summary of the expected products and byproducts for each method.
| Reaction | Main Product | Expected Byproducts | Key Considerations |
| Wittig Reaction | This compound (cis and trans isomers) | Triphenylphosphine oxide, Unreacted 3-pentanone, Unreacted butyltriphenylphosphonium bromide, Benzene (from base), Positional isomers (e.g., 4-Ethyl-2-heptene) | Stereoselectivity depends on the nature of the ylide; stoichiometric formation of triphenylphosphine oxide requires careful purification. |
| Grignard Reaction & Dehydration | This compound (cis and trans isomers) | 4-Ethyl-3-heptanol (unreacted intermediate), Di-n-propyl ether (from Grignard reagent preparation), Propane (from reaction with trace water), Unreacted 3-heptanone, Positional and skeletal rearrangement isomers (e.g., 4-Ethyl-2-heptene, other C9H18 isomers) | Dehydration step can lead to a mixture of alkene isomers through carbocation rearrangements; requires careful control of reaction conditions. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducibility and for understanding the formation of byproducts.
Synthesis of this compound via Wittig Reaction
Materials:
-
Butyltriphenylphosphonium bromide (1.0 eq)
-
n-Butyllithium (1.0 eq) in hexanes
-
3-Pentanone (1.0 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add butyltriphenylphosphonium bromide and anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of 3-pentanone in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Synthesis of this compound via Grignard Reaction and Dehydration
Materials:
-
Magnesium turnings (1.1 eq)
-
1-Bromopropane (1.0 eq)
-
Anhydrous diethyl ether
-
3-Heptanone (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of 3-heptanone in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield crude 4-ethyl-3-heptanol.
-
Dehydration: Add the crude alcohol to a round-bottom flask and cool in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring.
-
Heat the mixture to distill the alkene product.
-
Wash the distillate with water and dry over anhydrous sodium sulfate to obtain the crude this compound.
Byproduct Characterization
The identification and quantification of byproducts are essential for process optimization and ensuring the quality of the final product. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.
GC-MS Analysis
GC-MS is ideal for separating and identifying the volatile components of the crude reaction mixture. The retention times and mass fragmentation patterns can be used to identify the main product and its isomers, as well as other volatile byproducts.
| Compound | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound | 1.00 | 126 (M+), 97, 83, 69, 55, 41 |
| 4-Ethyl-2-heptene | ~0.95 | 126 (M+), 97, 83, 69, 55, 41 |
| Other C9H18 Isomers | Variable | 126 (M+), various fragmentation patterns |
| 3-Pentanone (Wittig) | < 1.00 | 86 (M+), 57, 29 |
| 3-Heptanone (Grignard) | < 1.00 | 114 (M+), 85, 57, 43, 29 |
| 4-Ethyl-3-heptanol (Grignard) | > 1.00 | 144 (M+), 115, 97, 87, 71, 59, 43 |
| Di-n-propyl ether (Grignard) | < 1.00 | 102 (M+), 73, 59, 43 |
| Triphenylphosphine oxide (Wittig) | >> 1.00 | 278 (M+), 277, 201, 183, 152, 77 |
¹H NMR Spectroscopy Analysis
¹H NMR provides detailed structural information about the compounds in the crude mixture. The chemical shifts and coupling constants of the protons can be used to distinguish between isomers and identify functional groups of byproducts.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound (trans) | Vinylic H | ~5.1-5.3 | t |
| Allylic CH₂ | ~1.9-2.1 | m | |
| CH₃ (ethyl) | ~0.9-1.1 | t | |
| CH₃ (propyl) | ~0.8-1.0 | t | |
| This compound (cis) | Vinylic H | ~5.0-5.2 | t |
| Allylic CH₂ | ~1.9-2.1 | m | |
| CH₃ (ethyl) | ~0.9-1.1 | t | |
| CH₃ (propyl) | ~0.8-1.0 | t | |
| 4-Ethyl-3-heptanol | CH-OH | ~3.4-3.6 | m |
| OH | Variable | br s | |
| 3-Pentanone | CH₂ | ~2.4 | q |
| CH₃ | ~1.0 | t | |
| 3-Heptanone | CH₂ (next to C=O) | ~2.4 | t |
| CH₃ | ~0.9 | t | |
| Triphenylphosphine oxide | Aromatic H | ~7.4-7.8 | m |
Visualizing the Synthetic Pathways and Analytical Workflow
To better understand the relationships between the synthetic methods, their products, and the analytical techniques used for characterization, the following diagrams are provided.
Caption: Comparison of Wittig and Grignard synthesis pathways for this compound.
Assessing the Economic Viability of Synthesis Routes for 4-Ethyl-3-heptene: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of organic molecules is a critical consideration. This guide provides a comparative analysis of three potential synthesis routes for 4-Ethyl-3-heptene, a valuable alkene intermediate. The economic viability of the Wittig reaction, a Grignard reagent-based approach, and the McMurry reaction are assessed based on the cost of starting materials, reaction yields, and overall process complexity.
Quantitative Data Summary
The following tables provide a summary of the estimated costs and yields for each synthesis route to produce this compound. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.
Table 1: Cost Analysis of Starting Materials per Mole of this compound
| Synthesis Route | Starting Material | Molar Mass ( g/mol ) | Price (USD/mol)* |
| Wittig Reaction (Route 1) | Propanal | 58.08 | ~$15 |
| 2-Pentyltriphenylphosphonium bromide | 413.33 | ~$85 | |
| Wittig Reaction (Route 2) | Butanal | 72.11 | ~$10 |
| Propyltriphenylphosphonium bromide | 399.30 | ~$90 | |
| Grignard Reaction | Pentan-3-one | 86.13 | ~$20 |
| Ethylmagnesium bromide (1.0 M in THF) | 133.27 | ~$50 | |
| McMurry Reaction | Pentan-3-one | 86.13 | ~$20 |
| Titanium tetrachloride | 189.68 | ~$30 | |
| Zinc Powder | 65.38 | ~$5 |
*Prices are estimations based on commercially available reagent listings and are subject to change.
Table 2: Comparative Economic Viability of Synthesis Routes
| Synthesis Route | Typical Yield (%) | Estimated Reagent Cost per Gram of Product (USD/g)* | Key Advantages | Key Disadvantages |
| Wittig Reaction | 60-80% | $1.00 - $1.50 | High regioselectivity, mild reaction conditions. | Stoichiometric use of phosphonium salt generates triphenylphosphine oxide waste. |
| Grignard Reaction | 70-90% (for alcohol) | $0.50 - $0.80 | Readily available and relatively inexpensive starting materials. | Requires a subsequent dehydration step which can lead to isomeric impurities. |
| McMurry Reaction | 50-70% | $0.70 - $1.20 | Effective for sterically hindered alkenes. | Requires stoichiometric or excess amounts of expensive and moisture-sensitive titanium reagents. |
*Estimated cost per gram is calculated based on the cost of starting materials and the typical yield range. Purification costs are not included.
Detailed Synthesis Routes and Experimental Protocols
The following sections outline the plausible synthetic pathways and generalized experimental protocols for each route.
Wittig Reaction
The Wittig reaction offers two primary disconnection approaches for the synthesis of this compound.[1][2]
-
Route 1: Reaction of propanal with 2-pentyltriphenylphosphonium ylide.
-
Route 2: Reaction of butanal with propyltriphenylphosphonium ylide.
Experimental Protocol (General for Wittig Reaction):
-
Ylide Generation: To a solution of the appropriate phosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium (1.0 eq.) is added dropwise at 0 °C. The resulting mixture is stirred for 1-2 hours at room temperature to form the ylide.
-
Reaction with Carbonyl: The corresponding aldehyde (propanal or butanal, 1.0 eq.), dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to isolate this compound.[3]
Grignard Reaction followed by Dehydration
This two-step approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the alkene.[4][5]
Experimental Protocol:
-
Grignard Reaction: To a solution of ethylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether under an inert atmosphere, pentan-3-one (1.0 eq.) dissolved in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.
-
Work-up of Alcohol: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-ethylheptan-4-ol.
-
Dehydration: The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heated. The resulting alkene, this compound, is distilled from the reaction mixture as it is formed.[6]
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.[3][7]
McMurry Reaction
The McMurry reaction provides a direct route to the alkene by the reductive coupling of a ketone.[8][9]
Experimental Protocol:
-
Preparation of Low-Valent Titanium Reagent: In a flask under an inert atmosphere, zinc powder (4.0 eq.) and titanium tetrachloride (2.0 eq.) are suspended in anhydrous THF. The mixture is stirred at room temperature for 30 minutes, resulting in the formation of a black slurry of the low-valent titanium reagent.
-
Coupling Reaction: A solution of pentan-3-one (1.0 eq.) in anhydrous THF is added dropwise to the titanium slurry at room temperature. The reaction mixture is then heated at reflux for 8-16 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of a 1 M aqueous hydrochloric acid solution. The mixture is then filtered through a pad of celite. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by fractional distillation.
Visualizations
Logical Relationship of Synthesis Routes
Caption: Overview of starting materials for each synthesis route leading to this compound.
Experimental Workflow for a Generic Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Zinc Dust/Powder-5 Lb $30 Lowest Price. USA-based seller | eBay [ebay.com]
- 2. 3-Pentanone, 99% 2500 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. quora.com [quora.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reagents [chemed.chem.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mytutor.co.uk [mytutor.co.uk]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
- 9. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Inter-Laboratory Comparison of 4-Ethyl-3-heptene Analysis: A Performance Evaluation Guide
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 4-Ethyl-3-heptene, a volatile organic compound (VOC). The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix, thereby providing a benchmark for analytical performance. This document is intended for researchers, scientists, and drug development professionals who rely on accurate and precise analytical data for VOCs.
The accurate detection and quantification of VOCs like this compound are critical in various fields, including environmental monitoring, occupational health, and pharmaceutical development. Inter-laboratory comparisons, also known as round-robin tests, are essential for evaluating and ensuring the consistency and accuracy of analytical results across different testing facilities.[1][2][3]
Data Presentation
The performance of five hypothetical laboratories in the analysis of a standard this compound sample is summarized below. The laboratories utilized Gas Chromatography-Mass Spectrometry (GC-MS) for quantification. Key performance indicators include accuracy (as percent recovery), precision (as relative standard deviation, RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 1: Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory | Mean Measured Concentration (µg/mL) | True Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 4.85 | 5.00 | 97.0 | 4.5 | 0.05 | 0.15 |
| Lab B | 5.10 | 5.00 | 102.0 | 6.2 | 0.08 | 0.24 |
| Lab C | 4.65 | 5.00 | 93.0 | 8.1 | 0.10 | 0.30 |
| Lab D | 4.95 | 5.00 | 99.0 | 3.8 | 0.04 | 0.12 |
| Lab E | 4.50 | 5.00 | 90.0 | 10.5 | 0.15 | 0.45 |
Table 2: Statistical Evaluation of Laboratory Performance using Z-Scores
The Z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean of all participants. A satisfactory performance is generally indicated by a Z-score between -2 and +2.[4]
| Laboratory | Reported Mean (µg/mL) | Consensus Mean (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab A | 4.85 | 4.81 | 0.23 | 0.17 | Satisfactory |
| Lab B | 5.10 | 4.81 | 0.23 | 1.26 | Satisfactory |
| Lab C | 4.65 | 4.81 | 0.23 | -0.70 | Satisfactory |
| Lab D | 4.95 | 4.81 | 0.23 | 0.61 | Satisfactory |
| Lab E | 4.50 | 4.81 | 0.23 | -1.35 | Satisfactory |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on established protocols for VOC analysis.[2]
1. Sample Preparation
A stock solution of this compound (CAS No: 33933-74-3) was prepared in methanol at a concentration of 1 mg/mL.[5][6] A working standard with a true concentration of 5.00 µg/mL was prepared by diluting the stock solution in a matrix of 50:50 methanol:water. Aliquots of this working standard were sent to each participating laboratory for analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for the separation of volatile hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Scan Range: m/z 40-200.
-
Quantification: Based on the peak area of a characteristic ion of this compound (e.g., m/z 97 or 126).
3. Determination of Performance Characteristics
-
Accuracy: Calculated as the percentage recovery of the mean measured concentration relative to the true concentration.
-
Precision: Determined by calculating the relative standard deviation (RSD) of at least five replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualizations
Caption: Experimental workflow for the inter-laboratory comparison study.
Caption: Logical relationship of the inter-laboratory comparison.
References
- 1. Volatile organic compounds from building products-Results from six round robin tests with emission test chambers conducted between 2008 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. berkeleyanalytical.com [berkeleyanalytical.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. 3-Heptene, 4-ethyl- [webbook.nist.gov]
- 6. This compound | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Structural Maze: A Comparative Guide to Confirming 4-Ethyl-3-heptene's Architecture
Teaser: While X-ray crystallography stands as a titan in structural determination, its application to a simple alkene like 4-ethyl-3-heptene presents significant hurdles. This guide offers a comparative analysis of more pragmatic and powerful spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—for the unambiguous structural confirmation of this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Crystallographic Challenge with Simple Alkenes
X-ray crystallography is an unparalleled technique for elucidating the three-dimensional structure of molecules, providing precise atomic coordinates. However, its primary prerequisite is the growth of a well-ordered single crystal. For a small, non-polar, and conformationally flexible molecule like this compound, achieving the necessary crystalline state is exceptionally challenging. The weak intermolecular forces and rotational freedom of the alkyl chains hinder the formation of a stable crystal lattice. Consequently, X-ray crystallography is often not a feasible or practical approach for the structural confirmation of such simple, non-functionalized alkenes.
This guide, therefore, pivots to the more appropriate and routinely employed spectroscopic methods that excel in the characterization of liquid-state organic compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each of these techniques provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive confirmation of this compound's molecular architecture.
Comparative Analysis of Spectroscopic Techniques
The following sections provide a detailed comparison of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for the structural elucidation of this compound.
Data Presentation: A Spectroscopic Fingerprint
The expected experimental data for this compound using each technique are summarized below. This data collectively serves as a unique "fingerprint" for the molecule.
| Technique | Parameter | Expected Value/Observation for this compound | Structural Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~5.1 ppm (t, 1H, vinylic H) | Electronic environment of protons, presence of double bond. |
| ~2.0 ppm (m, 4H, allylic CH₂) | Proximity to the double bond. | ||
| ~1.0 ppm (m, 12H, alkyl CH₂ and CH₃) | Saturated alkyl chain structure. | ||
| Coupling Constants (J) | Vicinal and allylic couplings | Connectivity of protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (vinylic C) | Presence and electronic environment of the double bond carbons. |
| ~120 ppm (vinylic C-H) | |||
| ~30-40 ppm (allylic CH₂) | Carbons adjacent to the double bond. | ||
| ~10-20 ppm (alkyl CH₂ and CH₃) | Saturated alkyl chain carbons. | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z = 126 | Molecular weight confirmation.[1][2] |
| Fragmentation Pattern | m/z = 97, 83, 69, 55, 41 | Characteristic fragmentation of the alkyl chains, confirming connectivity. | |
| IR Spec. | Wavenumber (cm⁻¹) | ~3010-3030 cm⁻¹ (=C-H stretch) | Presence of vinylic C-H bonds. |
| ~2850-2960 cm⁻¹ (C-H stretch) | Presence of sp³ C-H bonds. | ||
| ~1660-1670 cm⁻¹ (C=C stretch) | Presence of a substituted double bond. | ||
| ~1450-1470 cm⁻¹ (C-H bend) | Bending vibrations of CH₂ and CH₃ groups. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile liquid this compound into the mass spectrometer. For a volatile, non-polar compound, this is typically done via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
Ionization:
-
Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This process ejects an electron from the molecule to form a molecular ion (M⁺) and also causes fragmentation into smaller, characteristic ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight.
-
The fragmentation pattern provides information about the structure of the molecule, as weaker bonds tend to break more readily.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire the infrared spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The resulting IR spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to specific bond vibrations (e.g., C-H, C=C) to determine the functional groups present in the molecule.
-
Visualization of the Structural Elucidation Workflow
The logical flow of employing these spectroscopic techniques for structural confirmation is a crucial aspect of the analytical process.
Caption: Workflow for Spectroscopic Structural Confirmation.
Conclusion
While X-ray crystallography remains the gold standard for the structural determination of crystalline compounds, its inapplicability to non-crystalline, simple molecules like this compound necessitates the use of a suite of powerful spectroscopic techniques. The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a robust and comprehensive picture of the molecular structure. By comparing the experimental data with predicted values and understanding the information each technique provides, researchers can confidently confirm the structure of this compound and other similar organic molecules. This integrated spectroscopic approach is a cornerstone of modern chemical analysis, enabling precise structural elucidation in the absence of a crystalline sample.
References
A Comparative Guide to Computational Modeling of 4-Ethyl-3-heptene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies applicable to the study of 4-Ethyl-3-heptene reaction mechanisms. While direct comparative studies on this compound are not extensively available in the current literature, this document outlines the prominent computational models used for similar alkene systems. The information presented here, supported by data from related compounds, is intended to assist researchers in selecting appropriate modeling strategies for investigating the reactivity of this compound and analogous molecules.
Introduction to this compound and Its Reactivity
This compound is an unsaturated hydrocarbon with a central carbon-carbon double bond, making it susceptible to a variety of chemical transformations. Understanding its reaction mechanisms is crucial in fields ranging from atmospheric chemistry to combustion science. Key reaction types for alkenes like this compound include ozonolysis, combustion, and electrophilic additions. Computational modeling offers a powerful tool to elucidate the complex pathways, transition states, and kinetics of these reactions at a molecular level.
Comparison of Computational Modeling Approaches
The selection of a computational model is a trade-off between accuracy and computational cost. For modeling the reaction mechanisms of this compound, several theoretical approaches can be employed. The following sections compare these methods, with performance data drawn from studies on similar alkenes and heptene isomers.
1. Density Functional Theory (DFT)
DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational expense. The choice of the functional is critical to the success of the model.
-
B3LYP: A popular hybrid functional that often provides reliable geometries and reasonable reaction energies for a wide range of organic reactions.
-
M06-2X: A meta-hybrid GGA functional that has shown to be particularly well-suited for studying non-covalent interactions, thermochemistry, and kinetics.
2. Composite Methods
These methods aim to achieve high accuracy by combining the results of several lower-level calculations. They are computationally more demanding than DFT but can provide benchmark-quality data.
-
Gaussian-n (G-n) theories (e.g., G3, G4): These are well-established methods for obtaining accurate thermochemical data.
-
Complete Basis Set (CBS) methods: These methods extrapolate to the complete basis set limit to achieve high accuracy.
3. Transition State Theory (TST) and RRKM Theory
These theories are used to calculate reaction rate constants from the properties of the potential energy surface.
-
Conventional TST: Provides a basic framework for calculating rate constants but does not account for quantum mechanical tunneling.
-
Variational TST (VTST): Improves upon conventional TST by optimizing the location of the transition state.
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: A statistical theory used to describe the unimolecular reaction rates of energized molecules, particularly important in combustion and atmospheric chemistry.
4. Automated Kinetic Modeling
For complex reaction networks like combustion, automated kinetic modeling platforms can construct and solve detailed reaction mechanisms.
-
MAMOX++: An example of a program that can automatically generate reaction mechanisms for alkanes and has been extended to alkenes.
Quantitative Comparison of Model Performance
The following tables summarize quantitative data from computational studies on molecules analogous to this compound, providing a basis for comparing the expected performance of different modeling approaches.
Table 1: Comparison of DFT Functionals for Alkene Ozonolysis Activation Energies
| Alkene | Reaction Pathway | B3LYP/6-31+G(d,p) Activation Energy (kJ/mol)[1] | M06-2X/6-31+G(d,p) Activation Energy (kJ/mol)[1] |
| Phenanthrene | Primary Ozonide Formation | 13 | Not Reported |
| Phenanthrene | Criegee Intermediate Formation | 76 | Not Reported |
Note: Data for phenanthrene ozonolysis is used as a proxy to illustrate the application of these functionals.
Table 2: Ignition Delay Times of Heptene Isomers from Experiment and Automated Kinetic Modeling
| Heptene Isomer | Temperature (K) | Pressure (bar) | Experimental IDT (µs) | MAMOX++ Model IDT (µs) |
| 1-Heptene | 800 | 15 | ~1000 | ~1100 |
| trans-2-Heptene | 800 | 15 | ~1200 | ~1300 |
| trans-3-Heptene | 800 | 15 | ~1500 | ~1600 |
This table showcases the predictive capability of automated kinetic models for combustion processes.
Experimental Protocols for Model Validation
Computational models are only as reliable as their validation against experimental data. For this compound, the following experimental protocols would be essential for validating predicted reaction mechanisms.
1. Protocol for Ozonolysis Studies
-
Objective: To determine the products and kinetics of the reaction of this compound with ozone.
-
Apparatus: A flow tube reactor coupled to a mass spectrometer (e.g., Proton-Transfer-Reaction Mass Spectrometry - PTR-MS) or a gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
A known concentration of this compound is introduced into the flow tube.
-
Ozone is introduced at a controlled concentration to initiate the reaction.
-
The reaction is allowed to proceed for a specific residence time in the reactor.
-
The product mixture is sampled at the end of the reactor and analyzed by MS or GC-MS to identify and quantify the products.
-
By varying the concentrations of reactants and the residence time, the rate constant for the initial reaction can be determined.
-
2. Protocol for Combustion Studies
-
Objective: To measure the ignition delay times and identify key combustion intermediates of this compound.
-
Apparatus: A high-pressure shock tube or a rapid compression machine.
-
Procedure:
-
A mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared with known concentrations.
-
The gas mixture is rapidly heated and compressed by a shock wave (in a shock tube) or by a piston (in a rapid compression machine) to a specific temperature and pressure.
-
The ignition delay time is measured as the time between the compression and the onset of combustion, typically detected by a rapid increase in pressure or light emission.
-
Species concentration profiles during the ignition process can be measured using techniques like laser absorption spectroscopy to identify key intermediates.
-
Visualizing Reaction Mechanisms and Workflows
Generalized Alkene Ozonolysis Pathway
Caption: A simplified reaction pathway for the ozonolysis of an alkene, proceeding through a primary ozonide and a Criegee intermediate.
Generalized Heptene Combustion Workflow
Caption: A high-level overview of the key reaction classes in the low-temperature combustion of a heptene isomer.
Computational Modeling Workflow
Caption: A typical workflow for the computational modeling of a chemical reaction mechanism.
Conclusion
The computational modeling of this compound reaction mechanisms can be approached using a variety of theoretical methods. For initial explorations of reaction pathways and geometries, DFT methods like B3LYP and M06-2X offer a good starting point. For higher accuracy in thermochemistry and kinetics, composite methods coupled with TST or RRKM theory are recommended. In the case of complex reaction networks such as combustion, automated kinetic modeling provides a powerful tool for building comprehensive mechanisms. The validation of any computational model against robust experimental data, obtained through well-defined protocols, is paramount to ensure the reliability of the theoretical predictions. This guide serves as a starting point for researchers to navigate the selection of appropriate computational tools for their specific research questions regarding the reactivity of this compound and related compounds.
References
Safety Operating Guide
Proper Disposal of 4-Ethyl-3-heptene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 4-Ethyl-3-heptene, a flammable aliphatic hydrocarbon, requires strict adherence to established protocols to mitigate risks and protect the environment. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment or neutralization of flammable hydrocarbons is generally not advised in a standard laboratory setting due to the significant fire and explosion hazards.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be in good condition, with a secure, tight-fitting lid.[1][2]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[1][2]
-
Crucially, do not mix this compound waste with other waste streams, particularly halogenated solvents, as this can complicate the disposal process and increase costs.[1][3] Keep aqueous waste separate from organic solvent waste.[4]
2. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1]
-
The storage area must be away from sources of ignition such as heat, sparks, open flames, and direct sunlight.
-
Ensure that the storage cabinet is appropriately rated for flammable liquids.[5]
3. Arranging for Disposal:
-
Once the waste container is nearing its capacity (a headspace of at least 10% is recommended to allow for vapor expansion), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and volume.
Quantitative Data for Flammable Liquid Waste Storage
The following table summarizes key quantitative limits for the storage of flammable liquids in a laboratory setting, based on guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
| Parameter | Limit | Regulatory Body |
| Maximum quantity outside of a storage cabinet | 25 gallons | OSHA[5] |
| Maximum quantity in a single storage cabinet | 60 gallons of Category 1, 2, and/or 3 flammable liquids | OSHA[5] |
| Maximum number of storage cabinets per area | 3 | OSHA[5] |
| Very Small Quantity Generator (VSQG) Limit | < 100 kg (~220 lbs) of hazardous waste per month | EPA[6] |
| Small Quantity Generator (SQG) Limit | 100 to 1,000 kg (220 to 2,200 lbs) of hazardous waste per month | EPA[6] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols
As direct neutralization of flammable hydrocarbons is not a standard laboratory practice, this guide does not provide an experimental protocol for such a procedure. The established and safest protocol is the collection and off-site disposal by qualified professionals. For accidental spills, the immediate protocol is to contain the spill using a chemical absorbent or spill kit, eliminate all sources of ignition, and contact your institution's EHS for guidance on cleanup and disposal of the contaminated materials.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
